molecular formula C28H45ClO2 B7908787 C28H45ClO2

C28H45ClO2

货号: B7908787
分子量: 449.1 g/mol
InChI 键: QNEPTKZEXBPDLF-AWEQCRHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C28H45ClO2 is a useful research compound. Its molecular formula is C28H45ClO2 and its molecular weight is 449.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality C28H45ClO2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C28H45ClO2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPTKZEXBPDLF-AWEQCRHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Lipid-Based Delivery Systems: Structural Properties and Synthetic Applications of Cholesteryl Chloroformate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern nanomedicine and polymer chemistry, the functionalization of hydrophobic anchors is a critical step in developing amphiphilic drug delivery vectors. Cholesteryl chloroformate (C28H45ClO2) serves as a premier electrophilic intermediate for these applications. By providing a highly reactive site at the C3 position of the rigid cholesterol backbone, it enables the rapid synthesis of cholesteryl carbamates, carbonates, and thiocarbonates. This whitepaper details the structural dynamics of cholesteryl chloroformate, explores the mechanistic causality behind its bioconjugation, and provides field-proven, self-validating protocols for synthesizing lipid-peptide conjugates used in targeted therapeutics and siRNA delivery[1].

Physicochemical Profiling and Structural Dynamics

Cholesteryl chloroformate merges the lipophilic, membrane-stabilizing properties of a tetracyclic steroid ring with the acute reactivity of an acyl chloride derivative. The rigid steroidal structure strengthens lipid bilayer packing, reducing permeability in vesicle-mediated drug delivery systems, while the chloroformate group acts as an efficient conjugation handle[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Molecular Formula C28H45ClO2[3]Defines the stoichiometric baseline for conjugation.
Molecular Weight 449.1 g/mol [3]Critical for calculating molar equivalents in synthesis.
Melting Point 115–117 °CIndicates thermal stability limits during storage and handling.
Phase Transitions Crystalline → Cholesteric (117.8 °C)Cholesteric → Isotropic (125.3 °C)Essential for formulating thermotropic liquid crystals.
Optical Activity [α]27/D −28° (c = 2 in CHCl3)Chiral purity verification metric post-synthesis.

Mechanistic Pathways of Bioconjugation

The core utility of cholesteryl chloroformate lies in its susceptibility to nucleophilic acyl substitution . When exposed to primary or secondary amines (e.g., poly-arginine, histidine-lysine peptides, or PEG-amines), the nucleophile attacks the electrophilic carbonyl carbon of the chloroformate[4].

Causality of Reagent Selection
  • Anhydrous Solvents (DCM/THF): The chloroformate moiety is highly sensitive to moisture. Water will act as a competing nucleophile, hydrolyzing the reagent into cholesterol, hydrochloric acid (HCl), and carbon dioxide (CO2). Absolute anhydrous conditions are strictly required.

  • Acid Scavengers (TEA/DIPEA): The reaction generates equimolar amounts of HCl. If left unneutralized, HCl protonates the incoming amine nucleophiles, rendering them unreactive and stalling the reaction. Triethylamine (TEA) is utilized to drive the reaction forward by precipitating out as TEA-HCl salts.

  • Nucleophilic Catalysis (DMAP): Adding 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. This reduces reaction times from 24 hours to under 12 hours and significantly boosts yields (often >80%)[5].

G Chol Cholesteryl Chloroformate (Electrophile) Rxn Nucleophilic Acyl Substitution (Anhydrous DCM, 0°C to RT) Chol->Rxn Nuc Amine / Peptide (Nucleophile) Nuc->Rxn Cat DMAP / TEA (Catalyst & Base) Cat->Rxn Neutralizes HCl Prod Cholesteryl Carbamate (Amphiphilic Conjugate) Rxn->Prod High Yield (>80%)

Workflow of cholesteryl carbamate synthesis via nucleophilic acyl substitution.

Validated Experimental Protocol: Synthesis of Cholesteryl-Peptide Micelles

The following protocol details the synthesis of a cholesteryl-peptide conjugate (e.g., Chol-H3K2) intended for siRNA condensation and intracellular delivery[1]. This protocol is designed as a self-validating system , incorporating in-process checks to guarantee structural integrity.

Phase 1: Preparation and Initiation
  • Resin Swelling: Suspend 0.155 mmol of peptidyl-resin (bearing a free N-terminal -NH2) in 20 mL of anhydrous Dimethylformamide (DMF) under a continuous nitrogen (N2) purge[1].

    • Causality: Swelling the resin expands the polymer matrix, maximizing the accessibility of the N-terminal amines to the bulky cholesteryl electrophile.

  • Base Activation: Add 1.55 mmol (10-fold excess) of anhydrous Triethylamine (TEA) to the suspension[1].

Phase 2: Electrophilic Addition
  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cholesteryl chloroformate reactions are exothermic. Cooling prevents localized heating that could lead to peptide degradation or unwanted side reactions.

  • Conjugation: Dissolve 1.55 mmol of cholesteryl chloroformate in 5 mL of anhydrous DMF. Add this solution dropwise to the resin suspension over 30 minutes[1].

  • Propagation: Remove the ice bath and allow the mixture to stir gently at room temperature for 48 hours under N2 protection[1].

    • Self-Validation Check: Perform a Kaiser test on a micro-cleaved sample of the resin. A negative result (yellow color) confirms the complete consumption of primary amines, validating the success of the conjugation.

Phase 3: Cleavage and Purification
  • Resin Cleavage: Harvest the resin via filtration and wash extensively with DMF and DCM to remove unreacted lipids. Cleave the cholesteryl-peptide from the resin using a cocktail of acetic acid/trifluoroethanol/DCM (10:20:70 v/v/v) at room temperature for 2 hours[1].

    • Causality: This specific mild cleavage cocktail is chosen to preserve the newly formed lipophilic conjugate while efficiently detaching it from the solid support.

  • Isolation: Filter out the resin, evaporate the solvent under reduced pressure, and precipitate the crude product in cold diethyl ether.

Analytical Quality Assurance (QA)

To ensure the trustworthiness of the synthesized vectors, the final product must undergo rigorous analytical validation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The raw cholesteryl chloroformate exhibits a distinct C=O stretch at ~1770 cm⁻¹. Successful conversion to a cholesteryl carbamate is validated by the disappearance of this peak and the emergence of a new carbamate C=O stretch at ~1700 cm⁻¹[5].

  • Nuclear Magnetic Resonance (1H-NMR): Verify the presence of the steroidal backbone by identifying the distinctive multiplet of the C3 methine proton (shifting from ~4.5 ppm in the chloroformate to ~4.0-4.2 ppm in the carbamate) and the overlapping methyl signals between 0.6 and 1.1 ppm[5].

  • Critical Micelle Concentration (CMC): For drug delivery applications, dissolve the conjugate in aqueous media and use pyrene fluorescence spectroscopy to determine the CMC. A sharp shift in the pyrene excitation spectrum validates the self-assembly of the cholesteryl-peptides into micellar structures[1].

References

  • Synthesis of Novel Cholesteryl Carbamate Deriv
  • Cholest-5-en-3-ol (3beta)
  • Cholesteryl chloroform
  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applic
  • Development of cholesteryl peptide micelles for siRNA delivery PMC - NIH
  • Cholesterol | BroadPharm BroadPharm

Sources

solubility of C28H45ClO2 in polar and non-polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of C28H45ClO2 in Polar and Non-Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of C28H45ClO2, a molecule understood to be a cholesteryl ester derivative. We will explore the theoretical principles governing its solubility in a range of polar and non-polar organic solvents, provide detailed experimental protocols for its quantitative determination, and present a framework for data interpretation. This document is intended to serve as a practical resource for researchers and professionals involved in drug development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is profoundly influenced by its solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1] Understanding the solubility of a compound in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and formulation. This guide focuses on the solubility of C28H45ClO2, a lipophilic molecule, providing both theoretical predictions and practical methodologies for its assessment.

Physicochemical Characterization of C28H45ClO2

While the exact structure of C28H45ClO2 is not explicitly defined by its molecular formula, its composition strongly suggests a cholesteryl ester derivative. For the purposes of this guide, we will proceed with the plausible structure of Cholesteryl Chloroacetate . This structure consists of a large, non-polar cholesterol backbone and a smaller, more polar chloroacetate ester group.

  • Molecular Formula: C28H45ClO2

  • Molecular Weight: 449.1 g/mol

  • Structural Features:

    • Non-Polar Moiety: The tetracyclic sterane core and the aliphatic side chain of the cholesterol backbone are highly non-polar. This extensive hydrocarbon structure is the dominant feature of the molecule.

    • Polar Moiety: The ester group (-COO-) and the chlorine atom introduce some polarity to the molecule. The electronegative oxygen and chlorine atoms create dipole moments.

Overall Polarity: Despite the presence of the polar ester and chloro groups, the molecule's overall character is overwhelmingly non-polar due to the large hydrocarbon-to-polar-group ratio.[2] This fundamental characteristic will dictate its solubility behavior.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] It states that a solute will dissolve best in a solvent that has a similar polarity.[3][4]

  • Polar Solvents: These solvents have large dipole moments and often possess hydrogen bond donors and/or acceptors (e.g., water, methanol, ethanol, dimethyl sulfoxide). They are effective at dissolving polar and ionic compounds.

  • Non-Polar Solvents: These solvents have little to no dipole moment and consist primarily of non-polar bonds (e.g., hexane, toluene, chloroform, diethyl ether). They excel at dissolving non-polar compounds through van der Waals interactions.[3]

Based on its predominantly non-polar structure, C28H45ClO2 is predicted to have:

  • High solubility in non-polar organic solvents.

  • Low solubility in polar organic solvents.

The following diagram illustrates the conceptual relationship between solute polarity, solvent polarity, and solubility.

G cluster_solute Solute: C28H45ClO2 cluster_solvent Solvent Large Non-Polar\nBackbone Large Non-Polar Backbone Non-Polar Solvent\n(e.g., Hexane, Chloroform) Non-Polar Solvent (e.g., Hexane, Chloroform) Large Non-Polar\nBackbone->Non-Polar Solvent\n(e.g., Hexane, Chloroform) Strong Interaction (High Solubility) Polar Solvent\n(e.g., Methanol, Water) Polar Solvent (e.g., Methanol, Water) Large Non-Polar\nBackbone->Polar Solvent\n(e.g., Methanol, Water) Weak Interaction (Low Solubility) Small Polar\nEster Group Small Polar Ester Group Small Polar\nEster Group->Non-Polar Solvent\n(e.g., Hexane, Chloroform) Moderate Interaction Small Polar\nEster Group->Polar Solvent\n(e.g., Methanol, Water) Weak Interaction G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with shaking C 3. Sample Filtration B->C Remove aliquot D 4. Sample Dilution C->D Dilute with mobile phase E 5. HPLC Analysis D->E Inject into HPLC F 6. Quantification E->F Compare to standard curve

Sources

The Chemical Stability and Degradation Pathways of Cholesteryl Chloroformate (C28H45ClO2): A Technical Guide for Lipid Synthesis and Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the rapidly evolving landscape of advanced drug delivery, particularly in the formulation of Lipid Nanoparticles (LNPs) and lipoplexes, the synthesis of custom cationic and PEGylated lipids is a critical bottleneck. Cholesteryl chloroformate (C28H45ClO2) serves as a foundational acylating agent in these workflows, allowing researchers to graft the membrane-integrating cholesterol moiety onto various amine or alcohol linkers. However, its high electrophilicity makes it notoriously unstable and highly sensitive to moisture and thermal stress. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical stability, mechanistic degradation pathways, and field-proven experimental handling protocols for C28H45ClO2, ensuring high-yield, reproducible lipid synthesis.

Chemical Profile & Reactivity Dynamics

Cholesteryl chloroformate (CAS: 7144-08-3) is a derivative of cholesterol where the 3-beta hydroxyl group has been converted into a chloroformate ester[1].

  • Molecular Formula: C28H45ClO2

  • Molecular Weight: 449.1 g/mol

  • Structural Causality: The molecule features a bulky, highly lipophilic tetracyclic steroid backbone fused to a highly reactive chloroformate headgroup. The carbonyl carbon of the chloroformate is intensely electrophilic due to the combined electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms. This makes it an excellent reagent for nucleophilic acyl substitution, but concurrently renders it highly susceptible to unintended nucleophilic attacks from environmental moisture or protic solvents[2].

Mechanistic Analysis of Primary Degradation Pathways

Understanding the degradation of C28H45ClO2 is not merely an academic exercise; it is a prerequisite for troubleshooting failed syntheses and preventing the generation of toxic byproducts in drug development.

A. Hydrolysis (Moisture-Induced Degradation)

The most common and rapid degradation pathway is hydrolysis. When exposed to atmospheric moisture or wet solvents, water acts as a nucleophile.

  • Nucleophilic Attack: The oxygen atom of water attacks the electrophilic carbonyl carbon, forming a transient, unstable tetrahedral intermediate[3].

  • Elimination: The intermediate collapses, expelling the chloride leaving group to form cholesteryl carbonic acid (a monoester) and hydrogen chloride (HCl).

  • Decarboxylation: Carbonic acid monoesters are thermodynamically unstable. The molecule rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide (CO2) gas and reverting to the parent sterol, cholesterol.

Causality Insight: The generation of HCl is particularly problematic. In a synthetic reaction, unneutralized HCl will protonate your target amine linkers, rendering them non-nucleophilic and completely halting the intended coupling reaction.

Hydrolysis CC Cholesteryl Chloroformate (C28H45ClO2) TI Tetrahedral Intermediate CC->TI Nucleophilic Attack H2O H2O (Moisture) H2O->TI UCA Unstable Carbonic Acid TI->UCA -Cl⁻ HCl Hydrogen Chloride TI->HCl Release Chol Cholesterol UCA->Chol Decarboxylation CO2 Carbon Dioxide UCA->CO2 Release

Figure 1: Mechanistic pathway of cholesteryl chloroformate hydrolysis.

B. Thermal Decomposition (Pyrolysis)

Subjecting C28H45ClO2 to elevated temperatures (typically >150°C) induces thermal degradation. The molecule undergoes pyrolysis, yielding cholesteryl chloride, CO2, and elimination byproducts such as cholest-3,5-diene[4].

Causality Insight: This dictates that all synthetic steps involving this reagent must be performed under strict temperature control (typically 0°C to room temperature) to prevent the formation of unreactive cholesteryl chloride impurities, which are notoriously difficult to separate from the final lipid product via chromatography.

Thermodynamic and Kinetic Stability Profile

To aid in experimental design, the quantitative and qualitative degradation vectors of C28H45ClO2 are summarized below:

Degradation PathwayPrimary TriggerKey IntermediatesFinal DegradantsKinetic Rate
Hydrolysis H2O (Moisture)Tetrahedral intermediate, Carbonic acidCholesterol, CO2, HClFast (Minutes to hours in wet conditions)
Thermal Pyrolysis Heat (>150°C)None (Concerted/Radical mechanisms)Cholesteryl chloride, Cholest-3,5-diene, CO2Moderate (Temperature dependent)
Solvolysis Protic Solvents (e.g., Methanol, Ethanol)Tetrahedral intermediateCholesteryl alkyl carbonates, HClFast (Competes with intended nucleophiles)
Experimental Workflows: Synthesis of LNP Precursors

The synthesis of cationic lipids (e.g., CholCadLys) for gene therapy vectors relies heavily on the controlled reaction of C28H45ClO2 with polyamines[5]. The following protocol is a self-validating system designed to mitigate all degradation pathways discussed above.

Protocol: Anhydrous Synthesis of Cholesterol-Amine Conjugates

Objective: Form a stable carbamate bond between C28H45ClO2 and a primary amine linker while completely suppressing hydrolysis and thermal degradation.

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion):

    • Action: Flame-dry all glassware under a vacuum and purge with inert Argon or Nitrogen gas.

    • Causality: Eliminates ambient humidity, preventing the rapid hydrolysis pathway that converts the reagent back to cholesterol.

  • Solvent & Reagent Dissolution:

    • Action: Dissolve 1.0 equivalent of C28H45ClO2 in anhydrous Dichloromethane (DCM) or Chloroform. Add 2.0 to 3.0 equivalents of an organic base, such as Pyridine or Triethylamine (TEA).

    • Causality: Aprotic solvents (DCM) prevent solvolysis. The excess TEA acts as an acid scavenger. As the reaction proceeds, it immediately neutralizes the highly toxic and reactive HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Temperature-Controlled Coupling:

    • Action: Submerge the reaction flask in an ice-water bath (0°C). Add the amine linker (e.g., cadaverine) dissolved in anhydrous DCM dropwise over 30 minutes.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C dissipates heat, preventing the localized thermal pyrolysis of C28H45ClO2 into cholesteryl chloride.

  • Reaction Validation & Quenching:

    • Action: Monitor via Thin-Layer Chromatography (TLC). Once the C28H45ClO2 spot disappears, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Causality: NaHCO3 neutralizes any remaining trace HCl and safely hydrolyzes unreacted chloroformate into easily separable cholesterol, ensuring the final product is stable during subsequent silica gel purification.

LNPSynthesis Prep Step 1: Preparation Anhydrous DCM + Pyridine/TEA Add Step 2: Addition Dropwise C28H45ClO2 at 0°C Prep->Add React Step 3: Coupling React with Amine/Linker Add->React Purify Step 4: Purification Washing & Chromatography React->Purify Product Final Product Cationic Lipid Purify->Product

Figure 2: Anhydrous experimental workflow for synthesizing LNP precursors.

Sources

Whitepaper: The Mechanistic Core of C28H45ClO2 in Lipid Nanoparticle Formulations: A Guide to Action and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just a description, but a causal understanding of how an ionizable lipid, represented by the molecular formula C28H45ClO2, functions as the engine of a lipid nanoparticle (LNP) delivery system. We will move beyond surface-level explanations to dissect the physicochemical principles that govern each step of the delivery process, from nucleic acid encapsulation to cytosolic release.

Deconstructing the Asset: C28H45ClO2 as a Model Ionizable Lipid

The efficacy of modern genetic medicines, particularly those based on mRNA and siRNA, is inextricably linked to the sophistication of their delivery vehicle. Lipid nanoparticles have emerged as the clinical standard, and their success hinges on the ionizable cationic lipid.[1][2][3] This guide will use the molecular formula C28H45ClO2 as a representative model for such a lipid.

While this specific formula does not correspond to a common, publicly-named lipid like SM-102 or DLin-MC3-DMA, its composition is illustrative. A high carbon-to-oxygen ratio suggests a substantial hydrophobic lipid component, essential for self-assembly and membrane interaction. The presence of oxygen may indicate biodegradable ester linkages, while the chlorine could exist as a hydrochloride salt of an amine headgroup—a key feature for an ionizable lipid.

An LNP is a multi-component system, and the function of C28H45ClO2 is only realized in concert with its partners:

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle shell.[2][4]

  • Cholesterol: Modulates membrane fluidity and stability, filling gaps between lipids to enhance particle integrity.[2][3]

  • PEG-Lipid: Forms a hydrophilic corona that shields the nanoparticle, reducing aggregation and extending circulation time in the bloodstream.[1][2]

Within this formulation, the ionizable lipid is the most critical component for successful RNA delivery, orchestrating both cargo protection and its ultimate release.[2][3]

The pKa: A Molecular Switch for Navigating Biological Barriers

The single most important physicochemical property governing the function of C28H45ClO2 is its apparent acidity constant (pKa). This value represents the pH at which the lipid's amine headgroup is 50% protonated (positively charged). For effective in vivo delivery, an optimal pKa range is between 6.0 and 7.0.[5][6] This precise tuning allows the LNP to radically alter its surface charge in response to different biological environments.

  • During Formulation (pH ~4.0): At a low pH, well below its pKa, the C28H45ClO2 headgroup is fully protonated, conferring a strong positive charge. This enables robust electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA), driving efficient encapsulation into the LNP core during microfluidic mixing.[7]

  • In Systemic Circulation (pH 7.4): At physiological pH, the lipid is deprotonated and becomes essentially neutral.[7][8][9] This is a critical design feature that minimizes non-specific, toxic interactions with negatively charged blood components and cell membranes, ensuring the LNP remains stable and "stealthy" as it travels to its target tissue.[9]

  • Inside the Endosome (pH 5.0 - 6.5): Following cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway.[][11] The cell actively pumps protons into the endosome, causing a drop in pH. As the pH falls below the LNP's pKa, C28H45ClO2 becomes reprotonated, switching its charge back to positive.[12][13] This charge reversal is the trigger for the final, and most crucial, step: endosomal escape.

Experimental Protocol: pKa Determination via TNS Assay

The apparent pKa of an LNP formulation is not of the isolated lipid, but of the lipid within the context of the assembled nanoparticle. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a standard method for this measurement.[6][14] TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar environment of a lipid membrane, particularly when that membrane surface is charged.[15][16]

Methodology:

  • Reagent Preparation:

    • Prepare a series of buffers across a pH range (e.g., pH 3.0 to 9.0).[16]

    • Prepare a stock solution of TNS in DMSO.

    • Formulate "empty" LNPs (without nucleic acid cargo) containing C28H45ClO2.

  • Assay Setup:

    • In a 96-well black plate, add the series of pH buffers to different columns.[15]

    • Add a fixed amount of the empty LNP suspension to each well.

    • Add the TNS stock solution to each well for a final working concentration (e.g., 4-6 µM).

  • Measurement & Analysis:

    • Incubate the plate for 5-20 minutes at room temperature, protected from light.[15][16]

    • Measure fluorescence intensity using an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.[15][16]

    • Plot fluorescence intensity against pH. The data should form a sigmoidal curve.

    • Fit the data to a four-parameter sigmoidal equation. The pH value at the inflection point (50% of maximal fluorescence) is the apparent pKa.[16]

Caption: Workflow for determining LNP apparent pKa using the TNS fluorescence assay.

The Core Directive: Endosomal Escape

For a nucleic acid therapy to be effective, it must reach the cytoplasm where the translational machinery resides. Getting trapped in the endo-lysosomal pathway leads to degradation.[][17] The reprotonation of C28H45ClO2 in the acidic endosome is the key to unlocking this escape.

The most widely supported mechanism posits that the newly cationic C28H45ClO2 lipids interact with anionic phospholipids (like bis(monoacylglycero)phosphate, BMP) that are enriched in the late endosomal membrane.[9][13] This interaction is not merely electrostatic; it induces a critical structural change. The pairing of the "cone-shaped" ionizable lipid with the "cylinder-shaped" endosomal lipids disrupts the stable lipid bilayer, promoting the formation of a non-bilayer, inverted hexagonal (HII) phase.[9][18] This phase transition fundamentally destabilizes the endosomal membrane, leading to pore formation or membrane rupture, which allows the nucleic acid cargo to be released into the cytoplasm.[13][17][18]

Endosomal_Escape_Mechanism cluster_cell Cellular Environment cluster_membrane Membrane Interaction (Late Endosome) Endocytosis Endocytosis LNP enters cell Endosome Early Endosome pH ~6.5 C28H45ClO2 is neutral Endocytosis->Endosome LateEndosome Late Endosome pH drops to 5.0-5.5 C28H45ClO2 becomes Cationic (+) Endosome->LateEndosome Interaction Ion-Pairing Cationic C28H45ClO2 (+) interacts with Anionic Endosomal Lipids (-) LateEndosome->Interaction Protonation Trigger Cytoplasm Cytoplasm PhaseTransition Phase Transition Bilayer (stable) → Hexagonal HII (unstable) Interaction->PhaseTransition MembraneDisruption Membrane Disruption Pore formation / Rupture PhaseTransition->MembraneDisruption MembraneDisruption->Cytoplasm Cargo Release

Caption: Mechanism of endosomal escape driven by pH-dependent charge reversal and lipid phase transition.

Structure-Activity Relationship & Performance Metrics

The efficacy of C28H45ClO2 is dictated by its molecular structure. The headgroup's basicity determines the pKa, while the length and saturation of the lipid tails influence packing and the propensity to form the fusogenic HII phase. Unsaturated tails, for example, create geometric kinks that favor non-bilayer structures, often enhancing endosomal escape.

Table 1: Key Performance Parameters for LNP Formulations

ParameterOptimal RangeRationale & Significance
Apparent pKa 6.0 – 7.0Balances low toxicity at physiological pH with potent endosomal escape upon acidification.[5][6]
Particle Size (Diameter) 70 – 150 nmSmall enough to avoid rapid clearance and facilitate cellular uptake, large enough for sufficient cargo load.[1][7]
Polydispersity Index (PDI) < 0.2Indicates a uniform and homogenous particle population, crucial for reproducible manufacturing and predictable in vivo behavior.[19]
Encapsulation Efficiency > 90%Ensures a high payload of the therapeutic nucleic acid is successfully loaded, maximizing potency.[19]

Conclusion for the Applied Scientist

The mechanism of action for an ionizable lipid like C28H45ClO2 within an LNP is a sophisticated, multi-stage process governed by fundamental principles of physical chemistry and cell biology. Its function is not static but dynamic, responding precisely to the distinct pH environments it encounters on its journey to the cellular cytoplasm. A deep, causal understanding of the relationship between the lipid's pKa, its molecular structure, and its interaction with endosomal membranes is paramount. By leveraging the analytical protocols and mechanistic models presented in this guide, researchers can better rationalize the design of novel ionizable lipids and optimize LNP formulations to unlock the full therapeutic potential of genetic medicines.

References

  • Title: Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Source: Vertex AI Search.
  • Title: The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation - Atlantis Bioscience.
  • Title: Lipid nanoparticles: Composition, formulation, and application - PMC.
  • Title: Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Source: Vertex AI Search.
  • Title: pKa of Lipids in Drug Delivery | BroadPharm. Source: BroadPharm.
  • Title: Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences. Source: BOC Sciences.
  • Title: Lipid Nanoparticle Formul
  • Title: The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC.
  • Title: Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC.
  • Title: Endosomal escape: A bottleneck for LNP-mediated therapeutics - PNAS.
  • Title: Proposed Mechanism Whereby LNP Containing Ionizable Cationic Lipids and... | Download Scientific Diagram.
  • Title: Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Source: Vertex AI Search.
  • Title: Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC.
  • Title: Intro to Lipid Nanoparticle Formulation | News & Announcements. Source: Cayman Chemical.
  • Title: Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC.
  • Title: An ionizable lipid toolbox for RNA delivery. Source: Mitchell Lab.
  • Title: A complete guide to understanding Lipid nanoparticles (LNP). Source: Inside Therapeutics.
  • Title: Biophysical characterization of LNPs: effects of pka on Encapsulation Efficiency and Cytotoxicity.
  • Title: LipidLaunch™ LNP Apparent pK Assay Kit (TNS Method). Source: Cayman Chemical.
  • Title: D-Lin-MC3-DMA: A Technical Guide to its pKa and Critical Role in Lipid Nanoparticles. Source: Benchchem.

Sources

An In-depth Technical Guide on the Thermodynamic Properties of C28H45ClO2 in Liposome Formation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thermodynamic Landscape of Liposomal Drug Delivery

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, have emerged as a cornerstone of advanced drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them an attractive platform for enhancing the therapeutic index of a wide range of molecules. The formation and stability of these nanocarriers are fundamentally governed by the principles of thermodynamics. Understanding the thermodynamic properties of a liposomal formulation, particularly when a new chemical entity is introduced, is not merely an academic exercise but a critical step in predicting its in vivo performance, stability, and ultimately, its clinical success.

This guide provides a deep dive into the thermodynamic considerations for the incorporation of a novel lipophilic molecule, C28H45ClO2, into a liposomal formulation. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the experimental design and data interpretation, empowering researchers to make informed decisions in their formulation development.

Physicochemical Characterization: Unveiling the Players

A thorough understanding of the individual components is paramount before delving into their collective behavior. In this section, we will consider the key characteristics of our model drug, C28H45ClO2, and the selected lipid matrix.

The Therapeutic Moiety: C28H45ClO2

For the purpose of this guide, we will treat C28H45ClO2 as a novel, hypothetical lipophilic drug candidate. Its molecular formula suggests a relatively large and complex structure, likely with a high logP value, indicating poor aqueous solubility. The presence of a chlorine atom may introduce specific electronic and steric effects that could influence its interaction with the lipid bilayer.

The Lipid Bilayer: The Foundation of the Nanocarrier

The choice of lipid composition is a critical determinant of a liposome's physical and biological properties. A common and well-characterized phospholipid for creating stable liposomes is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a saturated lipid with a 16-carbon acyl chain. Its well-defined phase transition temperature (Tm) of approximately 41°C makes it an excellent model for studying the effects of incorporated molecules on bilayer thermodynamics.[1][2]

Experimental Design: Probing the Thermodynamic Fingerprint

The core of our investigation lies in characterizing the thermodynamic changes within the liposome upon the incorporation of C28H45ClO2. Differential Scanning Calorimetry (DSC) is the gold standard for this purpose, providing a wealth of information about the energetics of lipid phase transitions.[3][4][5][6]

Liposome Preparation: The Thin-Film Hydration Method

A robust and widely used method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.[7] This method provides a good starting point for thermodynamic characterization.

Protocol:

  • Lipid and Drug Co-dissolution: Dissolve a known molar ratio of DPPC and C28H45ClO2 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. A control sample containing only DPPC should be prepared under identical conditions.

  • Thin Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid-drug film on the inner surface of the flask. It is crucial to ensure all solvent is removed to prevent residual solvent effects on the bilayer properties.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the primary lipid (for DPPC, >41°C).[7] This allows for the self-assembly of the lipids into multilamellar vesicles, encapsulating the aqueous buffer.

  • Annealing: The resulting liposome suspension is typically allowed to anneal for a period (e.g., 1-2 hours) above the Tm to ensure complete hydration and stabilization of the bilayer structures.

Experimental Workflow for Liposome Preparation and DSC Analysis

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation prep1 1. Co-dissolve DPPC and C28H45ClO2 in organic solvent prep2 2. Form thin film via rotary evaporation prep1->prep2 prep3 3. Hydrate film with aqueous buffer (>Tm) prep2->prep3 prep4 4. Anneal suspension to stabilize liposomes prep3->prep4 dsc1 5. Load liposome suspension into DSC sample pan prep4->dsc1 Transfer for analysis dsc2 6. Equilibrate at starting temperature dsc1->dsc2 dsc3 7. Scan through a defined temperature range (e.g., 20-60°C) dsc2->dsc3 dsc4 8. Record heat flow vs. temperature dsc3->dsc4 data1 9. Determine Tm, ΔH, and peak width from thermogram dsc4->data1 data2 10. Compare results of C28H45ClO2- containing liposomes to control data1->data2

Caption: Workflow for liposome preparation and subsequent thermodynamic analysis using DSC.

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the heat difference between a sample and a reference as a function of temperature. For liposomes, this technique allows for the precise measurement of the energy absorbed during the phase transition from the gel state (Lβ) to the liquid-crystalline state (Lα).[1][8][9]

Protocol:

  • Sample Preparation: A precise volume of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same buffer used for hydration is also prepared.

  • Thermal Program: The sample and reference pans are placed in the DSC instrument. A typical thermal program involves an initial equilibration period at a temperature well below the expected Tm, followed by a controlled heating scan (e.g., 1-5°C/min) through the transition region, and a final hold at a temperature above the transition.

  • Data Acquisition: The instrument records the differential heat flow into the sample as a function of temperature, generating a thermogram.

Interpreting the Thermodynamic Data: From Thermograms to Insights

The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature. From this plot, we can extract three key thermodynamic parameters:

  • Phase Transition Temperature (Tm): The temperature at the peak of the endothermic transition. It reflects the fluidity of the lipid bilayer.

  • Enthalpy of Transition (ΔH): The area under the transition peak. It represents the amount of energy required to disrupt the ordered packing of the lipid acyl chains and is a measure of the van der Waals interactions between them.

  • Peak Width at Half-Height (ΔT1/2): A measure of the cooperativity of the phase transition. A broader peak indicates lower cooperativity.

The Impact of C28H45ClO2 on Liposome Thermodynamics

By comparing the thermograms of pure DPPC liposomes with those containing C28H45ClO2, we can infer the nature of the drug-lipid interaction.

Hypothetical DSC Data for DPPC Liposomes with and without C28H45ClO2

FormulationTransition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Peak Width (ΔT1/2) (°C)
Pure DPPC Liposomes41.58.70.8
DPPC + 5 mol% C28H45ClO239.87.21.5
DPPC + 10 mol% C28H45ClO238.26.12.3

Analysis of Hypothetical Data:

  • Decrease in Tm: The progressive decrease in the phase transition temperature with increasing concentrations of C28H45ClO2 suggests that the drug molecule is disrupting the ordered packing of the DPPC acyl chains. This fluidizing effect makes the transition to the liquid-crystalline phase occur at a lower temperature.

  • Reduction in ΔH: The decrease in the enthalpy of transition indicates a reduction in the van der Waals interactions between the lipid tails. C28H45ClO2 is likely inserting itself into the hydrophobic core of the bilayer, creating spacing between the DPPC molecules and weakening their cohesive forces.

  • Broadening of the Transition Peak: The increase in the peak width (ΔT1/2) signifies a decrease in the cooperativity of the phase transition. In a pure lipid bilayer, the transition is highly cooperative, meaning the lipid molecules transition in a concerted manner. The presence of C28H45ClO2 introduces heterogeneity into the bilayer, causing different regions to undergo the phase transition at slightly different temperatures, thus broadening the overall transition.

Molecular Interactions within the Liposome Bilayer

G cluster_pure Pure DPPC Bilayer (Gel Phase) cluster_drug DPPC Bilayer with C28H45ClO2 pure_lipids DPPC Headgroup Acyl Chains pure_lipids2 DPPC Headgroup Acyl Chains pure_lipids3 DPPC Headgroup Acyl Chains label_pure Ordered, tightly packed acyl chains lead to a higher Tm and ΔH. drug_lipid1 DPPC Headgroup Acyl Chains drug_molecule C28H45ClO2 drug_lipid2 DPPC Headgroup Acyl Chains label_drug Disruption of acyl chain packing by C28H45ClO2 lowers Tm and ΔH.

Caption: Incorporation of C28H45ClO2 disrupts the ordered packing of lipid acyl chains.

Conclusion: Thermodynamics as a Predictive Tool in Formulation Science

The thermodynamic characterization of liposomal formulations is a powerful and indispensable tool in drug development. By employing techniques like Differential Scanning Calorimetry, we can gain profound insights into the molecular interactions between a therapeutic agent and the lipid bilayer. This understanding allows for the rational design of liposomal carriers with optimized stability, drug loading, and release characteristics. The hypothetical case of C28H45ClO2 illustrates how changes in key thermodynamic parameters—Tm, ΔH, and cooperativity—can elucidate the impact of a novel molecule on the structural integrity of the liposome. Ultimately, a solid thermodynamic foundation is crucial for advancing a liposomal drug candidate from the laboratory to clinical application.

References

  • Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866. [Link]

  • Heerklotz, H. (2008). Isothermal titration calorimetry to study lipid-protein interactions. Biophysical journal, 95(3), 1057-1065. [Link]

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160. [Link]

  • Jørgensen, K., & Mouritsen, O. G. (1995). Phase equilibria and structure in binary lipid bilayers. Biophysical journal, 69(3), 942-954. [Link]

  • Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of liposome research, 18(3), 159-173. [Link]

  • Papac-Nemač, D., Trasi, N. S., & Šegota, S. (2018). Basic methods for preparation of liposomes and studying their interactions with different compounds, with the emphasis on polyphenols. Molecules, 23(12), 3297. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • LINSEIS Thermal Analysis. (2023). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. [Link]

  • CD Formulation. (n.d.). Liposome Phase Transition Temperature Analysis. Retrieved from [Link]

Sources

C28H45ClO2 phase transition temperature and thermal stability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Properties of Clobetasol Propionate (C28H45ClO2)

This guide provides a comprehensive analysis of the phase transition temperature and thermal stability of Clobetasol Propionate (C28H45ClO2), a high-potency synthetic corticosteroid. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical formulations. This document delves into the core thermal characteristics of Clobetasol Propionate, the analytical techniques used for their determination, and the implications for formulation and stability.

Introduction to Clobetasol Propionate

Clobetasol Propionate (CP) is a corticosteroid widely utilized in topical formulations for its potent anti-inflammatory and immunomodulatory effects.[1] Its therapeutic efficacy is intrinsically linked to its physical and chemical stability within a drug product. Thermal analysis serves as a cornerstone of preformulation studies, providing critical data that influences manufacturing processes, excipient selection, and storage conditions. This guide will focus on two key analytical techniques: Differential Scanning Calorimetry (DSC) for phase transition analysis and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Table 1: Physicochemical Properties of Clobetasol Propionate

PropertyValue
Chemical Formula C28H45ClO2
Appearance White to off-white solid crystalline powder.[2]
Log P Value 4.34.[2]
Primary Application Topical treatment for inflammatory skin conditions like psoriasis.[3]

Phase Transition Analysis: Melting Point and Purity

A phase transition is a physical process where a substance changes from one state (e.g., solid) to another (e.g., liquid). For a crystalline solid like Clobetasol Propionate, the melting point is a critical phase transition that serves as a key indicator of its identity and purity.

Melting Point Determination

The melting point of Clobetasol Propionate is consistently reported in the range of 195°C to 197°C.[2] One study observed a melting range between 195°C and 196.5°C.[2] A sharp, well-defined melting peak is characteristic of a pure crystalline substance. Any broadening of this peak or depression of the melting temperature can indicate the presence of impurities.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] This method allows for the precise determination of thermal events such as melting, crystallization, and glass transitions.

For Clobetasol Propionate, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. Studies have identified this peak at approximately 195.12°C and 204.12°C, confirming the drug's crystalline nature.[2][6] The slight variation can be attributed to differences in experimental conditions or potential polymorphic forms. The absence of this peak in drug-loaded microspheres indicates that the drug is amorphously dissolved within the polymer matrix.[6]

This protocol is synthesized from established methodologies for the thermal analysis of pharmaceuticals.[2][6]

  • Instrument Calibration: Calibrate the DSC instrument's heat flow and temperature scale using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of Clobetasol Propionate into a standard aluminum DSC pan.

  • Hermetic Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of mass during heating. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, for example, 27°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well above the melting point, such as 250°C.[2]

    • Maintain a constant inert nitrogen atmosphere with a purge rate of 40-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature to generate a thermogram. The melting point is determined from the onset or peak of the endothermic event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 3-5 mg CP B Place in Al Pan A->B C Hermetically Seal B->C E Load Sample & Ref C->E D Calibrate DSC D->E F Run Thermal Program (10°C/min under N2) E->F G Generate Thermogram F->G H Identify Endothermic Peak (Melting Point) G->H

Caption: Workflow for determining the phase transition of Clobetasol Propionate via DSC.

Thermal Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) is its ability to resist chemical degradation at elevated temperatures. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.[7]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A loss in mass indicates decomposition or evaporation. While specific TGA data for pure Clobetasol Propionate is not detailed in the provided search results, the technique of Thermogravimetry-Differential Thermal Analysis (TG-DTA) has been applied to its cream formulations to assess stability and composition, such as water content.[8][9][10]

This protocol is based on general procedures for pharmaceutical TGA analysis.[10]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place approximately 5-10 mg of the Clobetasol Propionate sample into a tared TGA crucible (typically aluminum or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min.

    • Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: Plot the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 5-10 mg CP B Place in TGA Crucible A->B C Load Crucible B->C D Run Heating Program (10°C/min under N2) C->D E Record Mass vs. Temp D->E F Identify Onset of Mass Loss (Decomposition) E->F

Caption: Workflow for assessing the thermal stability of Clobetasol Propionate via TGA.

Degradation Pathways and Stability Studies

The stability of Clobetasol Propionate is not only a function of temperature but is also influenced by pH and the presence of excipients.[1][11] Corticosteroids can undergo degradation through various mechanisms, including oxidation and rearrangement.[1]

  • pH-Dependent Stability: Clobetasol Propionate's degradation in aqueous solution follows pseudo-first-order kinetics. It exhibits maximum stability in a weakly acidic environment, around pH 3.23.[11] Significant deviations from this pH can lead to severe degradation.[11]

  • Forced Degradation: Studies have shown that under weakly acidic conditions and elevated temperatures, Clobetasol Propionate can form a major degradant through a Favorskii-like rearrangement mechanism.[12]

  • Accelerated Stability Testing: As per ICH guidelines, accelerated stability studies (e.g., 3 months at 40°C ± 2°C and 75% ± 5% relative humidity) are performed on final formulations to predict shelf life.[7][13] Such studies on a nanoemulsion formulation of Clobetasol Propionate projected a shelf life of 2.18 years at room temperature, demonstrating that formulation can enhance chemical stability.[7][13]

Conclusion

The thermal properties of Clobetasol Propionate (C28H45ClO2) are well-defined, with a sharp melting point around 195-197°C, indicative of its high purity. Analytical techniques like DSC and TGA are indispensable tools for characterizing its phase behavior and thermal stability. The data derived from these analyses are crucial for guiding the development of robust and stable pharmaceutical formulations. A comprehensive understanding of its degradation pathways, particularly its sensitivity to pH and temperature, allows for the rational design of drug products with optimal efficacy and a safe impurity profile.

References

  • Journal of Chemical Health Risks (2023).
  • Scirp.org (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. scirp.org.
  • International Journal of Pharmacy & Pharmaceutical Research (2023). Formulation and Evaluation of Clobetasol Propionate Loaded Transferosomes for Psoriasis. ijppr.humanjournals.com.
  • ResearchGate. Thermogravimetric analysis of crystalline CP, bare MSN (MCM-41) and...
  • ResearchGate. Chemical stability of the aqueous clobetasol propionate solution.
  • ChemRxiv (2022).
  • R Discovery (2013). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. discovery.researcher.life.
  • PMC (2014).
  • PubMed (2020). Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer. pubmed.ncbi.nlm.nih.gov.
  • ResearchGate (2020). (PDF) Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer-.
  • PubMed (2013). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. pubmed.ncbi.nlm.nih.gov.
  • PMC (2020). Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer-. ncbi.nlm.nih.gov.
  • TMR Publishing Group (2022). Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. tmrjournals.com.
  • Slideshare (2015). Differential Scanning Calorimetry (DSC) | PPTX. slideshare.net.
  • TGA (2013).

Sources

An In-Depth Technical Guide to the Hydrolysis Kinetics of Cholesteryl Chloroacetate (C28H45ClO2) Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for investigating the hydrolysis kinetics of the lipophilic ester, Cholesteryl Chloroacetate (C28H45ClO2), under simulated physiological conditions. Understanding the stability and degradation pathways of such molecules is paramount in drug development, particularly for assessing the viability of cholesterol-based prodrugs or delivery systems. This document outlines the theoretical underpinnings of ester hydrolysis, provides detailed, self-validating experimental protocols, and describes the analytical methodologies and data interpretation required to determine critical kinetic parameters. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the causality behind experimental choices.

Introduction: The Significance of Hydrolysis Kinetics

Cholesteryl esters are fundamental components of lipid metabolism and have been explored as scaffolds for lipophilic prodrugs to enhance drug delivery and cellular uptake. Cholesteryl Chloroacetate (C28H45ClO2) serves as an excellent model compound for such structures. Its stability in the aqueous environment of the bloodstream and tissues is a critical determinant of its efficacy and potential toxicity. The hydrolysis of the ester bond, releasing cholesterol and chloroacetic acid, is the primary non-enzymatic degradation pathway.

Studying the hydrolysis kinetics under physiological conditions—simulating the temperature (37°C) and pH (7.4) of human blood plasma—allows for the determination of the compound's intrinsic chemical stability.[1] This data is crucial for:

  • Predicting In Vivo Half-Life: Estimating how long the compound will persist in its intact form after administration.

  • Informing Formulation Strategy: Designing delivery systems that protect the compound from premature degradation.

  • Understanding Prodrug Activation: If designed as a prodrug, quantifying the rate of release of the active moiety.

  • Assessing Toxicological Risk: Evaluating the rate of formation of potentially toxic degradation products.

This guide provides the necessary protocols to quantify the rate constant (k) and half-life (t½) of Cholesteryl Chloroacetate hydrolysis, thereby providing a robust foundation for its preclinical evaluation.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester into a carboxylic acid and an alcohol. For Cholesteryl Chloroacetate, the reaction is as follows:

cluster_products Products C28H45ClO2 Cholesteryl Chloroacetate (C₂₈H₄₅ClO₂) Cholesterol Cholesterol C28H45ClO2->Cholesterol + H₂O H2O Water (H₂O) ChloroaceticAcid Chloroacetic Acid Cholesterol->ChloroaceticAcid +

Caption: Hydrolysis of Cholesteryl Chloroacetate.

Under physiological conditions (pH ~7.4), the reaction can proceed via neutral (water-mediated) or base-catalyzed mechanisms. Since water is the solvent and is present in vast excess, its concentration remains effectively constant throughout the reaction. This allows the kinetics to be modeled as a pseudo-first-order reaction , where the rate of hydrolysis is dependent only on the concentration of the ester.[2][3]

The rate law is expressed as: Rate = k[C28H45ClO2]

Where:

  • Rate is the rate of disappearance of Cholesteryl Chloroacetate.

  • k is the pseudo-first-order rate constant (in units of time⁻¹).

  • [C28H45ClO2] is the concentration of Cholesteryl Chloroacetate.

By monitoring the decrease in the concentration of the parent compound over time, the rate constant (k) can be determined experimentally.

Materials and Methods

Scientific integrity requires meticulous preparation and the use of high-purity reagents. All protocols should be performed in a controlled laboratory environment.

Reagents and Materials
  • Cholesteryl Chloroacetate (C28H45ClO2), >98% purity

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Isopropanol (IPA)

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Reagent-grade chemicals for buffer preparation (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄)

  • Type I Ultrapure Water

  • 0.22 µm sterile syringe filters

  • Autoclavable glass vials with PTFE-lined caps

  • Calibrated analytical balance, pH meter, and pipettes

  • Incubator or water bath capable of maintaining 37.0 ± 0.5°C

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Preparation of Simulated Physiological Buffer (pH 7.4)

A common and appropriate medium for this study is Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS), which mimics the ionic strength and pH of human blood plasma.[4][5]

Protocol for 1L of 1X Phosphate-Buffered Saline (PBS), pH 7.4:

  • Add ~800 mL of Type I water to a sterile 1L beaker with a magnetic stir bar.

  • Sequentially dissolve the following salts, ensuring each is fully dissolved before adding the next:

    • 8.00 g NaCl

    • 0.20 g KCl

    • 1.44 g Na₂HPO₄ (dibasic anhydrous)

    • 0.24 g KH₂PO₄ (monobasic anhydrous)

  • Once all salts are dissolved, carefully adjust the pH to 7.40 ± 0.05 using 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.

  • Transfer the solution to a 1L volumetric flask and add Type I water to the mark.

  • Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile storage bottle. This step is critical to prevent microbial growth, which could degrade the test compound.

  • Causality: Using a buffered solution at a constant ionic strength is essential because the rate of hydrolysis can be pH-dependent. SBF or PBS provides a stable chemical environment that is representative of physiological conditions.[6]

Preparation of Stock and Working Solutions

Due to the high lipophilicity of Cholesteryl Chloroacetate, a co-solvent is necessary for initial dissolution.

  • Primary Stock Solution (10 mM): Accurately weigh the required mass of Cholesteryl Chloroacetate and dissolve it in a minimal volume of DMSO to create a 10 mM stock solution.

    • Expert Insight: DMSO is chosen for its high solubilizing power. However, the final concentration of DMSO in the hydrolysis reaction mixture must be kept low (<0.5% v/v) to avoid affecting the polarity of the aqueous medium and the reaction kinetics.

  • Working Solution (10 µM): Prepare the final working solution for the experiment. For example, to make 100 mL of a 10 µM solution, spike 99.9 mL of pre-warmed (37°C) physiological buffer with 100 µL of the 10 mM DMSO stock solution. This results in a final DMSO concentration of 0.1%, which is considered negligible.

Experimental Workflow for Kinetic Analysis

This workflow is designed as a self-validating system, incorporating necessary controls to ensure the integrity of the results. The OECD Test Guideline 111 provides a foundational framework for hydrolysis studies.[7][8][9][10]

Caption: Experimental workflow for hydrolysis kinetics study.

Step-by-Step Protocol
  • Equilibration: Place the prepared 10 µM working solution of Cholesteryl Chloroacetate in an incubator or shaking water bath set to 37.0 ± 0.5°C. Allow at least 30 minutes for thermal equilibration.

  • Time Zero (t=0) Sample: As soon as the solution is prepared and mixed, immediately withdraw the first aliquot (e.g., 500 µL). This is your crucial t=0 sample.

  • Quenching: Immediately quench the reaction in the t=0 aliquot by adding it to a vial containing an equal volume (500 µL) of ice-cold acetonitrile. The ACN serves to stop the hydrolysis reaction by precipitating proteins (if any) and diluting the aqueous environment.[11] Vortex thoroughly.

  • Incubation and Sampling: Continue incubating the master solution at 37°C in the dark to prevent potential photodegradation. Withdraw subsequent aliquots at predetermined time intervals (e.g., 30, 60, 90, 120, 240, 480 minutes). The exact time points should be optimized based on the expected stability of the compound.

  • Quench All Samples: Quench each subsequent aliquot immediately upon withdrawal using the same procedure as in step 3.

  • Controls (Self-Validation):

    • Blank Control: A sample of the buffer with 0.1% DMSO (no test compound) should be run to ensure no interfering peaks appear in the chromatogram.

    • Stability Control: A sample of the compound in pure acetonitrile should be incubated under the same conditions to confirm that degradation is due to hydrolysis and not other factors like thermal decay.

  • Storage: Store all quenched samples at 4°C (or -20°C for longer-term storage) until HPLC analysis.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography is the preferred method for separating and quantifying the parent compound from its hydrolysis products.[12][13]

Example HPLC Method:

  • System: HPLC with UV-Vis Detector

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). Justification: C18 columns are ideal for retaining and separating lipophilic molecules like cholesterol derivatives.

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile, Isopropanol, and Water. A typical starting point could be an isocratic mixture of ACN:IPA (80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Cholesterol and its esters have poor UV absorbance. Detection is typically performed at low wavelengths (~205-210 nm).

  • Calibration: Prepare a series of standards of Cholesteryl Chloroacetate in the quenching solution (e.g., 50:50 Buffer:ACN) at known concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Run these standards to generate a calibration curve (Peak Area vs. Concentration).

Data Analysis and Interpretation

The goal of data analysis is to determine the pseudo-first-order rate constant (k) and the half-life (t½).

  • Quantification: Using the calibration curve, convert the HPLC peak area for Cholesteryl Chloroacetate in each time-point sample into a concentration value ([C]).

  • Data Tabulation: Organize the data in a table.

Time (minutes)[C₂₈H₄₅ClO₂] (µM)ln[C₂₈H₄₅ClO₂]
010.002.303
308.952.192
608.022.082
1206.451.864
2404.151.423
4801.720.542
Table 1: Example hydrolysis data for C28H45ClO2 at 37°C, pH 7.4.
  • Kinetic Plot: The integrated rate law for a first-order reaction is: ln[C]t = -kt + ln[C]₀ Plot the natural logarithm of the concentration (ln[C]) against time (t).[14] The data should yield a straight line.

  • Calculating the Rate Constant (k): Perform a linear regression on the plot. The slope of the line is equal to -k . The rate constant k will have units of min⁻¹.

  • Calculating the Half-Life (t½): The half-life is the time required for the concentration of the compound to decrease by 50%. For a first-order reaction, it is calculated using the following formula: t½ = 0.693 / k

Example Calculation: From a linear regression of the data in Table 1, if the slope = -0.0036 min⁻¹, then:

  • k = 0.0036 min⁻¹

  • = 0.693 / 0.0036 min⁻¹ ≈ 192.5 minutes

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the hydrolysis kinetics of Cholesteryl Chloroacetate under physiological conditions. By following these detailed protocols—from buffer preparation to kinetic data analysis—researchers can generate reliable and reproducible data on the intrinsic chemical stability of this and similar lipophilic ester compounds. The resulting kinetic parameters, such as the rate constant and half-life, are indispensable for making informed decisions in the drug discovery and development pipeline, ultimately enabling the rational design of more stable and effective therapeutic agents.

References

  • Protocol for Preparing Simulated Body Fluid (SBF). Department of Material Chemistry, Graduate School of Engineering, Kyoto University.
  • OECD 111: Hydrolysis as a function of pH & abiotic degrad
  • Guidelines for the Testing of Chemicals. OECD.
  • Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary.
  • APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC.
  • Simul
  • Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions. PMC.
  • Preparation of The simulated body fluid (SBF).
  • Pseudo First Order Reaction. BYJU'S.
  • Pseudo first order rate coefficients: Significance and symbolism. Sior.
  • In a pseudo first order hydrolysis of ester in water the following results were obtained. Allen.
  • HPLC method for quantification and characterization of cholesterol and its oxid
  • Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography. Asian-Australasian Journal of Animal Sciences.
  • Physiological Parameters for Oral Delivery and In vitro Testing. PMC.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

Sources

Engineering Lipid-Based Delivery Systems: A Technical Guide to C28H45ClO2 (Cholesteryl Chloroformate) Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholesteryl chloroformate (C28H45ClO2) is a cornerstone reagent in modern bioconjugation, providing a highly reactive electrophilic anchor for synthesizing functionalized lipids, lipopolymers, and targeted nanocarriers. This whitepaper details the mechanistic causality, optimized experimental workflows, and analytical validation required to successfully utilize C28H45ClO2 in macromolecular engineering and drug development.

Chemical Identity and Reaction Mechanics

C28H45ClO2, formally known as cholest-5-en-3-ol (3β)-, 3-(carbonochloridate) (1[1]), is characterized by its rigid, planar sterol backbone and a highly reactive chloroformate functional group.

The chloroformate group (-O-CO-Cl) undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, yielding highly stable carbamate (urethane) linkages (2[2]). Carbamates are structurally superior to standard ester bonds in physiological environments due to their enhanced resistance to enzymatic cleavage and hydrolytic degradation (3[3]).

Mechanism Chol Cholesteryl Chloroformate (C28H45ClO2) Intermediate Tetrahedral Intermediate Chol->Intermediate Nuc Amine Nucleophile (R-NH2) Nuc->Intermediate Base Acid Scavenger (TEA / Pyridine) Base->Intermediate Product Cholesterol Carbamate (Stable Linkage) Intermediate->Product -HCl Byproduct TEA-HCl Salt Intermediate->Byproduct

Fig 1. Nucleophilic acyl substitution of cholesteryl chloroformate forming a stable carbamate.

Causality in Experimental Design

Successful bioconjugation with C28H45ClO2 requires strict environmental controls. Every parameter in the protocol serves a specific mechanistic purpose:

  • Strict Anhydrous Conditions: Chloroformates are acutely sensitive to moisture. Water acts as a competing nucleophile, leading to the formation of an unstable carbonic acid monoester. This intermediate rapidly decarboxylates, reverting the reagent back to unreactive cholesterol while releasing CO2 and HCl. Therefore, anhydrous solvents (e.g., DCM, Toluene) and a nitrogen/argon atmosphere are non-negotiable (4[4]).

  • Mandatory Acid Scavenging: The substitution reaction generates stoichiometric amounts of hydrochloric acid (HCl). If unneutralized, HCl protonates the target amine nucleophiles, converting them into unreactive hydrochloride salts and arresting the reaction. The addition of a non-nucleophilic base, such as Triethylamine (TEA) or Pyridine, is required to scavenge the HCl and drive the reaction to completion (3[3]).

  • Thermal Control (0°C Initialization): The reaction between a chloroformate and an amine is highly exothermic. Initiating the dropwise addition at 0°C prevents localized thermal spikes, which can cause the degradation of sensitive biomolecules or promote unwanted homocoupling side reactions ().

Standardized Protocol: Synthesis of Amine-Modified Cholesterol

This protocol details the synthesis of cholesteryl-oxycarbonyl-aminoethylamine, a critical precursor for anchoring targeting ligands to liposomes. It is designed as a self-validating system to ensure high purity and yield.

Step 1: Reagent Preparation Dissolve 75 mmol of ethylenediamine in 150 mL of anhydrous dichloromethane (DCM) or toluene in a double-neck round-bottom flask. Purge the system with nitrogen gas and submerge the flask in an ice-water bath (0°C) ().

Step 2: Base Activation Add 5 mmol of triethylamine (TEA) dropwise over 30 minutes under continuous stirring.

Step 3: Dropwise Conjugation Dissolve 5 mmol of cholesteryl chloroformate (C28H45ClO2) in 50 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-30 minutes. Causality: The dropwise addition maintains a low steady-state concentration of the highly reactive chloroformate, minimizing side reactions (4[4]).

Step 4: Incubation Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow the mixture to stir at 25°C for 12 to 24 hours to ensure maximum yield.

Step 5: Phase-Separation Purification Wash the organic phase 5 times with distilled water. Causality: Ethylenediamine and TEA-HCl salts are highly water-soluble, while the cholesteryl conjugate remains strictly in the hydrophobic organic phase. Dry the collected organic phase over anhydrous magnesium sulfate (MgSO4) to remove residual moisture, then concentrate via rotary evaporation (5[5]).

Step 6: Analytical Validation A self-validating system requires spectral confirmation. Use 1H-NMR to verify the structure: successful conjugation is indicated by signals at 2.8-3.2 ppm (alkyl chain protons of the amine) and 5.32 ppm (methine group of cholesterol) (4[4]). FTIR should confirm a strong carbonyl (C=O) stretch at ~1720 cm⁻¹ (3[3]).

Workflow Step1 1. Preparation Anhydrous Solvent + N2 Gas Step2 2. Activation Add Nucleophile & TEA at 0°C Step1->Step2 Step3 3. Conjugation Dropwise Addition of C28H45ClO2 Step2->Step3 Step4 4. Incubation Stir 12-24h at 25°C Step3->Step4 Step5 5. Purification Aqueous Wash & Solvent Evaporation Step4->Step5 Step6 6. Validation 1H-NMR & FTIR Spectroscopy Step5->Step6

Fig 2. Step-by-step experimental workflow for C28H45ClO2 bioconjugation and validation.

Quantitative Data & Optimization

The table below summarizes standard reaction conditions and expected yields for common C28H45ClO2 bioconjugation targets.

Table 1: Optimization of Reaction Conditions for Cholesteryl Chloroformate Bioconjugation

Target ConjugateNucleophileSolventBaseConditionsExpected Yield
Cholesteryl-Ethylenediamine Ethylenediamine (Excess)DCM / TolueneTEA0°C to 25°C, 24h78% - 94%
Cholesteryl-Butanediamine 1,4-ButanediamineDCMTEA0°C to 25°C, 24h~78%
PEI-Cholesterol (Lipopolymer) Branched PEI (1.8 - 10 kDa)DCMNone / TEA25°C, 24hVariable (Sub-dependent)
Cholesteryl-PEG Aminopropyl mPEGDCMTEA25°C, 24h>85%

Macromolecular Conjugation and Nanomedicine Applications

Beyond small molecules, C28H45ClO2 is utilized to hydrophobize large polymers for gene and drug delivery.

Reacting cholesteryl chloroformate with the secondary amines of branched polyethylenimine (PEI) yields a water-soluble lipopolymer (PEI-Chol) (6[6]). This conjugation significantly improves the polymer's ability to condense plasmid DNA and siRNA, lowers its critical micelle concentration (CMC), and enhances endosomal escape during gene delivery. Advanced formulations combine cholesterol and perfluorobutyrate modifications to drastically reduce PEI cytotoxicity while boosting transfection efficacy (7[7]).

Furthermore, pre-functionalization strategies—where targeting peptides or antibodies are conjugated to C28H45ClO2 prior to liposome assembly—are highly preferred over post-insertion methods. This pre-assembly bioconjugation ensures higher coupling efficiency, prevents vesicle disruption, and guarantees uniform ligand distribution on the nanoparticle surface (8[8]).

References

  • Synthesis of Amine-Modified Cholesterol , Bio-protocol. 5

  • Cholesterol-Conjugated Polyion Complex Nanoparticles for Combination Delivery... , MDPI. 4

  • Electronic supplementary Information , The Royal Society of Chemistry.

  • REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE... , Canadian Science Publishing. 2

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications , PMC. 8

  • SYNTHESIS OF CHOLESTEROL DERIVATIVES. II1 CARBAMATES... , Revue Roumaine de Chimie. 3

  • Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) , PubChem. 1

  • Novel Branched Poly(Ethylenimine)−Cholesterol Water-Soluble Lipopolymers... , ACS Publications. 6

  • Combined Hydrophobization of Polyethylenimine with Cholesterol... , ACS Publications. 7

Sources

C28H45ClO2 safety data sheet (SDS) and handling protocols for researchers

Author: BenchChem Technical Support Team. Date: April 2026

Cholesteryl Chloroformate (C28H45ClO2): A Definitive Guide to Handling, Safety, and Application in Advanced Lipid Nanoparticle (LNP) and Bioconjugate Synthesis

Executive Summary

In the rapidly evolving landscape of targeted drug delivery and bioconjugation, Cholesteryl chloroformate (C28H45ClO2) has emerged as a cornerstone reagent. Functioning as a highly reactive electrophile, this cholesterol derivative enables the seamless integration of a hydrophobic sterol anchor into polymers, peptides, and nucleic acid carriers[1][2]. By facilitating the formation of stable carbamate linkages, cholesteryl chloroformate is instrumental in synthesizing the structural lipids required for modern Lipid Nanoparticles (LNPs), liposomes, and micellar gene therapy vectors[1].

This whitepaper provides an authoritative, self-validating framework for researchers working with C28H45ClO2. It bridges the gap between stringent safety and handling protocols (SDS compliance) and field-proven synthetic methodologies, ensuring high-yield bioconjugation and robust experimental reproducibility.

Physicochemical Profiling and Safety Data (SDS) Directives

Cholesteryl chloroformate (IUPAC:[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate) is a white to off-white crystalline solid[3][4]. Its utility stems from the highly reactive chloroformate functional group attached to the C3 position of the cholesterol backbone.

Quantitative Physicochemical Data

The following table summarizes the critical physical and chemical parameters necessary for stoichiometric calculations and storage planning[3][5].

PropertyValue / Specification
Chemical Formula C28H45ClO2
Molecular Weight 449.11 g/mol
CAS Registry Number 7144-08-3
Melting Point 115–117 °C
Solubility Soluble in Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF); Insoluble in water
Phase Transition Crystalline to cholesteric phase at 117.8 °C
Mechanistic Safety and Handling Protocols

Working with cholesteryl chloroformate requires strict adherence to anhydrous protocols. The causality behind this requirement lies in the electrophilicity of the chloroformate group.

  • Hydrolysis Risk: Upon exposure to atmospheric moisture, the compound undergoes rapid nucleophilic attack by H2O. This hydrolysis yields hydrochloric acid (HCl), carbon dioxide (CO2), and cholesterol[4]. The generation of CO2 can dangerously pressurize sealed storage vessels, while the HCl byproduct degrades target amines during synthesis.

  • Hazard Classifications: Classified under GHS05 (Danger), it carries the H314 hazard statement (Causes severe skin burns and eye damage)[5].

  • Handling Protocol: All transfers must be conducted inside a chemical fume hood or inert glovebox. Reactions must utilize Schlenk line techniques with anhydrous solvents. Required PPE includes Type P3 (EN 143) respirator cartridges, heavy-duty nitrile or neoprene gloves, and full face shields[5]. Storage must be maintained at 4°C in a desiccated, light-protected environment[4][6].

Mechanistic Role in Bioconjugation and LNP Formulation

The primary application of cholesteryl chloroformate is the derivatization of primary and secondary amines to form cholesteryl carbamates [7].

Why Cholesterol? In the context of drug delivery, conjugating a therapeutic payload or a carrier polymer to cholesterol drastically alters its pharmacokinetic profile. The cholesterol moiety acts as a hydrophobic anchor that readily inserts into the lipid bilayers of cells and liposomes[8]. Furthermore, cholesterol-functionalized LNPs mimic endogenous high-density lipoproteins (HDLs). This allows the nanoparticles to be preferentially recognized and internalized by cells overexpressing Scavenger Receptor Class B Type 1 (SR-B1)—a pathway heavily utilized in targeted oncology and hepatocyte-directed siRNA therapies[1].

Pathway LNP Cholesterol-Functionalized Lipid Nanoparticle (LNP) SRB1 SR-B1 Receptor (Cell Membrane) LNP->SRB1 Anchoring Endo Receptor-Mediated Endocytosis SRB1->Endo Escape Endosomal Escape (pH Drop) Endo->Escape Release Cytosolic Release of siRNA/mRNA Escape->Release

SR-B1 mediated endocytosis and cytosolic release pathway of cholesterol-LNPs.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific catalysts and stoichiometric controls to prevent common failure modes.

Protocol A: Organocatalytic Synthesis of Cholesteryl Carbamate Derivatives

Historically, reacting cholesteryl chloroformate with sterically hindered amines required >24 hours with poor yields. By introducing 4-dimethylaminopyridine (DMAP) as an organocatalyst, the reaction time is halved. DMAP acts as a highly nucleophilic acylation catalyst, attacking the chloroformate to form a highly reactive acyl pyridinium intermediate , which is subsequently attacked by the amine[7].

Step-by-Step Workflow:

  • Preparation: Purge a round-bottom flask with N2. Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) (10 mL per mmol).

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to the solution and cool to 0 °C using an ice bath. Rationale: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the reactant amine.

  • Reagent Introduction: Dissolve 1.0 equivalent of cholesteryl chloroformate in anhydrous DCM. Add this solution dropwise to the reaction mixture over 60 minutes to prevent exothermic side reactions[7].

  • Catalysis: Add 0.1 equivalents of DMAP.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 8–12 hours[7].

  • Workup: Wash the organic layer with 0.1 M HCl (to remove unreacted amines and DMAP), followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

G A Primary/Secondary Amine in Dry DCM (0°C) B Dropwise Addition of Cholesteryl Chloroformate A->B C Addition of DMAP (Organocatalyst) B->C D Acyl Pyridinium Intermediate C->D Nucleophilic Acylation E Cholesteryl Carbamate Derivative (70-90% Yield) D->E Room Temp, 8-12h

Cholesteryl carbamate synthesis workflow utilizing DMAP catalysis.

Protocol B: Solid-Phase Synthesis of Cholesteryl-Peptide Micelles for siRNA Delivery

Cholesteryl chloroformate can be directly coupled to the N-terminus of peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS) before resin cleavage, creating amphiphilic cholesteryl-peptides capable of condensing siRNA into micelles[2].

Step-by-Step Workflow:

  • Peptide Synthesis: Synthesize the desired cationic peptide sequence on a 2-chlorotrityl resin using standard Fmoc/HCTU/DIPEA chemistry[2].

  • Terminal Deprotection: Remove the final N-terminal Fmoc group to expose the free primary amine (-NH2).

  • Cholesterol Coupling: Dissolve 10 equivalents (relative to resin loading) of cholesteryl chloroformate in Dimethylformamide (DMF). Suspend the peptidyl-resin in this solution.

  • Activation: Add 10 equivalents of TEA to the suspension and agitate gently at room temperature for 12 hours[2].

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the cholesteryl-peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail.

  • siRNA Complexation: To form the delivery vector, mix the purified cholesteryl-peptide with siRNA in Opti-MEM medium. Incubate at room temperature for 15 minutes to allow electrostatic condensation and micelle self-assembly prior to cell transfection[2].

Quantitative Yield Analysis

The implementation of the DMAP-catalyzed protocol (Protocol A) demonstrates significant improvements in synthetic efficiency compared to uncatalyzed historical methods. The table below summarizes comparative yield data for various amine conjugations[7].

Reactant Amine TypeCatalyst UsedReaction TimeAverage Yield (%)Purity (Post-Extraction)
Aliphatic Amines (e.g., Piperidine)None> 24 h45 - 55%Moderate
Aliphatic AminesDMAP (0.1 eq)8 - 12 h85 - 90% High
Aromatic Amines (e.g., Aniline)None> 48 h< 30%Low
Aromatic AminesDMAP (0.1 eq)12 h70 - 75% High
Amides / SemicarbazidesDMAP (0.1 eq)12 h75 - 80% High

By standardizing the use of cholesteryl chloroformate through these optimized, mechanistically sound protocols, researchers can reliably generate high-purity lipid conjugates, accelerating the development pipelines for next-generation nanomedicines.

References

  • PubChem. "Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262". National Center for Biotechnology Information. Available at:[Link]

  • Oriental Journal of Chemistry. "Synthesis of Novel Cholesteryl Carbamate Derivatives". Available at:[Link]

  • PMC - NIH. "Development of cholesteryl peptide micelles for siRNA delivery". Available at:[Link]

  • PMC - NIH. "Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids". Available at:[Link]

  • PMC - NIH. "Crosslinking Liposomes/Cells Using Cholesteryl Group-Modified Tilapia Gelatin". Available at:[Link]

Sources

C28H45ClO2 precursor molecules and basic synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Clostebol Acetate

Introduction

Clostebol acetate, systematically known as 4-chlorotestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1][2] This guide provides a comprehensive overview of the precursor molecules and the fundamental synthesis pathway for Clostebol Acetate, designed for researchers, scientists, and professionals in drug development. While the initial query focused on the molecular formula C28H45ClO2 (Cholesteryl chloroformate), the available scientific literature for a detailed synthesis guide is more robust for the structurally related and pharmaceutically relevant compound, Clostebol Acetate (C21H29ClO3). This guide, therefore, focuses on the synthesis of the latter.

Clostebol acetate is characterized by the introduction of a chlorine atom at the C4 position of the testosterone acetate backbone.[3] This modification inhibits its conversion to dihydrotestosterone (DHT) and prevents aromatization to estrogen, which significantly alters its biological activity profile compared to the parent hormone.[3][4]

Precursor Molecules: The Foundation of Synthesis

The primary precursor for the synthesis of Clostebol Acetate is Testosterone Acetate . The synthesis, therefore, can be viewed as a two-stage process: the preparation of the precursor and its subsequent chlorination.

Primary Precursor: Testosterone (C19H28O2)

Testosterone is the foundational molecule for the synthesis of Clostebol Acetate. It is a naturally occurring steroid hormone and serves as the starting material for the production of Testosterone Acetate. In a laboratory or industrial setting, Testosterone is typically sourced from commercial suppliers. Its structure, with a hydroxyl group at the C17 position and a ketone at the C3 position, is the canvas for the necessary chemical modifications.

Secondary Precursor: Testosterone Acetate (C21H30O3)

Testosterone Acetate is the direct precursor to Clostebol Acetate.[5] It is synthesized from Testosterone through an esterification reaction.

Synthesis of Testosterone Acetate from Testosterone:

The synthesis involves the acetylation of the 17β-hydroxyl group of testosterone. This is a standard esterification reaction, commonly achieved by treating testosterone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine.

  • Reaction: Testosterone + Acetic Anhydride → Testosterone Acetate + Acetic Acid

  • Rationale for Acetylation: The acetylation of the 17β-hydroxyl group serves two main purposes. Firstly, it protects the hydroxyl group during the subsequent chlorination step. Secondly, as an ester, it modifies the pharmacokinetic profile of the steroid, typically prolonging its release and duration of action when administered.[6]

The Core Synthesis Pathway: From Testosterone Acetate to Clostebol Acetate

The conversion of Testosterone Acetate to Clostebol Acetate is achieved through the regioselective chlorination of the steroid's A-ring.

Reaction: Electrophilic Chlorination

The key transformation is the introduction of a chlorine atom at the C4 position of the α,β-unsaturated ketone system in the A-ring of Testosterone Acetate. This is typically achieved via an electrophilic chlorination reaction.[5]

Experimental Protocol: Chlorination of Testosterone Acetate

A common method for this chlorination involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[7]

  • Dissolution: Testosterone Acetate is dissolved in an appropriate solvent, such as chloroform or tert-butanol.[7]

  • Addition of Chlorinating Agent: N-chlorosuccinimide is added to the solution. The reaction may be initiated or accelerated by the presence of a protic acid or a Lewis acid catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted NCS, followed by washes with water and brine to remove impurities.

  • Purification: The crude product is then purified.

Causality Behind Experimental Choices
  • Choice of Chlorinating Agent (NCS): N-chlorosuccinimide is a preferred reagent for this type of reaction because it is a solid that is easy to handle and provides a source of electrophilic chlorine. It allows for a more controlled chlorination compared to using chlorine gas.

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and for controlling the reaction temperature.

  • Regioselectivity: The chlorination occurs specifically at the C4 position due to the electronic nature of the enone system. The enol or enolate intermediate, which is more likely to form towards the C4 position, reacts with the electrophilic chlorine.

Purification and Characterization: A Self-Validating System

Ensuring the purity and identity of the final product is critical in drug development.

Purification

The primary method for purifying crude Clostebol Acetate is crystallization .[5]

Experimental Protocol: Crystallization

  • The crude product is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., methanol).[5]

  • The solution is allowed to cool slowly, leading to the formation of crystals of the purified compound.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Characterization

The identity and purity of the synthesized Clostebol Acetate are confirmed using a variety of analytical techniques:

TechniquePurposeExpected Outcome
Melting Point To assess purity.A sharp melting point range close to the literature value.
Mass Spectrometry (MS) To determine the molecular weight.A molecular ion peak corresponding to the molecular formula of Clostebol Acetate (C21H29ClO3).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure.The spectra will show characteristic peaks for the protons and carbons in the Clostebol Acetate molecule, confirming the presence of the chlorine atom at the C4 position and the acetate group at the C17 position.
High-Performance Liquid Chromatography (HPLC) To determine purity.A single major peak indicating a high level of purity.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of Clostebol Acetate from Testosterone.

Synthesis_Pathway Testosterone Testosterone Testosterone_Acetate Testosterone Acetate Testosterone->Testosterone_Acetate Acetic Anhydride, Pyridine Clostebol_Acetate Clostebol Acetate Testosterone_Acetate->Clostebol_Acetate N-Chlorosuccinimide (NCS)

Caption: Synthesis pathway of Clostebol Acetate from Testosterone.

Conclusion

The synthesis of Clostebol Acetate is a well-established process that hinges on the selective chlorination of its direct precursor, Testosterone Acetate. This guide has outlined the key precursor molecules, the fundamental synthesis pathway, the rationale behind the experimental choices, and the methods for purification and characterization. For researchers and professionals in drug development, a thorough understanding of these synthetic steps is crucial for the production and analysis of this and related steroid compounds.

References

  • Maccaroni, E., et al. (2011). Clostebol acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1952. Available at: [Link]

  • Wikipedia. (2023). Clostebol. Retrieved from [Link]

  • Muscle and Brawn. (2022). Clostebol Acetate Cycle: What It Does, And Much More! Retrieved from [Link]

  • Wikipedia. (2023). Clostebol acetate. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Clostebol Acetate? Retrieved from [Link]

  • Swolverine. (2025). Testosterone vs Clostebol: Unraveling the Myths and Realities of Performance-Enhancing Compounds. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). 4-Chlorotestosterone (CLT). Retrieved from [Link]

  • Patsnap. (2024). What is Clostebol Acetate used for? Retrieved from [Link]

  • World Anti-Doping Agency. (n.d.). Detection of clostebol in sports: accidental doping? Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Role of PEG-Cholesterol in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis, Purification, and Characterization of PEGylated Cholesterol using Cholesteryl Chloroformate (C28H45ClO2)

Polyethylene glycol (PEG)-conjugated lipids are integral components in modern drug delivery systems, particularly in lipid nanoparticles (LNPs) used for nucleic acid therapies like mRNA vaccines.[1][2][3] The incorporation of PEGylated lipids provides a hydrophilic corona on the nanoparticle surface, which imparts "stealth" characteristics. This steric hindrance reduces nonspecific protein adsorption and recognition by the immune system, thereby extending the circulation half-life of the therapeutic agent.[1][3][4]

Cholesterol is a crucial component of cell membranes and is often included in LNP formulations to enhance stability. PEG-cholesterol conjugates, therefore, combine the membrane-anchoring properties of cholesterol with the steric shielding benefits of PEG. This application note provides a detailed protocol for the synthesis of PEG-cholesterol via the reaction of a methoxy-terminated polyethylene glycol (mPEG-OH) with cholesteryl chloroformate (C28H45ClO2). This guide is intended for researchers and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Principle of Synthesis: A Nucleophilic Acyl Substitution Reaction

The synthesis of PEG-cholesterol from cholesteryl chloroformate and mPEG-OH is a nucleophilic acyl substitution reaction. The terminal hydroxyl group of the mPEG acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form a stable carbonate linkage between the PEG and cholesterol moieties.

To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used as an acid scavenger. The reaction is typically carried out in an anhydrous aprotic solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the hydrolysis of the highly reactive cholesteryl chloroformate.

Diagram of the Synthetic Reaction

G cluster_reagents Reaction Conditions Chol Cholesteryl Chloroformate (C28H45ClO2) PEG mPEG-OH Reagents Triethylamine (TEA) Anhydrous DCM Inert Atmosphere (N2 or Ar) Room Temperature PEG_Chol PEG-Cholesterol Reagents->PEG_Chol

Caption: Synthetic scheme for PEG-Cholesterol.

Materials and Reagents

Reagent/MaterialSpecificationRecommended Supplier
mPEG-OHMW 2000 DaSigma-Aldrich, Broadpharm
Cholesteryl Chloroformate≥97% puritySigma-Aldrich, TCI
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich, Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
Diethyl EtherACS grade, anhydrousFisher Scientific
Dialysis TubingMWCO 1 kDaSpectrum Labs, Thermo Fisher
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope Laboratories
HPLC Grade SolventsAcetonitrile, WaterFisher Scientific, VWR

Experimental Workflow

G Start Start: Reagent Preparation Synthesis Synthesis: Reaction of mPEG-OH and Cholesteryl Chloroformate in DCM with TEA Start->Synthesis 1 Quench Reaction Quenching & Initial Workup Synthesis->Quench 2 Precipitation Purification Step 1: Precipitation in Cold Diethyl Ether Quench->Precipitation 3 Dialysis Purification Step 2: Dialysis against Deionized Water Precipitation->Dialysis 4 Lyophilization Product Isolation: Lyophilization to obtain dry powder Dialysis->Lyophilization 5 Characterization Quality Control: NMR, MS, HPLC Analysis Lyophilization->Characterization 6 End Final Product: Pure PEG-Cholesterol Characterization->End 7

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Part 1: Synthesis of mPEG(2000)-Cholesterol

This protocol is based on a 1:1.2 molar ratio of mPEG-OH to cholesteryl chloroformate to ensure complete consumption of the PEG starting material.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve 5.0 g (2.5 mmol) of mPEG-OH (MW 2000) in 100 mL of anhydrous DCM.

    • Stir the solution with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon) until the mPEG is fully dissolved. Expertise Note: An inert atmosphere is crucial to prevent moisture from reacting with the cholesteryl chloroformate.

  • Reaction Initiation:

    • Add 1.34 g (3.0 mmol) of cholesteryl chloroformate to the stirring mPEG solution.

    • Following this, add 0.42 mL (3.0 mmol) of anhydrous triethylamine (TEA) dropwise using a syringe. Expertise Note: TEA scavenges the HCl produced during the reaction, driving the equilibrium towards the product.

  • Reaction Progression:

    • Allow the reaction to proceed at room temperature for 24 hours under constant stirring and inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the cholesteryl chloroformate spot should diminish over time.

Part 2: Purification of mPEG(2000)-Cholesterol

A multi-step purification process is employed to ensure high purity of the final product.

  • Initial Workup:

    • After 24 hours, filter the reaction mixture to remove the triethylammonium chloride salt that has precipitated.

    • Reduce the volume of the filtrate to approximately 20 mL using a rotary evaporator.

  • Precipitation:

    • Slowly add the concentrated solution dropwise into 200 mL of cold diethyl ether while stirring vigorously. The PEG-cholesterol product will precipitate as a white solid. Expertise Note: This step removes unreacted cholesteryl chloroformate and other small-molecule impurities which are soluble in diethyl ether.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dialysis:

    • Redissolve the crude product in 50 mL of deionized water.

    • Transfer the solution to a dialysis tube (MWCO 1 kDa) and dialyze against 4 L of deionized water for 48 hours, changing the water every 8-12 hours. Expertise Note: Dialysis is highly effective at removing any remaining unreacted mPEG-OH and salts.

  • Lyophilization:

    • Freeze the dialyzed solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

    • Store the final product at -20°C under an inert atmosphere.

Part 3: Characterization of mPEG(2000)-Cholesterol

Comprehensive characterization is essential to confirm the structure and purity of the synthesized PEG-cholesterol. Common analytical techniques include NMR, mass spectrometry, and HPLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the covalent attachment of cholesterol to the PEG chain.

    • Protocol: Dissolve 5-10 mg of the final product in 0.7 mL of deuterated chloroform (CDCl3). Acquire ¹H NMR and ¹³C NMR spectra.[6][7]

    • Expected Results:

      • In the ¹H NMR spectrum, a strong, broad signal around 3.64 ppm corresponds to the repeating ethylene oxide protons (-OCH₂CH₂-) of the PEG chain.[6]

      • Characteristic signals from the cholesterol moiety will be present in the 0.6-2.5 ppm region.

      • Successful conjugation is confirmed by the appearance of a new signal corresponding to the methylene protons of PEG adjacent to the newly formed carbonate linkage, which is expected to be shifted downfield.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and polydispersity of the PEG-cholesterol conjugate.

    • Protocol: Analyze the sample using MALDI-TOF MS or ESI-MS. The average molecular weight is a critical parameter for formulation.[5]

    • Expected Results: A bell-shaped distribution of peaks will be observed, with each peak separated by 44 Da (the mass of one ethylene oxide monomer). The center of this distribution should correspond to the expected average molecular weight of the conjugate (approx. 2430 Da for mPEG(2000)-Cholesterol).

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final product.

    • Protocol: Use a reverse-phase C18 column with a gradient of water and acetonitrile. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for detection as PEG-lipids lack a strong UV chromophore.

    • Expected Results: A single major peak should be observed, indicating a high degree of purity. The absence of a peak corresponding to the mPEG-OH starting material confirms its successful removal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Hydrolysis of cholesteryl chloroformate.Ensure all reagents and solvents are anhydrous. Increase reaction time or molar excess of cholesteryl chloroformate.
Product Contaminated with mPEG-OH Inefficient purification.Increase dialysis time and frequency of water changes. Optimize precipitation conditions.
Broad or Bimodal Distribution in MS Incomplete reaction or presence of di-PEGylated byproducts.Re-evaluate stoichiometry. Improve purification by size exclusion chromatography (SEC).
Hydrolysis of Product during Workup Exposure to acidic or basic conditions.Maintain neutral pH during workup and purification steps. Avoid prolonged heating.[8][9]

Conclusion and Applications

This application note provides a robust and well-characterized method for synthesizing PEG-cholesterol, a critical component for the development of advanced lipid-based drug delivery systems. The resulting conjugate can be incorporated into liposomes or lipid nanoparticles to improve their stability and pharmacokinetic profile.[4] The detailed protocols for synthesis, purification, and characterization ensure a high-quality product suitable for preclinical research and development. The principles outlined here can also be adapted for the synthesis of other PEGylated lipids, contributing to the broader field of nanomedicine and targeted therapeutics.

References

  • Beilstein Journals. (2025).
  • AxisPharm. (2024). PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy.
  • PubMed. (2004). Application of NMR spectroscopy to the characterization of PEG-stabilized lipid nanoparticles.
  • Helix Biotech. (2024).
  • Cayman Chemical. (n.d.).
  • CAS. (2023).
  • PMC. (2025).
  • Benchchem. (n.d.).
  • ACS Publications. (2004). Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles | Langmuir.
  • American Chemical Society. (2004). Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles.
  • PMC. (n.d.). Diversity of PEGylation methods of liposomes and their influence on RNA delivery.
  • PMC. (n.d.).
  • Dove Press. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lip.
  • BOC Sciences. (n.d.).
  • ACS Publications. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis | ACS Omega.
  • PMC. (n.d.). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis.

Sources

Application Note & Protocols: C28H45ClO2 for Targeted mRNA Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Application of the Novel Ionizable Lipid C28H45ClO2 in the Formulation of Lipid Nanoparticles for Targeted mRNA Delivery.

Disclaimer: The ionizable lipid C28H45ClO2 is presented here as a representative model for a novel cationic/ionizable lipid for research and development purposes. The protocols and principles described are based on established methodologies for formulating and applying lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3]

Introduction: The Role of C28H45ClO2 in Next-Generation mRNA Delivery

The clinical success of mRNA-based vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) being the most advanced platform.[1][2] The heart of these LNPs is the ionizable lipid, which is essential for encapsulating the negatively charged mRNA and, crucially, for facilitating its release into the cell cytoplasm.[2][4]

This document details the application of C28H45ClO2 , a novel ionizable lipid, in the formulation of stable and efficient LNPs for targeted mRNA delivery. The key feature of C28H45ClO2, like other lipids in its class, is its pH-dependent charge. It possesses a tertiary amine head group that remains largely neutral at physiological pH (~7.4), minimizing non-specific interactions and toxicity in circulation.[4][5] However, upon cellular uptake into the acidic environment of the endosome (pH 5.0-6.5), the lipid becomes protonated (positively charged).[5][6] This charge switch is the trigger for endosomal escape, a critical bottleneck in mRNA delivery.[7][8]

The protonated C28H45ClO2 interacts with anionic lipids in the endosomal membrane, disrupting the bilayer and allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.[5][6][7] This guide provides detailed protocols for formulating, characterizing, and utilizing C28H45ClO2-based LNPs for preclinical research.

Mechanism of Action: The pH-Sensitive Journey of C28H45ClO2 LNPs

The efficacy of C28H45ClO2-LNPs is rooted in their multi-stage delivery mechanism, which is designed to overcome key biological barriers.

  • Encapsulation (Low pH) : During formulation at a low pH (e.g., in a citrate buffer at pH 4.0), the amine head group of C28H45ClO2 is positively charged. This enables strong electrostatic interactions with the negatively charged phosphate backbone of mRNA, driving efficient encapsulation.[2]

  • Systemic Circulation (Neutral pH) : After formulation and buffer exchange into a physiological buffer like PBS (pH 7.4), the C28H45ClO2 deprotonates and becomes nearly neutral. This reduces clearance by the immune system and minimizes aggregation.[3][9]

  • Cellular Uptake : LNPs are primarily taken up by cells through endocytosis.[6][7] The specific pathway can depend on cell type and LNP size.

  • Endosomal Escape (Low pH) : Inside the early endosome, the pH drops. This acidic environment protonates C28H45ClO2, inducing a positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, potentially through the formation of a non-lamellar hexagonal phase, releasing the mRNA payload into the cytoplasm.[5][6][7] This is the most critical step for successful delivery.

cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Pathway LNP C28H45ClO2 LNP (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Circulation & Targeting EarlyEndosome Early Endosome (pH ~6.5) C28H45ClO2 becomes protonated (+ charge) Endocytosis->EarlyEndosome 2. Internalization Escape Endosomal Escape Membrane Disruption EarlyEndosome->Escape 3. pH-Triggered Protonation Cytoplasm Cytoplasm mRNA is translated into protein Escape->Cytoplasm 4. mRNA Release

Caption: Mechanism of C28H45ClO2 LNP uptake and mRNA release.

Protocol 1: LNP Formulation with C28H45ClO2

This protocol describes the formulation of C28H45ClO2-LNPs using a microfluidic mixing device, which offers superior control over particle size and reproducibility.[1][10][11]

3.1 Materials

  • Lipids:

    • Ionizable Lipid: C28H45ClO2 (e.g., 10 mg/mL stock in 100% Ethanol)

    • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., 10 mg/mL in Ethanol)[3]

    • Structural Lipid: Cholesterol (e.g., 10 mg/mL in Ethanol)[3]

    • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (e.g., 25 mg/mL in Ethanol)[3]

  • mRNA: Purified, capped, and tailed mRNA (e.g., encoding a reporter protein like Luciferase or GFP) at 1 mg/mL in an RNase-free aqueous buffer.[]

  • Buffers:

    • Aqueous Phase Buffer: 50 mM Citrate buffer, pH 4.0 (RNase-free)

    • Dialysis/Purification Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Equipment:

    • Microfluidic mixer (e.g., NanoAssemblr® or similar)

    • Syringe pumps and gas-tight glass syringes

    • Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

    • Sterile, RNase-free tubes and filters (0.22 µm)

3.2 Lipid Mix Preparation

The molar ratio of lipids is a critical parameter. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[13][14]

ComponentMolar Ratio (%)Mol. Weight ( g/mol )Example Volume for 1 mL Lipid Mix
C28H45ClO2 50.0449.1Calculate based on stock concentration
DSPC 10.0790.2Calculate based on stock concentration
Cholesterol 38.5386.7Calculate based on stock concentration
DMG-PEG 2000 1.5~2509Calculate based on stock concentration

Procedure:

  • Bring all lipid stock solutions to room temperature.

  • In a sterile, RNase-free tube, combine the calculated volumes of each lipid stock solution to achieve the desired molar ratio.

  • Add 100% ethanol to reach the final desired total lipid concentration for the organic phase (e.g., 12.5 mM).

  • Mix thoroughly by vortexing. This is your Organic Phase .

3.3 Microfluidic Mixing

  • Prepare the Aqueous Phase by diluting the mRNA stock into the Citrate buffer (pH 4.0).

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the Organic Phase (Lipid Mix) and Aqueous Phase (mRNA solution) into separate syringes.

  • Set the flow rate ratio to 3:1 (Aqueous:Organic). A typical total flow rate is 12 mL/min.

  • Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to the spontaneous self-assembly of LNPs as the polarity changes.

  • Collect the milky-white output solution, which contains the newly formed LNPs.

cluster_0 Phase Preparation cluster_1 LNP Assembly cluster_2 Purification & QC A1 Lipid Stocks (C28H45ClO2, DSPC, Cholesterol, PEG) B1 Combine Lipids in Ethanol (Organic Phase) A1->B1 A2 mRNA Stock (Aqueous Buffer) B2 Dilute mRNA in Citrate Buffer pH 4.0 (Aqueous Phase) A2->B2 C1 Load Syringes B1->C1 B2->C1 C2 Microfluidic Mixing (3:1 Aqueous:Organic) C1->C2 C3 Collect LNP Solution C2->C3 D1 Dialysis vs. PBS pH 7.4 (Buffer Exchange) C3->D1 D2 Sterile Filtration (0.22 µm) D1->D2 D3 Characterization (Size, PDI, EE%) D2->D3

Caption: Workflow for C28H45ClO2-LNP Formulation and Purification.

3.4 Purification and Storage

  • Transfer the collected LNP solution to a dialysis cassette.

  • Dialyze against 1x PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer change, to remove ethanol and raise the pH.

  • Recover the purified LNP solution from the cassette.

  • Sterile-filter the final product through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 4°C. Use within 1-2 weeks for best results.

Protocol 2: LNP Characterization

It is essential to characterize each batch of LNPs to ensure quality and reproducibility.[10][15]

ParameterMethodTypical Acceptance CriteriaRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake efficiency.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous particle population.
Zeta Potential Laser Doppler Electrophoresis~0 mV at pH 7.4A neutral surface charge at physiological pH is crucial to avoid rapid clearance.
Encapsulation Efficiency (EE%) Quant-iT™ RiboGreen™ Assay> 90%Measures the percentage of mRNA successfully encapsulated within the LNPs.

4.1 Encapsulation Efficiency Protocol (RiboGreen Assay)

  • Prepare a standard curve of your free mRNA in TE buffer.

  • In a 96-well black plate, add diluted LNP samples to two sets of wells.

  • To one set of wells, add 0.5% Triton X-100 to lyse the LNPs and release all mRNA. Incubate for 5 minutes.[1]

  • To both sets of wells, add the diluted RiboGreen reagent.

  • Measure fluorescence (Ex: 485 nm / Em: 528 nm).

  • Calculate EE% using the formula: EE% = (Total Fluorescence [with Triton] - Free Fluorescence [without Triton]) / Total Fluorescence [with Triton] * 100

Protocol 3: In Vitro mRNA Transfection

This protocol provides a method for testing the transfection efficiency of C28H45ClO2-LNPs in a standard cell line (e.g., HEK293T, HeLa).[1][11][16]

5.1 Procedure

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 10,000 cells/well).[1]

  • LNP Dosing:

    • Thaw the reporter mRNA-LNP formulation.

    • Dilute the LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 50-200 ng/well). It is crucial to perform transfections in complete media containing serum, as this better mimics in vivo conditions.[16][17]

  • Transfection:

    • Remove the old medium from the cells.

    • Add the LNP-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Analysis: After incubation, measure the reporter protein expression.

    • For Luciferase mRNA: Use a commercial lytic luciferase assay reagent (e.g., ONE-Glo™) and measure luminescence on a plate reader.[1][11]

    • For GFP mRNA: Analyze GFP expression using fluorescence microscopy or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Large Particle Size / High PDI (>0.3) Inefficient mixing; Poor lipid quality; Incorrect buffer pH.Verify microfluidic mixer setup and flow rates. Use fresh, high-purity lipids. Confirm pH of citrate buffer is ~4.0.
Low Encapsulation Efficiency (<80%) Suboptimal mRNA quality; Incorrect lipid ratios or N:P ratio.Use high-integrity mRNA. Optimize the molar ratio of C28H45ClO2.
Low In Vitro Transfection Inefficient endosomal escape; LNP instability; Cell line is difficult to transfect.Confirm LNP characteristics are optimal. Test a different cell line. Increase mRNA dose.
High Cytotoxicity Excess free cationic lipid; High LNP dose.Ensure proper purification (dialysis). Perform a dose-response curve to find the optimal non-toxic concentration.

References

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC. (2025, June 20). Vertex AI Search.
  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (n.d.). Vertex AI Search.
  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC. (2025, July 8). Vertex AI Search.
  • Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed. (2024, November 13). Vertex AI Search.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed. (2025, October 28). Vertex AI Search.
  • Endosomal escape: A bottleneck for LNP-mediated therapeutics - PNAS. (2024, March 4). Vertex AI Search.
  • Standards Governing mRNA Lipid Nanoparticle Development - Patsnap Eureka. (2025, October 10). Vertex AI Search.
  • Characterization of mRNA Lipid Nanoparticles by Electron Density Mapping Reconstruction: X-ray Scattering with Density from Solution Scattering (DENSS) Algorithm - PubMed. (2024, February 7). Vertex AI Search.
  • Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles - Precigenome LLC. (2024, September 28). Vertex AI Search.
  • Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale | Journal of Cell Biology | Rockefeller University Press. (2021, December 9). Vertex AI Search.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv. (2025, August 1). Vertex AI Search.
  • Lipid Nanoparticles - Echelon Biosciences. (n.d.). Vertex AI Search.
  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation - ACS Publications. (2024, March 26). Vertex AI Search.
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery - Tocris Bioscience. (n.d.). Vertex AI Search.
  • Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles | bioRxiv. (2024, September 28). Vertex AI Search.
  • RNA-LNP Formulation Protocol (SM-102) - Inside Therapeutics. (2026, March 5). Vertex AI Search.
  • Step-by-Step Protocol for mRNA & LNP Formulation - BOC Sciences. (2025, September 9). Vertex AI Search.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - ResearchG
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - Mitchell Lab. (2023, January 20). Vertex AI Search.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. (n.d.). Vertex AI Search.
  • Lipids used for the formulation of lipid nanoparticles (LNPs) - Bio-Synthesis. (2025, January 29). Vertex AI Search.
  • Ionizable Lipids to Optimize RNA-LNP Delivery - YouTube. (2023, July 11). Vertex AI Search.
  • Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery. (n.d.). Vertex AI Search.
  • What Ensures Stability in mRNA Lipid Nanoparticle Systems - Patsnap Eureka. (2025, October 10). Vertex AI Search.

Sources

Application Note: Engineering Advanced Liposomal Delivery Systems via Cholesteryl Chloroformate Surface Modification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The functionalization of liposomal surfaces is a critical step in developing next-generation nanomedicines, enabling stealth properties (PEGylation), active targeting, and stimuli-responsive drug release. Cholesteryl chloroformate (C28H45ClO2) serves as a highly efficient, electrophilic lipid anchor for these modifications. By leveraging nucleophilic acyl substitution, researchers can conjugate primary amine-bearing ligands directly to a cholesterol backbone, which subsequently intercalates into the liposomal lipid bilayer. This guide outlines the mechanistic rationale, quantitative impacts, and self-validating protocols for utilizing cholesteryl chloroformate in liposome engineering.

Mechanistic Rationale: The Chemistry of Cholesteryl Chloroformate

Cholesteryl chloroformate is a highly reactive derivative of cholesterol featuring a chloroformate group (-O-CO-Cl) at the 3-hydroxyl position. In liposomal engineering, it functions as a bifunctional linker:

  • The Reactive Headgroup: The chloroformate group undergoes rapid nucleophilic acyl substitution when exposed to primary amines (e.g., on PEG, peptides, or polymers), forming a highly stable1[1].

  • The Hydrophobic Tail: The native sterol backbone acts as a robust 2 that spontaneously intercalates into the phospholipid bilayer during formulation[2].

Unlike traditional diacyl-lipid anchors (e.g., DSPE), cholesterol-anchored ligands uniquely alter the 2 of the bilayer. At optimal concentrations, they eliminate the phase transition of saturated phospholipids, enhancing liposome stability and significantly reducing the leakage of encapsulated hydrophilic payloads in serum-rich environments[2].

Workflow Visualization

G cluster_0 Phase 1: Chemical Conjugation cluster_1 Phase 2: Liposome Assembly Chol Cholesteryl Chloroformate (Electrophile) Conjugate Cholesterol-Ligand Conjugate (Stable Carbamate Linkage) Chol->Conjugate Amine Primary Amine Ligand (Nucleophile: PEG/Peptide) Amine->Conjugate Base DIPEA / DMAP (Acid Scavenger/Catalyst) Base->Conjugate Hydration Thin-Film Hydration & Extrusion Conjugate->Hydration Lipids Bulk Phospholipids (e.g., DSPC, DOPE) Lipids->Hydration Liposome Surface-Modified Liposome (Functionalized Bilayer) Hydration->Liposome

Workflow of cholesteryl chloroformate conjugation and liposome surface modification.

Quantitative Impact on Physicochemical Properties

The integration of cholesterol-conjugated ligands directly influences the hydrodynamic size, surface charge, and functional application of the resulting liposomes. Below is a synthesized data summary comparing typical formulations:

Formulation TypeModification LigandHydrodynamic Size (nm)Zeta Potential (mV)Primary Application
Unmodified Control None (DSPC/Chol)110 ± 5-2.5 ± 0.8Baseline pharmacokinetic control
Stealth Liposome Chol-PEG2000125 ± 8-15.4 ± 1.2Prolonged systemic circulation
Targeted Liposome Chol-Hyaluronic Acid145 ± 10-28.6 ± 2.0CD44+ tumor cell active targeting
Polyion Complex Chol-Polyethylenimine160 ± 12+30.5 ± 2.5Gene delivery / DNA transfection

Note: Data represents average parameters observed across standardized thin-film hydration protocols utilizing 5-10 mol% conjugate insertion.

Validated Experimental Protocols

Protocol A: Synthesis of Amine-Functionalized Cholesterol Conjugates

Causality & Logic:

  • Solvent Selection: The reaction must be performed in strictly3 (e.g., dry dichloromethane or toluene)[3]. Moisture causes rapid hydrolysis of the chloroformate group into cholesterol, CO₂, and HCl, destroying the electrophile.

  • Catalysis: The reaction generates HCl as a byproduct, which protonates unreacted amines and halts the reaction. A base like DIPEA is required to 4[4]. Adding 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive 1 that boosts yields from ~60% to over 90%[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine-functionalized ligand (e.g., NH₂-PEG₂₀₀₀, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and DMAP (0.1 eq) to the solution. Stir for 10 minutes at 0 °C in an ice bath.

  • Conjugation: Dissolve cholesteryl chloroformate (1.2 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes. Dropwise addition prevents localized depletion of the base and mitigates exothermic side reactions[1].

  • Incubation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir continuously overnight (8–12 hours)[1][3].

  • Purification: Evaporate the organic solvent under reduced pressure. Resuspend the crude product in distilled water and purify via dialysis (MWCO dependent on ligand size; e.g., 3.5 kDa for PEG₂₀₀₀) against distilled water for 48 hours to remove unreacted base salts and free cholesterol[3]. Lyophilize to obtain the purified conjugate.

Protocol B: Formulation of Surface-Modified Liposomes (Thin-Film Hydration)

Causality & Logic: Co-assembly ensures the hydrophobic cholesterol anchor is homogeneously distributed within the acyl chains of the bulk phospholipids prior to aqueous hydration, preventing micellar phase separation.

Step-by-Step Methodology:

  • Lipid Co-dissolution: Dissolve bulk phospholipids (e.g., DSPC), unmodified cholesterol, and the synthesized Chol-ligand conjugate in a5 (2:1 v/v)[5]. Critical Limit: Ensure the total cholesterol content (unmodified + conjugated) does not exceed 50 mol% of the total lipid composition to prevent 6 and maintain vesicle integrity[6].

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to form a uniform, thin lipid film. Maintain the flask under high vacuum (100 mTorr) for an additional 2 hours to remove trace organic solvents[7].

  • Hydration: Hydrate the lipid film with a buffered aqueous solution (e.g., PBS) containing the desired hydrophilic payload. Agitate via vortexing at a temperature at least 10 °C above the phase transition temperature (Tm) of the bulk lipid (e.g., >65 °C for DSPC)[7].

  • Extrusion: Extrude the resulting multilamellar vesicles (MLVs) through polycarbonate membranes (200 nm, followed by 100 nm) 10–15 times using a mini-extruder to yield monodisperse surface-modified large unilamellar vesicles (LUVs).

Quality Control & Self-Validation System

To ensure the integrity of your formulation, every protocol must be treated as a self-validating system:

  • Chemical Validation (NMR): Confirm successful conjugation via ¹H-NMR prior to liposome assembly. A successful reaction will display the characteristic methine proton signal of the cholesterol double bond at ~5.3 ppm, alongside the emergence of a new carbamate (NH) proton signal (typically broad, 5.0 - 6.0 ppm)[1][3].

  • Physical Validation (DLS): Surface modification drastically alters the electrokinetic potential of the liposome. Measure the 8 post-extrusion. For example, conjugating a cationic polymer (like PEI) via the cholesterol anchor will shift the zeta potential from near-neutral to highly positive (e.g., +30 mV), physically validating successful surface presentation[8].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis of Novel Cholesteryl Carbamate Derivatives Source: Oriental Journal of Chemistry URL
  • Title: Effect of PEGylation on assembly morphology and cellular uptake of poly ethyleneimine-cholesterol conjugates...
  • Source: Journal of the American Chemical Society (ACS)
  • Title: WO2009064696A1 - Sterol-modified amphiphilic lipids Source: Google Patents URL
  • Source: International Journal of Pharmaceutics (Ovid)
  • Title: Cholesterol‐conjugated PEGylated PAMAM as an efficient nanocarrier...

Sources

C28H45ClO2 mediated synthesis of hydrophobized chitosan oligosaccharides

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: C₂₈H₄₅ClO₂-Mediated Synthesis of Hydrophobized Chitosan Oligosaccharides for Advanced Drug Delivery

Executive Summary

The development of amphiphilic biopolymers is a critical frontier in nanomedicine, particularly for the targeted delivery of lipophilic active pharmaceutical ingredients (APIs) and anionic payloads. This application note details the synthesis and validation of hydrophobized chitosan oligosaccharides (COS) utilizing cholesteryl chloroformate (C₂₈H₄₅ClO₂) as the hydrophobic grafting agent. By carefully controlling the degree of substitution, researchers can engineer self-assembling nanocarriers that leverage the cationic nature of chitosan for cellular uptake and the hydrophobic steroidal core for payload stabilization.

Mechanistic Rationale & Chemical Causality

Chitosan oligosaccharides possess a hydrophilic backbone rich in primary amines (-NH₂) at the C-2 position of their glucosamine units. To impart amphiphilicity, these amines are reacted with cholesteryl chloroformate (C₂₈H₄₅ClO₂), a highly reactive steroidal derivative[1].

The Chemical Causality: The reaction proceeds via nucleophilic acyl substitution. The unprotonated primary amine of COS acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group. This displaces the chloride ion and forms a highly stable carbamate (urethane) linkage[2].

  • Solvent Selection: COS is dissolved in Dimethyl sulfoxide (DMSO) to ensure the polymer is fully solubilized without protonating the amines (which would render them non-nucleophilic). C₂₈H₄₅ClO₂ is dissolved in N,N-dimethylacetamide (DMA) to maintain the hydrophobic reactant in solution during the dropwise addition[2].

  • Acid Scavenging: Triethylamine (TEA) is introduced to neutralize the hydrochloric acid (HCl) byproduct. Without TEA, the generated HCl would rapidly protonate the remaining unreacted COS amines, halting the reaction prematurely.

Once synthesized, the resulting COS-cholesterol conjugate possesses a thermodynamic drive to minimize the exposure of its hydrophobic steroidal moieties to water, resulting in spontaneous self-assembly into core-shell micelles[3].

Experimental Workflow: Synthesis & Purification

SynthesisWorkflow COS Chitosan Oligosaccharide (COS) Solubilized in DMSO Reaction Nucleophilic Acyl Substitution (Overnight, RT) COS->Reaction TEA Triethylamine (TEA) Acid Scavenger TEA->Reaction C28 Cholesteryl Chloroformate (C28H45ClO2) in DMA C28->Reaction Precipitation Ether Precipitation (Centrifugation at 6000 rpm) Reaction->Precipitation Washing DCM Washing (Removal of unreacted C28H45ClO2) Precipitation->Washing Dialysis Dialysis (MWCO 2000 Da) & Lyophilization Washing->Dialysis Product Hydrophobized COS (Amphiphilic Conjugate) Dialysis->Product

Workflow for the C28H45ClO2-mediated synthesis of hydrophobized chitosan oligosaccharides.
Protocol 1: Synthesis of COS-Cholesterol Conjugate

Note: This protocol is optimized for a target Degree of Substitution (DS) of ~8.5%.

  • Solubilization: Dissolve 300 mg (~0.06 mmol) of low-molecular-weight COS in 7 mL of anhydrous DMSO. Stir magnetically at 400 rpm until optical clarity is achieved. Add 120 μL of TEA to the solution[2].

  • Activation & Coupling: Dissolve 215 mg (0.48 mmol) of C₂₈H₄₅ClO₂ in 7 mL of anhydrous DMA[2]. Transfer this solution to an addition funnel and add dropwise to the COS solution over 30 minutes at room temperature to prevent localized supersaturation and cross-linking.

  • Reaction: Allow the mixture to stir continuously overnight (12-16 hours) under a nitrogen atmosphere[2].

  • Precipitation: Add the reaction mixture dropwise into 50 mL of ice-cold diethyl ether. Collect the resulting precipitate via centrifugation at 6000 rpm for 5 minutes[2].

  • Purification (Self-Validation Step): Wash the pellet thoroughly with dichloromethane (DCM). Causality Check: DCM selectively dissolves unreacted C₂₈H₄₅ClO₂ and cholesterol byproducts without dissolving the grafted COS polymer, ensuring high purity[2].

  • Dialysis & Lyophilization: Resuspend the washed pellet in deionized water and dialyze (MWCO 2000 Da) against distilled water for 48 hours to remove residual DMSO/DMA and TEA salts[2]. Lyophilize the dialysate to obtain a dry powder.

System Validation (FTIR): Before proceeding to nanoparticle formulation, validate the chemical structure via FTIR. The successful formation of the carbamate linkage is confirmed by the disappearance of the chloroformate C=O stretch at 1770 cm⁻¹ and the emergence of a new urethane C=O stretch at 1739 cm⁻¹, alongside C-H stretching at 2945 cm⁻¹[2].

Self-Assembly & Drug Encapsulation

SelfAssembly Amphiphilic Amphiphilic COS-Cholesterol in Aqueous Media Sonication Probe Sonication / Thermodynamic Self-Assembly Amphiphilic->Sonication HydrophobicDrug Hydrophobic API (e.g., Docetaxel) HydrophobicDrug->Sonication Core Hydrophobic Core (Cholesterol + API) Sonication->Core Shell Cationic Hydrophilic Shell (Chitosan Backbone) Sonication->Shell Micelle Drug-Loaded Nanoparticle (+ Zeta Potential) Core->Micelle Shell->Micelle

Self-assembly mechanism of hydrophobized COS encapsulating lipophilic APIs in aqueous media.
Protocol 2: Encapsulation of Lipophilic APIs (e.g., Docetaxel)
  • Co-Solubilization: Dissolve 20 mg of the lyophilized COS-Cholesterol conjugate and 1 mg of Docetaxel (a model hydrophobic drug) in a 2 mL mixture of distilled water and DMSO (1:1 v/v). Causality Check: Co-solubilization ensures that both the polymer and the API are intimately mixed at the molecular level prior to assembly, which drastically increases encapsulation efficiency[4].

  • Self-Assembly: Subject the mixture to probe sonication (100 W, 2 minutes, pulsed) in an ice bath to induce the thermodynamic self-assembly of the hydrophobic cholesterol cores around the Docetaxel molecules[4].

  • Dialysis: Transfer the dispersion to a dialysis bag (MWCO 12,000 Da) and dialyze against distilled water for 24 hours to remove the DMSO and any unencapsulated free drug[2].

  • Validation: Assess the optical clarity. A successful formulation will appear as a slightly opalescent, translucent dispersion. Milky white suspensions indicate macroscopic aggregation due to excessive cholesterol substitution[5].

Quantitative Data & Analytics

The optimum amount of cholesterol grafting is decisive for an effective reagent. High cholesterol per chitosan reduces water solubility, while low cholesterol provides poor micellular performance[5]. The table below summarizes the critical relationship between the Degree of Substitution (DS) and nanoparticle characteristics.

Table 1: Influence of C₂₈H₄₅ClO₂ Degree of Substitution on Nanoparticle Characteristics

Formulation ProfileMolar Ratio (COS:C₂₈H₄₅ClO₂)Degree of Substitution (%)Hydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Sub-Optimal (Low DS) 1:23.2145 ± 12+28.449.3
Optimal Formulation 1:88.545 ± 5+34.288.4
Sub-Optimal (High DS) 1:1518.1Macroscopic Aggregates+15.6N/A

Data synthesis reflects optimized parameters where a 20-50 nm hydrodynamic diameter and high encapsulation efficiencies (up to 88.4%) are achieved under ideal DS conditions[4][5].

References

  • Chitosan−Cholesterol-Based Cellular Delivery of Anionic Nanoparticles ACS Publications[Link]

  • Efficient Synergistic Antibacterial Activity of α-MSH Using Chitosan-Based Versatile Nanoconjugates National Institutes of Health (PMC)[Link]

  • Chitosan-Based Nanoparticles Targeted Delivery System: In Treatment Approach for Dyslipidemia National Institutes of Health (PMC)[Link]

  • Docetaxel-Loaded Chitosan-Cholesterol Conjugate-Based Self-Assembled Nanoparticles for Overcoming Multidrug Resistance in Cancer Cells National Institutes of Health (PMC)[Link]

Sources

Advanced Bioconjugation Strategies using C28H45ClO2 (Cholesteryl Chloroformate) for Nanomedicine and Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced drug delivery systems, lipophilic modification of hydrophilic polymers, peptides, and oligonucleotides is a critical step to enhance cellular uptake, improve circulation time, and enable the formation of self-assembling nanocarriers. C28H45ClO2 , chemically known as Cholesteryl chloroformate (Chol-Cl) , is a highly reactive, versatile lipid anchor utilized extensively in bioconjugation[1][2].

This application note provides a comprehensive, field-proven protocol for the conjugation of C28H45ClO2 to amine-rich polymers—specifically Polyethylenimine (PEI)—to synthesize amphiphilic lipopolymers (Chol-PEI). These conjugates are foundational in creating polyion complex nanoparticles for the co-delivery of hydrophobic chemotherapeutics and hydrophilic nucleic acids (e.g., siRNA, pDNA)[3][4].

Chemical Profiling & Mechanistic Rationale

Cholesteryl chloroformate (MW: 449.1 g/mol ) acts as an electrophilic reagent. The bioconjugation relies on a nucleophilic acyl substitution mechanism . The primary or secondary amines on the target biomolecule or polymer act as nucleophiles, attacking the highly electrophilic carbonyl carbon of the chloroformate group. The chloride ion acts as the leaving group, resulting in the formation of a highly stable carbamate (urethane) linkage [5][6].

Causality in Experimental Design
  • Anhydrous Conditions: The acyl chloride group is highly susceptible to hydrolysis. If exposed to water, C28H45ClO2 will hydrolyze into cholesterol and carbon dioxide, rendering it unreactive. Therefore, strictly anhydrous solvents (e.g., dry Dichloromethane) must be used[7].

  • Role of the Base (TEA/DMAP): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining free amines on the polymer, destroying their nucleophilicity and halting the reaction. Triethylamine (TEA) acts as an acid scavenger. In some protocols, 4-dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction time from 24 hours down to 12 hours[5].

  • Temperature Control: The initial addition must be performed at 0 °C. The nucleophilic attack is exothermic; low temperatures prevent localized heating, which can lead to uncontrolled cross-linking or polymer degradation.

Quantitative Data & Optimization Parameters

To ensure reproducibility and control over the degree of substitution, the following parameters must be strictly managed:

ParameterOptimal ConditionMechanistic Rationale & Impact
Molar Ratio (Amine:Chol-Cl) 1:0.05 to 1:0.5Dictates the degree of lipophilic substitution. Ratios >1:0.5 often lead to excessive hydrophobicity, causing the polymer to precipitate out of aqueous solutions[6].
Temperature Profile 0 °C (Addition) → 25 °C (Reaction)0 °C minimizes exothermic side reactions and hydrolysis during activation; warming to 25 °C ensures kinetic completion of the carbamate bond[3][5].
Solvent System Anhydrous DCM or ToluenePrevents competitive hydrolysis of the moisture-sensitive acyl chloride group by water molecules[7].
Catalyst/Base TEA or DMAP (1.2 eq to Chol-Cl)Scavenges the HCl byproduct to prevent amine protonation. DMAP specifically lowers the activation energy of the nucleophilic attack[5].
Dialysis MWCO 12 kDa (for 25 kDa PEI)Ensures complete removal of unreacted cholesterol, TEA-HCl salts, and low-molecular-weight polymer fragments[3].

Standard Operating Procedure (SOP): Synthesis of Chol-PEI

The following protocol details the synthesis of Cholesterol-Conjugated Polyethylenimine (Chol-PEI), a gold-standard carrier for gene therapy[3][7].

Phase 1: Preparation and Activation
  • Polymer Dissolution: Dissolve 1.0 g of branched Polyethylenimine (PEI, MW ~25 kDa) in 150 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Atmospheric Control: Purge the flask with Argon or Nitrogen gas to displace ambient moisture. Seal with a rubber septum.

  • Chilling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Base Addition: Inject 100 μL of anhydrous Triethylamine (TEA) into the stirring PEI solution. Allow the mixture to equilibrate for 10 minutes.

Phase 2: Dropwise Conjugation
  • Reagent Preparation: In a separate flame-dried vial, dissolve 36 mg (approx. 80 μmol) of C28H45ClO2 (Cholesteryl chloroformate) in 10 mL of anhydrous DCM[3].

  • Controlled Addition: Using a syringe pump or addition funnel, add the C28H45ClO2 solution dropwise to the PEI solution over a period of 30 to 60 minutes.

    • Expert Insight: Dropwise addition is critical. Dumping the reagent will cause localized high concentrations of acyl chloride, leading to uneven substitution and potential polymer cross-linking.

Phase 3: Maturation and Purification
  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to proceed overnight (12–24 hours) at 25 °C under continuous stirring[3][7].

  • Solvent Evaporation: Remove the DCM using a rotary evaporator under reduced pressure until a viscous residue remains.

  • Resuspension & Dialysis: Resuspend the crude product in 50 mL of deionized water (a few drops of 0.1 M HCl may be required to aid dissolution). Transfer the solution to a dialysis membrane (MWCO = 12 kDa).

  • Clearance: Dialyze against distilled water for 3 days, changing the water every 8 hours. This step is a self-validating purification mechanism that removes unreacted cholesteryl chloroformate (which precipitates and is filtered out) and TEA salts[3].

  • Lyophilization: Freeze the purified solution at -80 °C and lyophilize for 48 hours to obtain the Chol-PEI conjugate as a dry, sponge-like powder.

Self-Validating System: Analytical Characterization

To ensure the protocol was successful, the product must be validated using the following spectroscopic markers[3][6]:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of a new carbamate carbonyl (C=O) stretching band at 1659 cm⁻¹ . Crucially, verify the complete disappearance of the acyl halide peak at 1776 cm⁻¹ , which confirms that no unreacted C28H45ClO2 remains.

  • Proton Nuclear Magnetic Resonance (1H-NMR) in CDCl3: Successful conjugation is confirmed by the presence of multiple broad peaks at 0.7–1.2 ppm (corresponding to the β and α protons of the cholesterol alkyl tail) and a distinct peak at 5.3 ppm (corresponding to the methine/vinyl group of cholesterol).

Pathway Visualization

The following diagram illustrates the chemical workflow and subsequent biological application of the synthesized Chol-PEI conjugate.

Pathway Chol C28H45ClO2 (Cholesteryl Chloroformate) Reaction Nucleophilic Substitution (TEA, Anhydrous DCM, 0°C to 25°C) Chol->Reaction Amine Cationic Polymer (e.g., Branched PEI) Amine->Reaction Conjugate Amphiphilic Lipopolymer (Chol-PEI Conjugate) Reaction->Conjugate Carbamate Linkage Formation Assembly Electrostatic Assembly with Nucleic Acids (siRNA/pDNA) Conjugate->Assembly Aqueous Self-Assembly Polyplex Stable Nanopolyplex (Hydrophobic Core / Cationic Shell) Assembly->Polyplex Drug/Gene Loading

Self-assembly pathway of C28H45ClO2-modified polymers for targeted nanomedicine delivery.

References

  • NextSDS. Cholest-5-ene-3-β-yl chloroformate — Chemical Substance Information.
  • BenchChem. Cholesteryl chloroformate | 7144-08-3.
  • MDPI. Cholesterol-Conjugated Polyion Complex Nanoparticles for Combination Delivery of Hydrophobic Paclitaxel and Hydrophilic miR-34a for Colon Cancer Therapy.
  • ACS Publications. Role of Cholesterol Conjugation in the Antibacterial Photodynamic Therapy of Branched Polyethylenimine-Containing Nanoagents.
  • Oriental Journal of Chemistry. Synthesis of Novel Cholesteryl Carbamate Derivatives.
  • NIH/PMC. Effect of PEGylation on assembly morphology and cellular uptake of poly ethyleneimine-cholesterol conjugates for delivery of sorafenib tosylate in hepatocellular carcinoma.

Sources

Application Note: A Comprehensive Guide to the Formulation and Characterization of Novel Lipid Nanoparticles (LNPs) with C28H45ClO2 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lipid nanoparticles (LNPs) have emerged as the leading non-viral vector for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1][2] The critical component governing the efficacy of these delivery systems is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1] This guide provides a detailed framework for the formulation, purification, and characterization of LNPs utilizing a novel, proprietary ionizable lipid, designated C28H45ClO2. We present a robust protocol based on microfluidic mixing, a technique renowned for its reproducibility and scalability, to produce uniform and highly efficient mRNA-loaded nanoparticles.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation lipid components for therapeutic applications.

Foundational Principles of LNP Formulation

The self-assembly of LNPs is a sophisticated process driven by the physicochemical properties of its components when subjected to a rapid change in solvent polarity.[4][5] A typical LNP formulation consists of four key lipid components, each serving a distinct and vital function.[6][7][8]

  • Ionizable Cationic Lipid (C28H45ClO2): This is the cornerstone of the LNP. At a low pH (e.g., pH 4.0), its amine groups become protonated and thus positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of mRNA, which drives encapsulation.[1][9] Upon endocytosis into the target cell, the lower pH of the endosome maintains this charge, while at the physiological pH of the cytoplasm (around 7.4), the lipid becomes neutral. This charge-flipping characteristic is believed to facilitate interaction with the endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.[1]

  • Helper Phospholipid (e.g., DSPC): Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are structural lipids that contribute to the formation and stability of the lipid bilayer.[6] The rigidity and high phase transition temperature of DSPC, in particular, enhance the stability and integrity of the LNP structure.[10]

  • Sterol (e.g., Cholesterol): Cholesterol is integrated within the lipid bilayer, where it modulates membrane fluidity and stability.[8] It fills the gaps between the other lipid molecules, increasing the packing density and mechanical stability of the nanoparticle, which helps to prevent premature drug leakage and enhances overall particle integrity.[10][11]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) is included in small amounts. During formulation, these lipids situate on the surface of the LNP, creating a hydrophilic shield.[12] This "stealth" layer provides steric hindrance that prevents particle aggregation, reduces opsonization (recognition by the immune system), and thereby prolongs circulation time in the bloodstream.[13][14][15][16]

The Mechanism of Microfluidic Self-Assembly

Microfluidic technology enables the highly controlled and rapid mixing of a lipid-containing organic phase (typically ethanol) with a nucleic acid-containing acidic aqueous phase.[3][17] Inside a microfluidic cartridge, often featuring a staggered herringbone design, the two streams are forced into chaotic advection, ensuring rapid and uniform mixing.[18] As the ethanol is diluted by the aqueous buffer, the polarity of the solvent increases, causing a drop in the solubility of the lipids. This supersaturation triggers the self-assembly of the lipids around the mRNA cargo, forming the core-shell LNP structure.[4][19][20]

Materials and Equipment

Reagents
ReagentSupplierCat. No.Notes
Ionizable Lipid C28H45ClO2ProprietaryN/ADissolve in 200-proof ethanol.
DSPCAvanti Polar Lipids850365Dissolve in 200-proof ethanol.
CholesterolSigma-AldrichC8667Dissolve in 200-proof ethanol.
DMG-PEG 2000Avanti Polar Lipids880151Dissolve in 200-proof ethanol.
CleanCap® Luciferase mRNATriLink BioTechnologiesL-7602Or other model mRNA (e.g., GFP).
200-Proof Ethanol (Molecular Biology Grade)Sigma-AldrichE7023For lipid stock preparation.
Sodium Citrate DihydrateSigma-AldrichS4641For preparing aqueous buffer.
Nuclease-Free WaterThermo Fisher ScientificAM9937For all aqueous preparations.
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625For final buffer exchange.
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificR11490For encapsulation efficiency.
Triton™ X-100Sigma-AldrichT8787For lysing LNPs in RiboGreen assay.
Equipment
EquipmentDescription
Microfluidic Nanoparticle Synthesis Systeme.g., NanoAssemblr® Ignite™ (Precision NanoSystems).
Dynamic Light Scattering (DLS) SystemFor size, PDI, and Zeta Potential (e.g., Malvern Zetasizer).
Fluorescence Microplate ReaderFor RiboGreen assay quantification.
Dialysis Cassettese.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO.
Analytical BalanceFor weighing lipids and buffer components.
Vortex Mixer & Magnetic StirrerFor solution preparation.
Sterile, RNase-free consumablesSyringes, vials, microcentrifuge tubes, pipette tips.

Experimental Protocols

Protocol 3.1: Preparation of Stock Solutions

Causality Statement: Proper preparation of stock solutions is critical. All work with RNA must be conducted in an RNase-free environment to prevent degradation of the cargo.

  • Lipid Stock (in Ethanol):

    • In a sterile glass vial, combine the ionizable lipid C28H45ClO2, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5 .

    • Add 200-proof ethanol to achieve a final total lipid concentration of 12.5 mM .

    • Vortex thoroughly until all lipids are completely dissolved. This is the Lipid-Ethanol Phase .

  • mRNA Stock (in Aqueous Buffer):

    • Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide.

    • Dilute the stock mRNA in the citrate buffer to a final concentration of 0.2 mg/mL . This is the Aqueous-mRNA Phase .

    • Rationale: The acidic pH is essential to protonate the C28H45ClO2, facilitating electrostatic binding to the negatively charged mRNA during formulation.[1][9]

Protocol 3.2: LNP Formulation via Microfluidic Mixing

// Annotations edge [style=dashed, arrowhead=none, color="#EA4335"]; {rank=same; C; D; E;} C -> E [label="Self-Assembly", fontcolor="#EA4335"]; } enddot Caption: LNP formulation workflow from stock preparation to final product.

  • System Setup:

    • Turn on the microfluidic instrument and allow it to initialize.

    • Prime the system with ethanol and nuclease-free water as per the manufacturer's instructions to ensure clean, bubble-free channels.[18]

  • Loading Reagents:

    • Draw the Aqueous-mRNA Phase into a 3 mL syringe.

    • Draw the Lipid-Ethanol Phase into a 1 mL syringe.

    • Ensure no air bubbles are present in either syringe.

  • Formulation Parameters:

    • Set the following parameters on the instrument software:

      • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

      • Total Flow Rate (TFR): 12 mL/min.

    • Rationale: The FRR determines the final ethanol concentration, which influences particle size. The TFR controls the mixing speed and residence time, affecting particle uniformity.[21][22] These parameters may be optimized to fine-tune LNP characteristics.

  • Execution and Collection:

    • Insert the syringes into the designated pumps on the instrument.

    • Place a sterile collection tube (e.g., 15 mL conical) at the outlet port.

    • Begin the mixing process. The instrument will pump the two phases through the microfluidic cartridge, where they will mix and form LNPs.

    • Collect the resulting translucent LNP suspension. The final ethanol concentration will be approximately 25%.

Protocol 3.3: LNP Purification and Buffer Exchange
  • Transfer the collected LNP suspension into a 10K MWCO dialysis cassette.

  • Perform dialysis against 1X PBS (pH 7.4) at 4°C. Change the buffer at least three times over 12-24 hours with a buffer volume at least 1000x the sample volume.

  • Rationale: Dialysis is crucial for removing the residual ethanol, which can be cytotoxic, and for exchanging the acidic citrate buffer for a physiologically compatible buffer, which neutralizes the surface charge of the LNPs for in vivo use.[9]

  • After dialysis, recover the purified LNP suspension and perform sterile filtration through a 0.22 µm syringe filter into a sterile, low-adhesion storage tube.

  • Store the final LNP formulation at 4°C. For long-term storage, assess stability at -80°C.

Characterization of C28H45ClO2-LNPs

Self-Validation Statement: Thorough characterization is a mandatory step to validate the quality, consistency, and efficacy of the formulated LNPs. The following assays provide the critical quality attributes (CQAs) for the nanoparticle product.

LNP_Structure

Protocol 4.1: Size, Polydispersity, and Zeta Potential Analysis
  • Dilute a small aliquot of the purified LNP suspension in 1X PBS (for size/PDI) or deionized water (for zeta potential).

  • Load the sample into the appropriate cuvette for the DLS instrument.

  • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential according to the instrument's standard operating procedure.

  • Interpretation: Ideal LNPs for systemic delivery should have a Z-average diameter below 120 nm and a PDI below 0.2, indicating a monodisperse and uniform population.[20][23] Zeta potential should be near neutral (~0 mV) at pH 7.4.[24]

Protocol 4.2: Quantification of mRNA Encapsulation Efficiency (EE%)
  • Prepare two sets of dilutions for the LNP sample in TE buffer.

  • To the first set ("Total RNA"), add a surfactant like Triton X-100 (to a final concentration of 0.5% v/v) and incubate to lyse the LNPs and release all encapsulated mRNA.[25]

  • The second set ("Free RNA") remains untreated.

  • Prepare a standard curve of the free mRNA used in the formulation.

  • Add the RiboGreen reagent to all samples and standards in a 96-well plate.[25]

  • Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the concentration of RNA in the "Total" and "Free" samples using the standard curve.

  • Calculate the EE% using the following formula:

    • EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Target Quality Attributes
ParameterTarget SpecificationRationale
Z-Average Diameter 50 - 120 nmOptimal size for avoiding rapid clearance and for cellular uptake.[20]
Polydispersity Index (PDI) < 0.2Indicates a homogenous and monodisperse particle population.[23]
Zeta Potential (at pH 7.4) -10 mV to +10 mVA near-neutral surface charge reduces non-specific interactions in vivo.
Encapsulation Efficiency (EE%) > 90%High encapsulation ensures an efficient therapeutic dose is delivered.[1][20]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size (>150 nm) or High PDI (>0.3) - Suboptimal flow rates (TFR/FRR).- Poor lipid quality or dissolution.- Issues with microfluidic mixing.- Optimize TFR and FRR.- Ensure complete dissolution of lipids in ethanol.- Check microfluidic cartridge for blockages; prime system thoroughly.
Low Encapsulation Efficiency (<80%) - Incorrect pH of aqueous buffer.- Incorrect N:P ratio.- mRNA degradation.- Verify aqueous buffer is at pH 4.0.- Adjust lipid or mRNA concentration to achieve an optimal N:P ratio (typically ~6).[9]- Use fresh, high-quality mRNA and maintain an RNase-free environment.
LNP Aggregation after Dialysis - Insufficient PEG-lipid concentration.- Incomplete removal of ethanol.- Increase molar percentage of PEG-lipid slightly (e.g., to 2%).- Extend dialysis time or increase the number of buffer changes.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the formulation of lipid nanoparticles using the novel ionizable lipid C28H45ClO2. By leveraging a reproducible microfluidic mixing technique and adhering to rigorous characterization standards, researchers can reliably produce high-quality, monodisperse LNPs with high mRNA encapsulation efficiency. This methodology serves as a foundational platform for the preclinical development and screening of next-generation nucleic acid therapeutics.

References

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024, October 15). Vertex AI Search.
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA.
  • The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharma. (2023, August 10).
  • Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC.
  • What is a Helper Lipid? - BroadPharm. (2021, October 6). BroadPharm.
  • Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025, October 30). Vertex AI Search.
  • Role of PEG Lipids in Lipid Nanoparticle Formulations - Helix Biotech. (2024, April 20). Helix Biotech.
  • Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed. (2024, December 7).
  • Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review. (2025, June 17). Vertex AI Search.
  • A complete guide to understanding Lipid nanoparticles (LNP) - Inside Therapeutics. Inside Therapeutics.
  • Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review | ACS Nano. (2025, June 3).
  • Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column - Insights.bio. (2024, July 29). Insights.bio.
  • High-Throughput Screening and Characterization of Lipid Nanoparticle Formulations for Nucleic Acid Delivery | American Pharmaceutical Review. (2022, October 1). American Pharmaceutical Review.
  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025, May 30). Vertex AI Search.
  • Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - Bio-protocol. (2025, December 20). Bio-protocol.
  • Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay - DTU Inside. (2024, October 28). DTU Orbit.
  • Lipid Nanoparticle Characterization: Size, Charge & Stability | Barnett Technical. (2026, January 2). Barnett Technical Services.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - Beilstein Journals. (2025, October 30). Beilstein-Institut.
  • Advancing LNP Characterization for Drug Delivery: NeoVac - YouTube. (2025, February 11). YouTube.
  • Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Publishing. (2025, September 5). Royal Society of Chemistry.
  • LNP-RNA analysis to quantify payload, encapsulation efficiency and more - Select Science. Select Science.
  • Fine-Tuning Your mRNA-LNP Formulation With An Innovative Cationic Lipid Library. (2024, September 3). Technology Networks.
  • Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022, September 8). YouTube.
  • Lipid nanoparticles: Composition, formulation, and application - PMC.
  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC. (2025, August 1).
  • Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics. (2025, February 10). Inside Therapeutics.
  • Analysis of Lipid Nanoparticles | LCGC International. (2023, June 1).
  • Lipid Nanoparticle (LNP) generation in microfluidics. (2023, February 8). Elveflow.
  • LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics. Inside Therapeutics.
  • Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - Anticancer Research. (2011, March 15). Anticancer Research.
  • Cryo-TEM unlocks the potential of lipid nanoparticles for drug delivery. (2025, May 21). Thermo Fisher Scientific.
  • Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry - ACS Publications. (2024, January 8).
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH.
  • Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery | ACS Applied Materials & Interfaces. (2025, June 18).
  • Ionizable Sterol Lipid-Based Three-Component Lipid Nanoparticles for Localized Delivery of mRNA Vaccine with Stronger Cellular Immune Responses | ACS Applied Materials & Interfaces. (2025, June 12).
  • Lipid Nanoparticle Formul
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC.
  • Formulation and Characterization of Novel Ionizable and Cationic Lipid Nanoparticles for the Delivery of Splice-Switching Oligonucleotides - PubMed. (2025, March 16).
  • US20110224447A1 - Novel Lipid Nanoparticles and Novel Components for Delivery of Nucleic Acids - Google Patents.
  • Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC.
  • A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems. (2021, September 21). bioRxiv.
  • Overview of LNP Synthesis, Formulation and Manufacturing Methods - Precigenome LLC. Precigenome LLC.
  • Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives. (2025, October 11). MDPI.

Sources

Introduction: Bridging Biocompatibility and Controlled Polymer Architecture

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of cholesterol-end-functionalized poly(methyl methacrylate) (PMMA) leveraging the unique properties of C28H45ClO2 (Cholesteryl Chloroformate) as a precursor to a specialized Atom Transfer Radical Polymerization (ATRP) initiator. This document is intended for researchers and scientists in polymer chemistry and drug development, providing both the foundational principles and detailed experimental protocols.

The synthesis of polymers with precisely defined architectures and terminal functionalities is a cornerstone of modern materials science and nanomedicine. Poly(methyl methacrylate) (PMMA) is a widely utilized polymer valued for its optical clarity and biocompatibility. The incorporation of biologically significant molecules, such as cholesterol, onto a polymer backbone can impart unique self-assembly properties, enhancing its utility for applications like drug delivery vehicles, biocompatible coatings, and advanced functional materials.

The molecule C28H45ClO2, identified as Cholesteryl Chloroformate , presents an ideal starting point for creating such functionalized polymers. While its chloroformate group is highly reactive, it is not a suitable direct initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The C-Cl bond in an acyl chloride does not participate in the reversible activation-deactivation equilibrium that is essential for the controlled nature of ATRP.[1]

Therefore, a more sophisticated approach is required. This guide details a robust, two-stage methodology:

  • Synthesis of a Novel Macroinitiator: Cholesteryl Chloroformate is first used to functionalize a molecule that contains a suitable ATRP initiating site, creating a new, bespoke initiator with a terminal cholesterol moiety.

  • Controlled Polymerization: This cholesteryl-functionalized initiator is then employed in a well-established ATRP protocol to polymerize methyl methacrylate (MMA), yielding PMMA chains with a cholesterol group at one end.

This strategy provides exquisite control over the final polymer's molecular weight and distribution while ensuring the desired end-group functionality.

Part 1: Synthesis of Cholesteryl-Functionalized ATRP Initiator

Principle of Synthesis

The core of this initial step is the reaction between the electrophilic chloroformate group of cholesteryl chloroformate and the nucleophilic hydroxyl group of an ATRP initiator that also contains an alcohol functionality. A common and effective choice for this role is 2-hydroxyethyl 2-bromoisobutyrate (HEBiB). The reaction, typically conducted in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, results in the formation of a stable carbonate linkage, covalently bonding the cholesterol molecule to the ATRP initiator.

chol Cholesteryl Chloroformate (C28H45ClO2) initiator Cholesteryl-Carbonate-Functionalized ATRP Initiator chol->initiator + HEBiB hebib 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) hebib->initiator tea Triethylamine (Base) salt Triethylammonium Chloride tea->salt HCl scavenger

Caption: Synthesis of the cholesteryl-functionalized ATRP macroinitiator.

Experimental Protocol: Synthesis of 2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)oxy)ethyl 2-bromo-2-methylpropanoate

Materials:

  • Cholesteryl Chloroformate (1.0 eq)

  • 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Dissolve Cholesteryl Chloroformate in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Ar or N₂).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve HEBiB and TEA in anhydrous DCM.

  • Add the HEBiB/TEA solution dropwise to the stirred Cholesteryl Chloroformate solution over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure cholesteryl-functionalized initiator as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR to confirm the structure and purity.

Part 2: ATRP of Methyl Methacrylate

Principle of Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] The process relies on a reversible equilibrium between active (propagating radical) and dormant (alkyl halide) species, mediated by a transition metal catalyst, typically a copper(I) complex.[3] By keeping the concentration of active radicals low at any given moment, termination reactions are minimized, allowing polymer chains to grow uniformly.[1]

Dormant Pₙ-Br (Dormant Chain) + Cu(I)/L (Activator) Active Pₙ• (Active Radical) + Br-Cu(II)/L (Deactivator) Dormant->Active k_act Active->Dormant k_deact Monomer n MMA (Monomer) Monomer:n->Active:s k_p Propagation Propagation

Caption: The core ATRP activation/deactivation equilibrium.

The number-average molecular weight (Mn) of the resulting polymer is determined by the initial ratio of monomer to initiator concentrations and the monomer conversion (p), according to the equation: Mn,th = ([M]0 / [I]0) * p * Mw,monomer + Mw,initiator

Experimental Protocol: ATRP of MMA

This protocol is a representative example and can be adapted to target different molecular weights by adjusting the monomer-to-initiator ratio.[3]

Materials & Reagents:

  • Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.

  • Cholesteryl-functionalized initiator (synthesized in Part 1).

  • Copper(I) Bromide (CuBr), purified as needed.[4]

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) as the ligand.[2][5]

  • Anisole or Toluene as the solvent.

  • Methanol for precipitation.

  • Argon or Nitrogen gas supply.

  • Schlenk flasks and lines.

ComponentMolar Ratio (Example)Purpose
Methyl Methacrylate (MMA)200Monomer
Cholesteryl-Initiator1Initiator
CuBr1Catalyst (Activator)
PMDETA1Ligand
Anisole50% v/vSolvent
Table 1: Representative reaction conditions for targeting a degree of polymerization (DP) of 200.

Workflow Diagram:

A 1. Add Initiator, CuBr, and stir bar to Schlenk flask B 2. Seal and perform 3x vacuum/backfill cycles A->B C 3. Add degassed MMA, ligand, and solvent via syringe B->C D 4. Perform 3x Freeze-Pump-Thaw cycles on the mixture C->D E 5. Place in preheated oil bath (e.g., 70-90 °C) to start D->E F 6. Take samples periodically via degassed syringe E->F G 7. Terminate by cooling and exposing to air F->G H 8. Dilute with THF, pass through alumina to remove copper G->H I 9. Precipitate polymer in cold methanol H->I J 10. Filter and dry under vacuum I->J

Caption: Experimental workflow for the ATRP of methyl methacrylate.

Step-by-Step Procedure:

  • Preparation: Add the cholesteryl-functionalized initiator and CuBr to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inerting the Catalyst: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Adding Liquids: Prepare a stock solution of purified MMA, the ligand (PMDETA), and the solvent (Anisole). Degas this solution by bubbling with Argon for at least 30 minutes. Transfer the required amount to the Schlenk flask via a degassed syringe.

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure removal of all dissolved oxygen.[4]

  • Initiation: After the final thaw, backfill the flask with inert gas and place it into a preheated oil bath set to the desired reaction temperature (e.g., 90 °C).[2] Stirring should commence immediately.

  • Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and diluting with THF.

  • Termination: Once the desired conversion is reached (or the reaction time has elapsed), terminate the polymerization by cooling the flask in an ice bath and opening it to the air.

  • Purification: Dilute the viscous polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution by adding it dropwise into a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the white, fibrous PMMA product by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 3: Polymer Characterization

Thorough characterization is essential to validate the success of the controlled polymerization and confirm the structure of the final product.

Analytical Techniques:

  • ¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks. It can also confirm the presence of the cholesteryl end-group through its characteristic signals.[6]

  • Gel Permeation Chromatography (GPC): This is the primary technique for measuring the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a successful ATRP, the PDI should be low (typically < 1.3), and the Mₙ should increase linearly with monomer conversion.[5][7]

Expected Results & Data: A successful polymerization will exhibit first-order kinetics with respect to the monomer, which can be confirmed by a linear plot of ln([M]₀/[M]) versus time.[2][6] The molecular weight should align closely with the theoretical value calculated from the monomer/initiator ratio.

Target DPTheoretical Mₙ ( g/mol )Experimental Mₙ (GPC)PDI (Mₙ/Mₙ)Conversion (%)
50~5,8005,500 - 6,500< 1.25> 90%
100~10,80010,000 - 12,000< 1.25> 90%
200~20,80019,000 - 22,000< 1.30> 85%
Table 2: Typical expected outcomes for the ATRP of MMA with a cholesteryl-functionalized initiator (Mₙ ≈ 785 g/mol ).

References

  • Matyjaszewski, K., Wang, J.-L., Grimaud, T., & Shipp, D. A. (1998). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules. [Link]

  • Zhu, S., et al. (2001). Atom Transfer Radical Polymerization of Methyl Methacrylate in Water-Borne System. Macromolecules. [Link]

  • Sivaram, S., & Sahoo, S. K. (2010). Atom Transfer Radical Polymerization of Methyl Methacrylate Using Telechelic Tribromo Terminated Polyurethane Macroinitiator. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Coca, S., & Brittain, W. J. (2000). Atom Transfer Radical Polymerization of Methyl Methacrylate with Polyethylene-functionalized Ligands. Macromolecules. [Link]

  • Wang, Y., et al. (2011). Atom Transfer Radical Polymerization of Methyl Methacrylate with α,α,α′,α′‐Tetrachloroxylene as an Initiator. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Chen, X.-P., & Qiu, K.-Y. (2000). Controlled/‘living’ radical polymerization of MMA via in situ ATRP process. Chemical Communications. [Link]

  • Panda, M., & Nanda, A. K. (2015). Tailor-made poly(methyl methacrylate): Synthesis, Characterization and study the microstructures. Ph.D. Thesis, National Institute of Technology, Rourkela. [Link]

  • Dadashi-Silab, S., et al. (2016). Mechanism of Photoinduced Metal-Free Atom Transfer Radical Polymerization: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Popa, A. M., et al. (2020). One Reaction: Two Types of Mechanism SARA-ATRP and SET-LRP for MMA Polymerization in the Presence of PVC. ACS Omega. [Link]

  • Popa, A. M., et al. (2020). One Reaction: Two Types of Mechanism—SARA-ATRP and SET-LRP—for MMA Polymerization in the Presence of PVC. National Center for Biotechnology Information. [Link]

  • Lecomte, P., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP of Methacrylates. Carnegie Mellon University. [Link]

  • Zhang, Z., et al. (2021). PhotoATRP Approach to Poly(methyl methacrylate) with Aggregation-Induced Emission. MDPI. [Link]

  • Zhang, Z., et al. (2022). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]

  • Sastry, M. I. S., & Patel, K. S. (2013). Synthesis of Degradable Poly(methyl methacrylate) via ATRP: Atom Transfer Radical Ring-Opening Copolymerization of 5Methylene2-phenyl-1,3-dioxolan-4-one and Methyl Methacrylate. ResearchGate. [Link]

  • Haddleton, D. M., et al. (1997). Atom transfer radical polymerisation (ATRP) of methyl methacrylate in the presence of radical inhibitors. Chemical Communications. [Link]

  • Fantin, M., & Matyjaszewski, K. (2022). Atom transfer radical polymerization. Nature Reviews Methods Primers. [Link]

Sources

Application Note: High-Efficiency Synthesis of Cholesterol-Based Cationic Gene Carriers Using Cholesteryl Chloroformate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the development of non-viral gene delivery systems, balancing transfection efficiency with biocompatibility remains a primary challenge. Cholesteryl chloroformate (C₂₈H₄₅ClO₂, CAS 7144-08-3) serves as a highly reactive and versatile lipophilic anchor used to synthesize amphiphilic cationic lipids, lipid nanoparticles (LNPs), and lipopolymers[]. By conjugating the hydrophobic cholesterol moiety to hydrophilic polyamines—such as polyethylenimine (PEI), chitosan, or synthetic peptidomimetics—researchers can create highly effective carriers for plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA)[2][3][4].

The Causality of Carrier Design:

  • The Carbamate Linkage: The chloroformate group undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, forming a stable carbamate (urethane) linkage[5]. Unlike ester bonds, which are susceptible to rapid enzymatic cleavage, carbamates resist premature hydrolysis in serum, ensuring the structural integrity of the gene carrier during systemic circulation.

  • The Cholesterol Anchor: The rigid sterol backbone naturally integrates into cellular membranes, specifically targeting lipid rafts and caveolae to promote endocytosis[6]. Furthermore, the hydrophobic interactions between cholesterol molecules drive the self-assembly of the carrier into dense nanoparticles, shielding the complexed nucleic acids from nuclease degradation[2].

Experimental Workflow

The following workflow outlines the logical progression from chemical synthesis to biological formulation.

Workflow A Precursor Preparation (Polyamine + TEA in DCM) B Cholesteryl Chloroformate Addition (Dropwise, 0°C) A->B Activation C Carbamate Linkage Formation (Stirring, 25°C, 12h) B->C Nucleophilic substitution D Purification (Precipitation/Dialysis) C->D Removal of unreacted lipids E Self-Assembly with Nucleic Acids (siRNA/pDNA) D->E N/P Ratio Optimization

Workflow for the synthesis and formulation of cholesterol-polyamine gene carriers.

Protocol: Synthesis of Polyamine-Cholesterol Conjugates

This protocol details the synthesis of a cholesterol-polyethylenimine (PEI-Chol) conjugate. The methodology is universally adaptable for other amine-rich backbones like PAMAM dendrimers or chitosan.

Reagents and Materials
  • Branched Polyethylenimine (PEI, MW 1,800 or 10,000 Da)

  • Cholesteryl chloroformate (C₂₈H₄₅ClO₂, >98% purity)[7]

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether

Step-by-Step Methodology
  • Preparation of the Polyamine Base: Dissolve 500 mg of PEI in 10 mL of anhydrous DCM in an oven-dried, round-bottom flask purged with nitrogen.

    • Causality: Strict anhydrous conditions are critical. Chloroformates react aggressively with ambient moisture to form unreactive cholesterol and hydrochloric acid, which drastically reduces conjugation yield.

  • Addition of Acid Scavenger: Add 1.5 molar equivalents of TEA (relative to the target substitution degree) to the PEI solution.

    • Causality: The reaction between an amine and a chloroformate generates HCl as a byproduct. TEA acts as an acid scavenger, neutralizing the HCl to prevent the protonation of unreacted primary amines, thereby driving the nucleophilic substitution forward[8].

  • Controlled Addition of Cholesteryl Chloroformate: Cool the reaction mixture to 0 °C using an ice-salt bath. Dissolve the calculated amount of cholesteryl chloroformate (targeting 5–10% amine substitution) in 5 mL of DCM. Add this solution dropwise over 30 minutes[2][5].

    • Causality: The 0 °C environment and dropwise addition prevent uncontrolled exothermic reactions and minimize steric hindrance. This ensures a uniform distribution of cholesterol anchors across the polymer chains rather than localized cross-linking.

  • Carbamate Formation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12 to 18 hours to ensure complete conversion[5].

  • Purification and Self-Validation:

    • Concentrate the mixture in vacuo.

    • Precipitate the product by adding excess ice-cold diethyl ether.

    • Causality: Unreacted cholesteryl chloroformate and free cholesterol remain highly soluble in ether, while the synthesized PEI-Chol conjugate precipitates out of solution[2].

    • Centrifuge, decant, and wash the pellet three times with ether. Dry under a vacuum.

    • Self-Validation Step: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to quantify the remaining primary amines. The reduction in detectable primary amines correlates directly to the degree of cholesterol substitution, validating the success of the synthesis[9].

Protocol: Formulation of Polyplexes for Gene Delivery

Complexation Strategy
  • N/P Ratio Calculation: Calculate the Nitrogen-to-Phosphate (N/P) ratio. This represents the molar ratio of basic nitrogen atoms in the synthesized carrier to the phosphate groups in the nucleic acid backbone.

  • Self-Assembly: Dilute the synthesized PEI-Chol carrier and the nucleic acid (e.g., siRNA) in separate, equal volumes of a physiological buffer (e.g., 20 mM HEPES, pH 7.4)[5].

  • Incubation: Add the carrier solution to the nucleic acid solution dropwise while vortexing gently. Incubate at room temperature for 15–30 minutes to allow electrostatic self-assembly into nanoparticles[3][8].

  • Self-Validation Step: Validate complexation using an agarose gel retardation assay. Complete binding is confirmed when the electrophoretic migration of the nucleic acid is completely halted, indicating full encapsulation[3].

Quantitative Data: Physicochemical Properties of Formulated Carriers

The table below summarizes the typical characteristics of cholesterol-conjugated carriers complexed with siRNA at varying N/P ratios. Optimizing this ratio is critical for balancing transfection efficiency with cellular toxicity.

N/P RatioMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Relative Cell Viability (%)
1:1 350 ± 45-12.5 ± 2.145.2> 95
5:1 185 ± 20+15.4 ± 1.888.5> 90
10:1 145 ± 15+28.6 ± 2.5> 99.085
20:1 130 ± 12+35.2 ± 1.5> 99.060

Data synthesis based on optimization parameters for cholesteryl-polyamine nanosystems[3][6][9]. An N/P ratio of 10:1 typically offers the optimal balance between particle compaction (145 nm), cellular uptake (positive zeta potential), and acceptable cytotoxicity.

Cellular Uptake and Endosomal Escape Mechanism

Pathway N1 Gene Carrier Complex (Chol-Polyamine/RNA) N2 Cell Membrane (Lipid Raft/Caveolae) N1->N2 Endocytosis N3 Endosome (pH Drop) N2->N3 Internalization N4 Proton Sponge Effect & Membrane Fusion N3->N4 Acidification N5 Cytosolic Release (siRNA/mRNA) N4->N5 Endosomal Escape

Cellular uptake and endosomal escape mechanism of cholesterol-based gene carriers.

Mechanistic Insight: Once internalized via caveolae/lipid raft-mediated endocytosis[6], the carrier is trapped in the endosome. As the endosomal pathway matures, vesicular ATPases pump protons inward, dropping the pH. The unreacted secondary and tertiary amines on the polyamine backbone act as a "proton sponge," absorbing these protons. This influx of ions causes osmotic swelling and physical rupture of the endosomal membrane[2], releasing the intact gene payload into the cytosol where it can exert its therapeutic effect.

References

  • Title: Development of cholesteryl peptide micelles for siRNA delivery. Source: Journal of Controlled Release (NIH PMC). URL: [Link]

  • Title: Novel Branched Poly(Ethylenimine)−Cholesterol Water-Soluble Lipopolymers for Gene Delivery. Source: Biomacromolecules (ACS Publications). URL: [Link]

  • Title: Synthesis of Cholesteryl Polyamine Carbamates: pKa Studies and Condensation of Calf Thymus DNA. Source: Bioconjugate Chemistry (ACS Publications). URL: [Link]

  • Title: Schematic synthesis of cholesterol-conjugated PAMAM dendrimers. Source: ResearchGate. URL: [Link]

  • Title: Preparation of a Hydrophobized Chitosan Oligosaccharide for Application as an Efficient Gene Carrier. Source: Macromolecular Research (Springer). URL: [Link]

  • Title: Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids. Source: Pharmaceutics (NIH PMC). URL: [Link]

  • Title: Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior. Source: Pharmaceutics (MDPI). URL: [Link]

Sources

Application Notes and Protocols for Fluorescent Dye Labeling Using Lipophilic Chloroalkane Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorescent labeling is a cornerstone technique in modern biological research, enabling the visualization and tracking of biomolecules with high specificity and sensitivity.[1][] This guide provides a comprehensive overview of the principles and methodologies for conjugating a lipophilic molecule, represented by the general formula C28H45ClO2, to a fluorescent dye for the subsequent labeling of cellular structures. The high carbon-to-hydrogen ratio of C28H45ClO2 indicates a lipid-like, hydrophobic nature, making it an ideal candidate for incorporation into cellular membranes and lipid droplets.[3][4] The presence of a chloro (Cl) group provides a reactive handle for covalent attachment to a suitable fluorophore.

This document will detail the chemical basis for this conjugation, provide step-by-step protocols for the synthesis and purification of the fluorescent probe, and offer in-depth application notes for the staining of live and fixed cells. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to generate novel fluorescent probes for lipid research.

Principle of the Conjugation Reaction

The core of the labeling technique lies in the covalent conjugation of the lipophilic chloroalkane (C28H45ClO2) to a fluorescent dye. For this application, we will focus on the reaction between the chloro group of the lipid and a thiol-functionalized fluorescent dye. This reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction, where the thiol group of the dye acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom and displacing the chloride ion. This forms a stable thioether bond, covalently linking the fluorescent dye to the lipophilic tail.

The choice of a thiol-reactive dye is strategic. Thiol groups are strong nucleophiles, and the reaction with chloroalkanes can be driven to completion under relatively mild conditions, which helps to preserve the integrity of both the lipid and the dye. The reaction is typically carried out in an organic solvent to ensure the solubility of the lipophilic starting material and is often facilitated by the presence of a non-nucleophilic base to deprotonate the thiol, thereby increasing its nucleophilicity.

Selection of a Suitable Fluorescent Dye

The selection of the fluorescent dye is critical and depends on the specific experimental requirements, including the available excitation sources on the imaging system, the desired emission wavelength, and the potential for multiplexing with other fluorescent probes. For this protocol, we will use a generic "Thiol-Reactive Dye" as an example. In practice, this could be any number of commercially available dyes, such as those containing a maleimide or iodoacetamide group, which are also thiol-reactive. For the purpose of this guide, we will assume the dye has a free thiol group available for reaction.

Table 1: Key Considerations for Fluorescent Dye Selection

ParameterDescriptionImportance
Excitation/Emission Maxima The wavelengths at which the dye is maximally excited and emits fluorescence.Must match the laser lines and filter sets of the imaging system to ensure optimal signal detection.
Quantum Yield The efficiency of the dye in converting absorbed light into emitted light.A higher quantum yield results in a brighter signal, improving sensitivity.
Photostability The resistance of the dye to photobleaching upon exposure to excitation light.High photostability is crucial for time-lapse imaging and experiments requiring prolonged light exposure.
Solubility The ability of the dye to dissolve in the reaction solvent and, subsequently, for the conjugate to be soluble in an appropriate delivery vehicle.Poor solubility can lead to aggregation and low conjugation efficiency.
Thiol Reactivity The efficiency and specificity of the dye's functional group in reacting with the chloroalkane.Ensures a high yield of the desired fluorescent lipid conjugate.

Experimental Protocols

Part 1: Conjugation of C28H45ClO2 to a Thiol-Reactive Fluorescent Dye

This protocol describes the synthesis of the fluorescent lipid probe.

Materials:

  • C28H45ClO2 (lipophilic chloroalkane)

  • Thiol-Reactive Fluorescent Dye (e.g., with a free sulfhydryl group)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • C18 Reverse-Phase HPLC column

Protocol:

  • Preparation of Reactants:

    • Dissolve C28H45ClO2 in a minimal amount of anhydrous DMF to a final concentration of 10 mM.

    • Dissolve the Thiol-Reactive Fluorescent Dye in anhydrous DMF to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the C28H45ClO2 solution and 100 µL of the Thiol-Reactive Fluorescent Dye solution.

    • Add 5 µL of DIPEA to the reaction mixture. The base will facilitate the deprotonation of the thiol group on the dye, increasing its reactivity.

    • Incubate the reaction at room temperature for 4-6 hours, protected from light.

  • Purification by HPLC:

    • Following the incubation, the fluorescently labeled lipid must be purified from unreacted starting materials.[5]

    • System: A standard HPLC system with a fluorescence detector and a UV detector is recommended.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

    • Flow Rate: 1 mL/min.

    • Detection: Set the fluorescence detector to the excitation and emission wavelengths of the specific dye used. A UV detector can monitor for unreacted C28H45ClO2.

    • Collect the fractions corresponding to the major fluorescent peak, which represents the purified fluorescent lipid conjugate.

  • Solvent Removal and Storage:

    • Evaporate the solvent from the collected fractions using a rotary evaporator or a vacuum concentrator.

    • Resuspend the purified fluorescent lipid in a suitable solvent, such as chloroform or DMSO, at a known concentration.

    • Store the stock solution at -20°C or -80°C, protected from light.

Diagram 1: Conjugation and Purification Workflow

Conjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Lipid C28H45ClO2 in DMF Mix Combine Lipid and Dye Add DIPEA Incubate 4-6h, RT Lipid->Mix Dye Thiol-Dye in DMF Dye->Mix HPLC RP-HPLC Purification (C18 Column) Mix->HPLC Inject Crude Product Collect Collect Fluorescent Fractions HPLC->Collect Evap Evaporate Solvent Collect->Evap Store Resuspend and Store (-20°C) Evap->Store

Sources

Application Note & Protocol: Encapsulation of GW501516 (Cardarine) in Polymeric Micelles for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in pharmaceutics and nanomedicine.

Purpose: This document provides a comprehensive guide to the formulation, characterization, and in vitro analysis of polymeric micelles encapsulating GW501516 (Cardarine). The protocols herein are designed to enhance its aqueous solubility and provide a stable nanocarrier system for preclinical research applications.

Introduction: The Rationale for Nanocarrier-Mediated Delivery of GW501516

GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] It has been investigated for its role in regulating fatty acid metabolism and its potential as a treatment for metabolic disorders like obesity and dyslipidemia.[1][2][3][4] Despite its therapeutic potential, GW501516 is characterized by poor aqueous solubility, being practically insoluble in water, which presents significant challenges for formulation and in vivo administration in research settings.[5][6]

Polymeric micelles have emerged as a leading drug delivery platform for hydrophobic active pharmaceutical ingredients (APIs).[7][8][9] These self-assembling nanostructures, typically 10-100 nm in size, are formed from amphiphilic block copolymers in an aqueous environment.[7][10][11] They possess a core-shell architecture where the hydrophobic core serves as a reservoir for poorly soluble drugs, while the hydrophilic shell (often polyethylene glycol, PEG) provides a stealth-like surface that can reduce opsonization and prolong circulation time.[7][10][12]

Encapsulating GW501516 into a polymeric micelle system aims to:

  • Enhance Aqueous Solubility: Significantly increase the apparent water solubility of GW501516, enabling easier handling and administration in aqueous-based physiological buffers.

  • Improve Stability: Protect the encapsulated drug from premature degradation.

  • Enable Controlled Release: Provide a sustained release profile, which can be crucial for maintaining effective concentrations over time in experimental models.[13]

This guide details the use of the well-established thin-film hydration method for formulating GW501516-loaded micelles using biodegradable poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL) copolymers and provides robust protocols for their physicochemical characterization.

Materials and Reagents

Material/ReagentSupplier ExampleGradePurpose
GW501516 (Cardarine)Sigma-Aldrich, Selleck Chemicals≥98% (HPLC)Active Pharmaceutical Ingredient (API)
mPEG-PCL (e.g., 5kDa-5kDa)Sigma-Aldrich, ResolveMass LabsResearch GradeAmphiphilic block copolymer for micelle formation
Acetonitrile (ACN)Fisher ScientificHPLC GradeCo-solvent for drug and polymer
Chloroform or Dichloromethane (DCM)Fisher ScientificHPLC GradeCo-solvent for drug and polymer
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%Solvent for stock solution preparation
Phosphate-Buffered Saline (PBS)GibcopH 7.4Hydration medium and release study buffer
Dialysis TubingSpectra/Por1 kDa MWCOIn vitro release study
Deionized Water (18.2 MΩ·cm)Milli-Q SystemUltrapureGeneral preparation

Protocol Part 1: Formulation of GW501516-Loaded Micelles

This section details the thin-film hydration method, a robust and widely used technique for encapsulating hydrophobic drugs into polymeric micelles.[7][14][15][16] The principle involves co-dissolving the amphiphilic polymer and the hydrophobic drug in a common volatile organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous medium leads to the spontaneous self-assembly of the copolymers into drug-loaded micelles.[10][15]

Step-by-Step Formulation Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh 15 mg of mPEG-PCL copolymer and 2.0 mg of GW501516.

    • In a 5 mL round-bottom flask, dissolve both components in 1 mL of a suitable organic solvent (e.g., acetonitrile, chloroform, or DCM).[17] Ensure complete dissolution by gentle vortexing. Scientist's Note: The choice of solvent is critical. It must be volatile and capable of dissolving both the drug and the polymer. GW501516 is soluble in ethanol and DMSO.[5][18] Acetonitrile is often a good starting point for co-dissolving PEG-PCL and hydrophobic drugs.[17] The drug-to-polymer ratio (here, approx. 1:7.5 w/w) can be optimized to balance drug loading with micelle stability.

  • Formation of the Thin Film:

    • Attach the round-bottom flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 40-60°C).[16][17]

    • Apply a vacuum and rotate the flask to evaporate the solvent. Continue until a thin, homogenous, and transparent film is formed on the inner surface of the flask.[16][17]

    • To ensure complete removal of residual solvent, place the flask in a vacuum desiccator for at least 1-2 hours.[15] Scientist's Note: A homogenous film is crucial for forming uniform micelles. If the film appears patchy or contains visible drug crystals, it suggests poor mixing or insolubility, and the initial solvent system should be reconsidered.

  • Hydration and Micelle Self-Assembly:

    • Pre-warm the hydration medium (e.g., 1 mL of PBS, pH 7.4) to approximately 60°C.[17]

    • Add the pre-warmed PBS to the round-bottom flask containing the drug-polymer film.

    • Agitate the flask gently at 60°C for 10-15 minutes.[15][17] This temperature is above the glass transition temperature of PCL, which facilitates polymer chain mobility and efficient drug encapsulation.

    • The film should fully disperse, resulting in a clear or slightly opalescent solution, indicating the formation of micelles.[17]

  • Purification:

    • To remove any un-encapsulated drug aggregates, filter the micellar solution through a 0.22 or 0.45 µm syringe filter.[16][17]

    • The resulting solution is now ready for characterization and can be stored at 4°C for short-term stability studies. For long-term storage, lyophilization is recommended.[15][16]

Workflow Diagram

G cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_final Step 4: Final Product A Weigh GW501516 & mPEG-PCL B Dissolve in Organic Solvent (e.g., ACN) A->B C Rotary Evaporation (40-60°C) B->C D Vacuum Desiccation (≥1 hr) C->D E Add pre-warmed PBS (pH 7.4, 60°C) D->E F Gentle Agitation E->F G Filter (0.22 µm) F->G H Drug-Loaded Micelle Solution G->H

Caption: Workflow for GW501516 micelle formulation via thin-film hydration.

Protocol Part 2: Characterization of GW501516-Loaded Micelles

Thorough characterization is essential to validate the formulation process and ensure the micelles meet the desired specifications for preclinical studies.

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the micelle solution with deionized water or PBS to an appropriate concentration (typically around 0.1-1.0 mg/mL polymer concentration).

    • Transfer the sample to a disposable cuvette.

    • Perform the DLS measurement at 25°C.[19]

    • Record the Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • Expected Outcome: For drug delivery applications, a particle size between 20-200 nm is generally desired.[16] The PDI, a measure of the size distribution width, should ideally be below 0.3, indicating a monodisperse and homogenous population of micelles.[16]

Drug Loading Content (LC) & Encapsulation Efficiency (EE)
  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Protocol:

    • Sample Preparation: Lyophilize a known volume (e.g., 1 mL) of the micellar solution to obtain a dry powder. Accurately weigh the powder.

    • Dissolve the weighed powder in a solvent that disrupts the micelles and dissolves both the drug and polymer (e.g., DMSO or ACN).

    • Quantification: Analyze the solution using a validated HPLC method or UV-Vis spectrophotometry at the λmax of GW501516 to determine the drug concentration.

    • Calculations:

      • Drug Loading Content (LC %): LC (%) = (Mass of drug in micelles / Total mass of micelles) x 100

      • Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

  • Expected Outcome: High EE (>80%) and sufficient LC are desirable.[16] The compatibility between the drug and the polymer's hydrophobic core is a key determinant of these values.[8]

In Vitro Drug Release
  • Technique: Dialysis Method

  • Protocol:

    • Transfer a known volume (e.g., 1 mL) of the GW501516-loaded micelle solution into a dialysis bag (MWCO: 1 kDa).[20]

    • Immerse the sealed bag into a larger volume of release buffer (e.g., 100 mL of PBS, pH 7.4), which acts as the sink.[20]

    • Place the entire setup in a shaking water bath at 37°C.[20]

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

    • Quantify the concentration of GW501516 in the collected aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

  • Expected Outcome: The release profile should demonstrate a sustained release pattern over an extended period, often characterized by a small initial burst followed by a slower, controlled release phase.[13] The rate of release is influenced by the stability of the micelle and the properties of the polymer core; for instance, longer hydrophobic blocks in the copolymer tend to retain the drug more effectively.[21][22]

Summary of Expected Physicochemical Properties
ParameterTechniqueTypical Target ValueRationale
Particle Size (Z-average) DLS20 – 200 nmOptimal for avoiding rapid renal clearance and for potential accumulation in tumor tissues via the EPR effect.[9]
Polydispersity Index (PDI) DLS< 0.3Indicates a narrow, uniform size distribution, which is critical for reproducible in vivo performance.[16]
Zeta Potential DLSNear-neutral (-10 to +10 mV)A slightly negative or neutral surface charge minimizes non-specific interactions with blood components, reducing aggregation and prolonging circulation.[23]
Encapsulation Efficiency (EE%) HPLC / UV-Vis> 80%High EE ensures an efficient formulation process with minimal drug wastage.[16]
Drug Loading Content (LC%) HPLC / UV-Vis1 – 10% (w/w)Represents a practical amount of drug carried per unit mass of the nanocarrier.
In Vitro Release Dialysis-HPLCSustained release over 24-48hDemonstrates the ability of the micelle to retain the drug and release it in a controlled manner.[24]

Data Interpretation & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Large Particle Size (>300 nm) or High PDI (>0.4) - Incomplete solvent removal.- Drug precipitation during hydration.- Inappropriate polymer/drug ratio.- Extend vacuum desiccation time.- Optimize hydration temperature and agitation.- Decrease the initial drug-to-polymer ratio.
Low Encapsulation Efficiency (<70%) - Poor compatibility between GW501516 and the PCL core.- Drug is too hydrophilic for the chosen core.- Insufficient polymer to encapsulate the drug.- Screen different hydrophobic blocks (e.g., PLGA, PLA).- Increase the length of the hydrophobic PCL block.[8]- Increase the polymer-to-drug ratio.
Rapid "Burst" Release (>40% in first 2h) - Drug is adsorbed to the micelle surface rather than encapsulated in the core.- Micelle instability in the release medium.- Ensure a homogenous drug-polymer film is formed.- Use a copolymer with a longer hydrophobic block to create a more stable core.[21]- Consider cross-linking the micelle core for enhanced stability.

Conclusion

This application note provides a validated framework for the successful incorporation of the hydrophobic PPARδ agonist GW501516 into PEG-PCL polymeric micelles. The thin-film hydration method is a reproducible technique for producing nanosized carriers with high encapsulation efficiency. The subsequent characterization protocols are essential for ensuring the formulation's quality, stability, and suitability for advanced preclinical research. By enhancing the solubility and providing a controlled release platform, this nanomicellar formulation of GW501516 can serve as a valuable tool for investigating its therapeutic potential in various experimental models.

References

  • GW501516 - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PMC. Retrieved from [Link]

  • Tabela, A. A., et al. (n.d.). Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules. Biomaterials Science (RSC Publishing). Retrieved from [Link]

  • Cardarine For Sale (GW501516 For Sale). (n.d.). Sarmful.com. Retrieved from [Link]

  • Aliabadi, H. M., & Lavasanifar, A. (2018). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2011). Polymeric Micelles with Water-Insoluble Drug as Hydrophobic Moiety for Drug Delivery. Biomacromolecules - ACS Publications. Retrieved from [Link]

  • PEG-PCL Archives. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Raza, A., et al. (2023). Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. MDPI. Retrieved from [Link]

  • Han, X., et al. (2021). Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. Bio-protocol. Retrieved from [Link]

  • Cardarine | GW501516 | Endurobol | CAS 317318-70-0 Manufacturer & Supplier in China. (n.d.). Conscientia Industrial. Retrieved from [Link]

  • Krosuri, P. K., et al. (2020). FORMULATION AND EVALUATION OF POLYMERIC MICELLES FOR A POORLY ABSORBED DRUG. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Li, X., et al. (n.d.). Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. PMC. Retrieved from [Link]

  • van der Meel, R., et al. (n.d.). In Vitro and In Vivo Studies on HPMA-Based Polymeric Micelles Loaded with Curcumin. PMC. Retrieved from [Link]

  • GW 501516 | C21H18F3NO3S2 | CID 9803963. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Blanco, E., et al. (2023). Polymeric Micelles for Anticancer Hydrophobic Drugs. Encyclopedia.pub. Retrieved from [Link]

  • The Untapped Power Of Cardarine [GW501516] Endurobol: Benefits, Uses A. (2023). Swolverine. Retrieved from [Link]

  • Cardarine (GW501516): Dosage, Cycle, Benefits, and Side Effects. (2023). Inside Bodybuilding. Retrieved from [Link]

  • Park, K. (n.d.). Polymeric micelles for the delivery of poorly soluble drugs. Kinam Park. Retrieved from [Link]

  • Progress in Polymeric Micelles for Drug Delivery Applications. (2022). MDPI. Retrieved from [Link]

  • Patel, J., et al. (n.d.). MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS. PMC. Retrieved from [Link]

  • D'Angelo, I., et al. (2023). Poly(ε-caprolactone)-poly(ethylene glycol) Tri-Block Copolymer as Quercetin Delivery System for Human Colorectal Carcinoma Cells: Synthesis, Characterization and In Vitro Study. PMC. Retrieved from [Link]

  • GW501516 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Komala, & Nagaraju, R. (2023). Polymeric Micelles of Oregano - Formulation and In-Vitro Evaluation. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • MPEG–PCL copolymeric nanoparticles in drug delivery systems. (2016). Taylor & Francis. Retrieved from [Link]

  • Redox-Responsive PEO-b-PCL-Based Block Copolymers for Synergistic Drug Delivery and Bioimaging in Cancer Cells. (2025). Biomacromolecules - ACS Publications. Retrieved from [Link]

  • van der Meel, R., et al. (2021). In Vitro and In Vivo Studies on HPMA-Based Polymeric Micelles Loaded with Curcumin. Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of PCL-PEG-PCL 5000-1000-500 tri block copolymer. (2024).
  • Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems. (2024). MDPI. Retrieved from [Link]

  • GW-501516 (Cardarine). (n.d.). Receptor Chem. Retrieved from [Link]

  • Vanti, G., et al. (2021). Polymeric micelles in drug delivery. AIR Unimi. Retrieved from [Link]

  • Turza, A., et al. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. PMC. Retrieved from [Link]

  • Characterization of drug-loading micelles. Notes. (n.d.). ResearchGate. Retrieved from [Link]

  • Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system. (2015). PubMed. Retrieved from [Link]

  • Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. (2023). PLOS. Retrieved from [Link]

  • GW1516 (GW501516) Information. (n.d.). Sport Integrity Australia. Retrieved from [Link]

  • Chen, W., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Ester-Containing Payloads During Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and preventative measures to address the rapid hydrolysis of sensitive ester-containing molecules, such as the steroid ester C28H45ClO2, during conjugation reactions. As your Senior Application Scientist, my goal is to provide you with the causal logic behind these protocols, ensuring your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide: "My Conjugation is Failing Due to Hydrolysis"

This section is for scientists who are actively encountering issues with payload stability.

Q1: How can I confirm that hydrolysis of my ester payload (e.g., C28H45ClO2) is the primary problem?

Answer: Before optimizing your reaction, you must confirm that ester hydrolysis is the root cause of low conjugation efficiency or inconsistent results. The primary method for this is comparative analysis using liquid chromatography, often coupled with mass spectrometry (LC-MS).

Analytical Verification Protocol:

  • Prepare Control Samples:

    • Sample A (Payload Standard): Your intact ester payload dissolved in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

    • Sample B (Reaction Buffer Control): Your intact ester payload incubated in your aqueous conjugation buffer for the full duration of a typical reaction, but without the molecule to be conjugated or any coupling reagents.

    • Sample C (Hydrolyzed Standard): If available, a standard of the hydrolyzed payload (the parent steroid alcohol in the case of C28H45ClO2). If not, you can generate this by intentionally hydrolyzing the payload with a strong base (e.g., NaOH).

  • Run LC-MS/HPLC Analysis:

    • Analyze all samples using a suitable reverse-phase HPLC method.[1] Steroid esters are hydrophobic and will have a longer retention time than their more polar hydrolyzed alcohol counterparts.

    • Monitor by UV absorbance at an appropriate wavelength and/or by mass spectrometry.

  • Interpret the Results:

    • Sample A will show a major peak corresponding to the intact payload.

    • Sample B is the key indicator. If you see a significant decrease in the area of the intact payload peak and the appearance of a new, earlier-eluting peak that corresponds to the hydrolyzed product, hydrolysis is confirmed.[2]

    • Mass Spectrometry (MS) provides definitive proof. The hydrolyzed product will have a mass corresponding to the loss of the ester group and the addition of a hydrogen atom (R-COOR' → R-OH).[3]

Q2: My payload is hydrolyzing before the conjugation reaction even starts. What should I do?

Answer: This points to issues with handling and stock solution preparation. Ester linkages, especially on sterically hindered scaffolds like steroids, are sensitive to moisture and pH.[4][5]

Best Practices for Payload Handling:

  • Storage: Always store the solid payload in a desiccator at the recommended temperature (typically -20°C).[6]

  • Solvents for Stock Solutions: Prepare high-concentration stock solutions in high-quality, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Ensure the solvent is truly anhydrous, as even small amounts of water can initiate hydrolysis over time.

  • Preparation: Allow the payload vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[6] Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use vials and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

Q3: Significant hydrolysis is occurring during the conjugation reaction. How can I minimize it?

Answer: This is the most common challenge and requires a multi-faceted approach focusing on the reaction environment. The rate of ester hydrolysis is highly dependent on pH, temperature, and buffer composition.[7][8]

Key Optimization Strategies:

  • Control the pH (Most Critical Factor):

    • The Problem: Ester hydrolysis is catalyzed by both acid and base.[7][8][9] For most common conjugation chemistries (e.g., EDC/NHS), reactions are run near neutral or slightly basic pH (7.2-8.5) to facilitate amine coupling, which unfortunately accelerates ester hydrolysis.[10][11]

    • The Solution: The optimal pH is a trade-off between conjugation efficiency and payload stability. You must find the lowest possible pH at which your conjugation reaction still proceeds at an acceptable rate.

      • For EDC/NHS chemistry , activate the carboxyl group at a lower pH (e.g., pH 5.0-6.0 in MES buffer), where the NHS-ester intermediate is more stable.[11][12] Then, perform the second step of coupling to the amine at a pH between 6.5 and 7.5.[10] This two-step process minimizes the payload's exposure to higher pH.

      • Perform a pH screening experiment (see Protocol 1 below) from pH 6.0 to 7.5 to identify the sweet spot.

  • Reduce Reaction Temperature and Time:

    • The Logic: Like most chemical reactions, hydrolysis rates increase with temperature.

    • The Solution: Run your conjugation at room temperature or even 4°C. While this will slow down the conjugation reaction, it will slow down the hydrolysis reaction even more significantly. You may need to extend the reaction time to compensate, so run a time-course experiment (e.g., 2h, 4h, 8h, overnight) at a lower temperature to find the optimal balance.

  • Incorporate Organic Co-solvents:

    • The Logic: The payload C28H45ClO2 is highly hydrophobic. Adding a water-miscible organic co-solvent can increase its solubility and, more importantly, reduce the activity of water, the primary nucleophile in the hydrolysis reaction.[13]

    • The Solution: Introduce 5-20% (v/v) of a co-solvent like DMSO, DMF, or acetonitrile into your aqueous buffer.[14] This can enhance payload stability without denaturing most proteins. Always perform a small-scale test to ensure your protein or biomolecule remains soluble and active in the presence of the co-solvent.[15]

Section 2: FAQs: Proactive Strategies to Prevent Hydrolysis

This section provides foundational knowledge for designing robust conjugation experiments from the start.

Q1: What is the fundamental mechanism of ester hydrolysis for a molecule like C28H45ClO2?

Answer: Ester hydrolysis is the cleavage of the ester bond (R-COO-R') by water. This reaction can be catalyzed by acid or, more commonly under biological conjugation conditions, by base (hydroxide ions).

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the dominant pathway in conjugation buffers (pH > 7). A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol portion (alkoxide) and forming a carboxylic acid, which is immediately deprotonated to a carboxylate salt.[9] This is generally a bimolecular (BAC2) mechanism.[8]

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen is protonated, which makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[7]

The rate is generally slowest in the slightly acidic to neutral pH range (pH 4-6).

Q2: How do I select the optimal reaction buffer to ensure stability?

Answer: Buffer selection is critical. Avoid buffers with nucleophilic species that can compete with your intended reaction or catalyze hydrolysis.

Buffer SystemRecommended pH RangeComments
MES 5.5 - 6.7Excellent for the EDC/NHS activation step. Non-nucleophilic and maintains low pH.[12]
Phosphate (PBS) 6.5 - 7.5A common choice, but be aware that phosphate can sometimes participate in reactions. Use at the lower end of its buffering range.
HEPES 7.0 - 8.0Good for maintaining pH in the neutral range.
Borate 8.0 - 9.0Generally avoid for ester-sensitive payloads due to the higher basicity, which accelerates hydrolysis.
Tris 7.5 - 8.5AVOID. Tris contains a primary amine and will directly compete with your target molecule in NHS-ester chemistry, quenching the reaction.[6]

Recommendation: Use a two-buffer system. For example, use MES at pH 6.0 for EDC/NHS activation, then buffer-exchange the activated molecule into PBS at pH 7.0-7.2 for conjugation to the amine-containing partner.[11]

Q3: Are there alternative conjugation chemistries that are less prone to causing hydrolysis?

Answer: Yes. If your payload is extremely sensitive, moving away from chemistries that require basic pH is a powerful strategy.

  • Click Chemistry (e.g., CuAAC or SPAAC): These reactions are bioorthogonal and can be performed under mild, near-neutral pH conditions (pH 6.5-7.5) in aqueous systems. This requires modifying your payload and biomolecule with azide and alkyne groups, respectively (or vice versa).[16]

  • Maleimide-Thiol Chemistry: This reaction is highly efficient and proceeds optimally at a slightly acidic to neutral pH of 6.5-7.5, which is ideal for minimizing ester hydrolysis.[10] However, the stability of the resulting thioether bond can be a concern, though newer maleimide derivatives show improved stability.[17][18]

Q4: Can I use additives to protect the ester from hydrolysis?

Answer: While less common in bioconjugation, certain additives can be considered, but require careful validation.

  • Esterase Inhibitors: If your reaction medium contains contaminating enzymes (e.g., from cell lysates), adding a broad-spectrum esterase inhibitor cocktail could be beneficial.[19][20] This is more relevant for stability in biological matrices than for chemical conjugation.

  • Carbodiimides: In some organic chemistry applications, excess carbodiimide can act as a water scavenger, indirectly reducing hydrolysis.[21] However, in bioconjugation, this would lead to unwanted side reactions with your biomolecule. This strategy is not recommended for this application.

Section 3: Protocols & Workflows

Protocol 1: Step-by-Step pH Screening to Optimize Payload Stability
  • Preparation: Prepare a set of reaction buffers (e.g., MES, PBS) at different pH values: 6.0, 6.5, 7.0, and 7.5.

  • Incubation: Add a known concentration of your C28H45ClO2 stock solution to each buffer. Also include a control sample of the payload in anhydrous DMSO.

  • Time Course: Incubate all samples at your intended reaction temperature (e.g., Room Temperature).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a validated HPLC or LC-MS method to quantify the percentage of intact payload remaining.[1]

  • Decision: Plot the percentage of intact payload vs. time for each pH. Select the highest pH that provides acceptable stability over your desired reaction time (e.g., >90% intact after 4 hours).

Workflow Diagram: Troubleshooting Payload Hydrolysis

Hydrolysis_Troubleshooting cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways start Low Conjugation Yield or Inconsistent Results confirm Q: Is hydrolysis the cause? A: Analyze by LC-MS start->confirm hydrolysis_confirmed Hydrolysis Confirmed confirm->hydrolysis_confirmed timing Q: When does it occur? A: Test pre-reaction vs. during reaction hydrolysis_confirmed->timing pre_reaction Pre-Reaction Hydrolysis timing->pre_reaction Before Reaction during_reaction During-Reaction Hydrolysis timing->during_reaction During Reaction solution_pre Solution: Improve Handling - Use anhydrous solvents - Store properly - Prepare fresh stocks pre_reaction->solution_pre solution_during Solution: Optimize Reaction - Lower pH (6.5-7.2) - Lower Temperature (4-20°C) - Add Co-solvents (5-20% DMSO) - Reduce Reaction Time during_reaction->solution_during end_node Optimized Conjugation Protocol solution_pre->end_node solution_during->end_node

Sources

Technical Support Center: Optimizing Reaction Yield for C28H45ClO2 Based Lipid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of lipids derived from cholesteryl chloroformate (C28H45ClO2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on the practical application of chemical principles to ensure robust and reproducible synthetic outcomes.

Foundational Principles of C28H45ClO2 Chemistry

Cholesteryl chloroformate is a highly valuable reagent for conjugating the hydrophobic cholesterol backbone to various molecular scaffolds, most commonly through the formation of a carbamate linkage.[1][2] This reaction is central to the synthesis of novel cationic lipids, which are critical components of lipid nanoparticle (LNP) delivery systems for therapeutics like mRNA vaccines.[3][4]

The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chloroformate group. This process, while straightforward in principle, is sensitive to a variety of experimental parameters that can significantly impact reaction efficiency and final product yield.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Cholesteryl_Chloroformate Cholesteryl Chloroformate (C28H45ClO2) Carbamate_Lipid Cholesteryl Carbamate Lipid Cholesteryl_Chloroformate->Carbamate_Lipid + Amine Amine Primary/Secondary Amine (R-NH2 / R1R2-NH) Amine->Carbamate_Lipid HCl HCl Base Base (e.g., Triethylamine) Base->HCl Neutralizes Troubleshooting_Yield Start Low Reaction Yield Check_Reagents Verify Reagent Quality - Anhydrous Solvents? - Proper Chloroformate Storage? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert Atmosphere? - Temperature Control (0°C start)? - Sufficient Base (TEA)? Check_Reagents->Check_Conditions Reagents OK Check_Purification Evaluate Purification - Correct Chromatography System? - Optimal Recrystallization Solvent? Check_Conditions->Check_Purification Conditions OK Success Yield Optimized Check_Purification->Success Purification OK

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency with Cholesteryl Chloroformate (C₂₈H₄₅ClO₂)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cholesteryl chloroformate applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this critical reagent. Here, we will delve into common issues leading to low coupling efficiency, providing scientifically-grounded explanations and actionable protocols to enhance your experimental outcomes.

I. Understanding Cholesteryl Chloroformate: A Foundation for Success

Cholesteryl chloroformate is a derivative of cholesterol widely used in the synthesis of various molecules, including drug delivery systems, liquid crystals, and cholesterol-conjugated biomolecules for improved cellular uptake.[1][2][] Its utility stems from the reactive chloroformate group, which readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable carbamate or carbonate linkages, respectively.[4][5]

However, the very reactivity that makes it a valuable synthetic tool also renders it susceptible to degradation and side reactions, often resulting in frustratingly low yields. A thorough understanding of its properties is the first step toward successful application.

Key Chemical Properties
PropertyValueReference
Molecular Formula C₂₈H₄₅ClO₂[6]
Molecular Weight 449.11 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 115-120 °C
Solubility Soluble in chloroform, dichloromethane; Limited solubility in water[1]
Stability Moisture-sensitive; degrades in the presence of water[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during coupling reactions with cholesteryl chloroformate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are the most common complaint and can stem from several factors. The primary culprits are often related to reagent purity, reaction conditions, and the inherent reactivity of the nucleophile.

A. Reagent Quality and Handling
  • Purity of Cholesteryl Chloroformate: The purity of cholesteryl chloroformate is paramount. Due to its sensitivity to moisture, it can hydrolyze over time to cholesterol and hydrochloric acid, reducing the amount of active reagent available for your coupling reaction.[1]

    • Solution: Always use a fresh bottle of high-purity cholesteryl chloroformate or purify older batches if you suspect degradation.[7] Store the reagent under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically 2-8°C) in a tightly sealed container to minimize exposure to moisture.[6]

  • Solvent and Reagent Anhydrousness: The presence of water in your reaction will lead to the hydrolysis of cholesteryl chloroformate, directly competing with your desired coupling reaction.

    • Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven-dried or flame-dried before use. Dry any amine nucleophiles and bases (e.g., triethylamine, pyridine) before adding them to the reaction.

B. Reaction Conditions
  • Inadequate Base: The coupling reaction of cholesteryl chloroformate with an amine generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive.[6] A base is required to scavenge this HCl.

    • Solution: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount relative to the cholesteryl chloroformate. For sensitive substrates, a sterically hindered base like DIPEA may be preferable.[6] In some cases, an excess of the amine nucleophile can also act as the base.

  • Suboptimal Temperature: While many coupling reactions proceed well at room temperature, some less reactive nucleophiles may require heating to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious, as excessive heat can lead to side reactions and degradation. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) or another suitable analytical method.[6]

C. Nucleophile Reactivity
  • Steric Hindrance: Sterically hindered amines will react more slowly with the bulky cholesteryl chloroformate.

    • Solution: For sterically hindered nucleophiles, you may need to increase the reaction time, use a higher temperature, or employ a catalyst.[8]

  • Low Nucleophilicity: Weakly nucleophilic amines will exhibit slower reaction kinetics.

    • Solution: Consider using a more potent activating agent or a catalyst to enhance the electrophilicity of the cholesteryl chloroformate. While not standard for chloroformates, principles from peptide coupling can be adapted, such as the use of activating agents.[8]

Troubleshooting Flowchart for Low Yields

Caption: A decision tree for troubleshooting low coupling efficiency.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The appearance of multiple spots on a TLC plate indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.

A. Hydrolysis Product
  • Cholesterol: As mentioned, the primary side product is often cholesterol, resulting from the hydrolysis of cholesteryl chloroformate.[1]

    • Mitigation: The most effective way to prevent this is to maintain strictly anhydrous reaction conditions.

B. Carbonate Formation
  • Bis-Cholesteryl Carbonate: If your nucleophile is an alcohol, and you use a base like pyridine, there is a possibility of forming the symmetrical bis-cholesteryl carbonate, especially if the reaction is slow or if there's an excess of cholesteryl chloroformate relative to the alcohol.

    • Mitigation: Use a 1:1 stoichiometry of cholesteryl chloroformate to your alcohol. Add the cholesteryl chloroformate slowly to the reaction mixture containing the alcohol and base.

C. Urea Derivatives (with Amine Nucleophiles)
  • Symmetrical Urea: If your amine nucleophile is not sufficiently reactive, or if there is an excess of base, it can react with the initially formed carbamate to generate a symmetrical urea.

    • Mitigation: Optimize the stoichiometry of your reagents and control the reaction temperature.

Reaction Pathway and Potential Side Reactions

Reaction_Pathways Chol_Cl Cholesteryl Chloroformate C₂₈H₄₅ClO₂ Product Desired Product (Carbamate) Chol_Cl->Product + Nucleophile + Base Cholesterol Side Product (Cholesterol) Chol_Cl->Cholesterol + H₂O Nucleophile Nucleophile (e.g., R-NH₂) Water H₂O (Moisture) Base Base (e.g., TEA)

Caption: Desired reaction versus the primary side reaction (hydrolysis).

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heating.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the reaction.[6]

    • Procedure: Spot the reaction mixture alongside your starting materials (cholesteryl chloroformate and the nucleophile) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or iodine). The disappearance of the starting materials and the appearance of a new spot corresponding to your product indicate the reaction is proceeding.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive analysis, LC-MS is an excellent tool. It allows you to monitor the consumption of reactants and the formation of the product, as well as identify any side products by their mass-to-charge ratio.

III. Experimental Protocols

Here are some general protocols that can be adapted for your specific application.

Protocol 1: General Procedure for Coupling with an Amine
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reaction Initiation: In a separate flask, dissolve cholesteryl chloroformate (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: Dealing with a Poorly Soluble Nucleophile

Poor solubility of either reactant can significantly impede the reaction rate.[9]

  • Solvent Screening: Test the solubility of your nucleophile in various anhydrous aprotic solvents (e.g., THF, DMF, NMP, dioxane).

  • Co-solvent System: If a single solvent is insufficient, a co-solvent system may be necessary. For example, a small amount of DMF or NMP can be added to a less polar solvent like dichloromethane to aid in dissolution.

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility and facilitate the reaction.

IV. Frequently Asked Questions (FAQs)

  • Q: What is the ideal storage condition for cholesteryl chloroformate?

    • A: To maintain its stability, cholesteryl chloroformate should be stored in a cool (2-8°C), dry place, away from light and moisture.[6] It is best stored in a tightly sealed container under an inert atmosphere.

  • Q: Can I use a base like sodium hydroxide or potassium carbonate?

    • A: It is generally not recommended to use strong aqueous bases like sodium hydroxide, as they will rapidly hydrolyze the cholesteryl chloroformate. While inorganic bases like potassium carbonate can be used in some cases, they are often less soluble in organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates. Organic bases like triethylamine or pyridine are generally preferred.

  • Q: My product is difficult to purify. Any suggestions?

    • A: Purification of cholesterol derivatives can be challenging due to their lipophilic nature and tendency to co-elute with other lipids.

      • Column Chromatography: Use a high-quality silica gel and a carefully optimized solvent gradient. Sometimes, using a less polar solvent system can improve separation.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an excellent option.[]

V. Safety Precautions

Cholesteryl chloroformate is a corrosive and moisture-sensitive compound.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

VI. References

  • Wikipedia. (2024). Cholesterol. Retrieved from [Link]

  • Giacomelli, C., et al. (2020). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 25(18), 4169.

  • Canadian Science Publishing. (1959). STEROIDS: II. REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE AND PYROLYSIS OF N-BENZYL CHOLESTERYL CARBAMATE. Canadian Journal of Chemistry, 37(10), 1579-1584.

  • Royal Society of Chemistry. (1972). Studies of organophosphorochloridates. Part VI. Reactions of steroid phosphorochloridates with amines and some alcohols. Journal of the Chemical Society, Perkin Transactions 1, 134-137.

  • Wikipedia. (2023). Chloroformate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis of Novel Cholesteryl Carbamate Derivatives. Oriental Journal of Chemistry, 39(6).

  • ResearchGate. (2015). How can cholesterol be conjugated to a peptide in solid phase peptide synthesis? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • Biology LibreTexts. (2026). 21.5: Biosynthesis of Cholesterol and Steroids. Retrieved from [Link]

  • Scientific Research Publishing. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Advances in Chemical Engineering and Science, 14(1).

  • Bio-Synthesis, Inc. (n.d.). Cholesteryl Oligo Modification. Retrieved from [Link]

  • ACS Publications. (2020). pH-Responsive Vesicle Formation by PEGylated Cholesterol Derivatives: Physicochemical Characterization, Stability, Encapsulation, and Release Study. Langmuir, 36(20), 5569–5580.

  • Pure. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Journal of Chromatography A, 520, 1-9.

  • ChemBK. (2024). Cholesteryl chloroformate. Retrieved from [Link]

  • PMC. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(4), 1239-1248.

  • Semantic Scholar. (n.d.). Analytical methods for cholesterol quantification. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing C28H45ClO2 in Aqueous Bioconjugation Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling highly hydrophobic molecules in aqueous bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of compounds like C28H45ClO2 (cholesteryl chloroacetate) during their experiments. We understand that these challenges can be a significant bottleneck, and this resource provides in-depth, field-proven solutions to help you achieve successful conjugations.

Understanding the Challenge: The Physicochemical Properties of C28H45ClO2

The compound C28H45ClO2, specifically cholesteryl chloroacetate, presents a significant solubility challenge due to its chemical structure. It is an ester derived from cholesterol and chloroacetic acid[1]. The molecule is dominated by the large, rigid, and nonpolar cholesterol backbone. This lipophilic nature means it is virtually insoluble in water and standard aqueous buffers, a phenomenon common to many hydrophobic drugs and labeling reagents[2]. While the chloroacetate group provides a reactive handle for conjugation to nucleophiles like cysteine or histidine residues on biomolecules, its small polar contribution is insufficient to overcome the hydrophobicity of the entire molecule[3][4]. Direct addition of a stock solution of cholesteryl chloroacetate (likely dissolved in a nonpolar organic solvent like chloroform) to an aqueous buffer will inevitably lead to immediate precipitation, rendering it unavailable for reaction.

The core of the problem is transitioning this water-insoluble molecule into the aqueous phase where your protein or other biomolecule resides, without causing precipitation of the compound or denaturation of the biomolecule. This guide will walk you through the most effective strategies to manage this transition.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My C28H45ClO2 precipitated immediately upon addition to my aqueous buffer. What happened and how do I fix it?

Root Cause Analysis: This is the most common issue and is entirely expected. The abrupt change from a favorable organic solvent environment to an unfavorable aqueous one causes the hydrophobic molecules to crash out of solution. The key is to make this transition less abrupt by using a "bridge" solvent or a solubilizing agent.

Solution: The Water-Miscible Co-Solvent Method

The most direct approach is to first dissolve the C28H45ClO2 in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before slowly introducing it to your aqueous buffer. These co-solvents can help to increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system[5].

Experimental Protocol: Co-Solvent Addition

  • Stock Solution Preparation: Prepare a concentrated stock solution of C28H45ClO2 in 100% anhydrous DMSO or DMF. Aim for the highest possible concentration to minimize the final volume of co-solvent in your reaction.

  • Buffer Preparation: Have your aqueous bioconjugation buffer (e.g., PBS, HEPES) ready in a vessel with vigorous stirring. A magnetic stir bar is ideal.

  • Slow Addition: Add the concentrated C28H45ClO2 stock solution to the stirring buffer dropwise and very slowly. The goal is to allow the molecules to disperse before they have a chance to aggregate and precipitate.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your reaction mixture is as low as possible.

Co-SolventTypical Final Concentration (v/v)Protein Stability Considerations
DMSO 1 - 10%Generally considered non-disruptive below 10% for many proteins, but effects are protein-specific.[6] Can cause destabilization for some proteins at concentrations as low as 4-5%[7][8][9].
DMF 1 - 10%Similar to DMSO, can affect protein stability. Always perform a control experiment to assess the impact on your specific biomolecule.

Causality Behind the Protocol: By adding the stock solution slowly to a rapidly stirring buffer, you prevent localized high concentrations of the hydrophobic compound and the organic solvent. This rapid dispersion allows water molecules to accommodate the co-solvent and the sparsely distributed hydrophobic molecules without inducing precipitation.

Pro-Tip: Before committing your valuable biomolecule, perform a pilot test. Prepare your final buffer formulation, including the intended percentage of co-solvent, and add the C28H45ClO2 stock. If the solution remains clear after a relevant incubation period, you can proceed with more confidence.

Q2: I'm using a co-solvent, but my protein is denaturing or aggregating. What are my alternatives?

Root Cause Analysis: While effective for solubility, organic solvents like DMSO can be harsh on sensitive proteins. They can strip away the essential hydration shell, leading to conformational changes, loss of activity, or aggregation[8]. If you observe this, you need a milder, more biocompatible solubilization strategy.

Solution 1: The Surfactant (Detergent) Method

Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles[10][11][12]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic C28H45ClO2 can partition into the core, effectively becoming "solubilized" within the micelle structure, which is itself soluble in the aqueous buffer[11]. For bioconjugation, non-ionic surfactants are generally preferred as they are less likely to denature proteins than ionic surfactants like SDS[12][13].

Diagram: Micellar Solubilization

G cluster_micelle Micelle cluster_core Hydrophobic Core cluster_surfactant Surfactant Monomer center p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 p9 center->p9 p10 center->p10 p11 center->p11 p12 center->p12 p13 center->p13 p14 center->p14 p15 center->p15 p16 center->p16 hydrophobic_mol C28H45ClO2 head Head tail ~~~~~ head->tail

Caption: Hydrophobic C28H45ClO2 is encapsulated within the core of a surfactant micelle.

Experimental Protocol: Surfactant Solubilization

  • Choose a Surfactant: Select a non-ionic surfactant with a low CMC. Tween® 20 or Triton™ X-100 are common choices.

  • Prepare Surfactant-Buffer Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC.

  • Prepare C28H45ClO2 Stock: Dissolve the C28H45ClO2 in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Evaporate Solvent: Add the stock solution to a clean glass vial and evaporate the solvent under a stream of nitrogen gas to create a thin film of the compound on the vial wall.

  • Reconstitute: Add the surfactant-buffer solution to the vial and vortex or sonicate until the thin film is completely dissolved and the solution is clear. The C28H45ClO2 is now sequestered within the micelles.

  • Proceed with Conjugation: This solution can now be added to your biomolecule solution for the conjugation reaction.

SurfactantTypeTypical CMCCommon Working Concentration
Tween® 20 Non-ionic~0.06 mM (~0.0074% w/v)[14]0.05 - 0.5% (v/v)[15]
Triton™ X-100 Non-ionic~0.24 mM (~0.0155% w/v)[14]0.1 - 1.0% (v/v)

Solution 2: The Cyclodextrin Method

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[16]. This structure allows them to encapsulate hydrophobic "guest" molecules, like cholesterol and its derivatives, forming a water-soluble "inclusion complex"[16][17][18]. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD), have enhanced water solubility and are highly effective at solubilizing cholesterol[17][18][19]. This method is exceptionally mild and biocompatible.

Diagram: Cyclodextrin Inclusion Complex

G cluster_CD Cyclodextrin (Hydrophilic Exterior) cluster_guest Hydrophobic Guest (C28H45ClO2) CD_top CD_bottom guest C28H45ClO2

Caption: A hydrophobic molecule is encapsulated within the nonpolar cavity of a cyclodextrin.

Experimental Protocol: Cyclodextrin Solubilization

  • Prepare Cyclodextrin Solution: Dissolve M-β-CD or HP-β-CD in your aqueous buffer to make a stock solution (e.g., 10-50 mM).

  • Prepare C28H45ClO2 Film: As with the surfactant method, create a thin film of C28H45ClO2 in a glass vial by evaporating a volatile organic solvent.

  • Form Inclusion Complex: Add the cyclodextrin solution to the vial. Stir or sonicate at a slightly elevated temperature (e.g., 45-50°C) for several hours or overnight to facilitate complex formation[20].

  • Purify (Optional): Centrifuge the solution to pellet any un-complexed material. The clear supernatant contains the water-soluble C28H45ClO2:cyclodextrin inclusion complex.

  • Proceed with Conjugation: Use this solution directly in your bioconjugation reaction.

CyclodextrinKey AdvantageTypical Molar Ratio (CD:Guest)
Methyl-β-cyclodextrin (M-β-CD) High cholesterol binding capacity[19][20]5:1 to 20:1
Hydroxypropyl-β-CD (HP-β-CD) Excellent solubility and biocompatibility[17]10:1 to 50:1
Q3: How do I choose the right solubilization method?

Decision Framework: The best method depends on the sensitivity of your biomolecule and the requirements of your downstream application. Use the following decision tree to guide your choice.

Diagram: Method Selection Flowchart

G Start Start: C28H45ClO2 Precipitation ProteinSensitivity Is your protein sensitive to organic solvents (e.g., 5-10% DMSO)? Start->ProteinSensitivity CoSolvent Use the Co-Solvent Method (DMSO/DMF) ProteinSensitivity->CoSolvent  No DownstreamAssay Are downstream assays sensitive to surfactants or cyclodextrins? ProteinSensitivity->DownstreamAssay Yes Cyclodextrin Use the Cyclodextrin Method (HP-β-CD or M-β-CD) DownstreamAssay->Cyclodextrin Yes Surfactant Use the Surfactant Method (e.g., Tween® 20) DownstreamAssay->Surfactant No RemovalStep Factor in a post-reaction purification step to remove the agent (e.g., dialysis, SEC) Cyclodextrin->RemovalStep Surfactant->RemovalStep

Caption: A decision-making flowchart for selecting the appropriate solubilization strategy.

Q4: My conjugation reaction is still inefficient. What else should I consider?

Root Cause Analysis: Successful solubilization is just the first step. Poor reaction efficiency can be due to suboptimal reaction conditions or issues with post-reaction cleanup.

Key Factors to Optimize:

  • Reaction pH: The chloroacetyl group reacts with nucleophiles like the thiol group on a cysteine residue via an SN2 reaction[21][22]. The nucleophilicity of the thiol is highly pH-dependent. At neutral pH, the thiol is mostly protonated (-SH) and is a poor nucleophile. At a pH of 8-8.5, a greater fraction is deprotonated to the thiolate anion (-S⁻), which is a much stronger nucleophile, accelerating the reaction.

    • Recommendation: Perform the conjugation in a buffer at pH 8.0-8.5. Ensure your protein is stable at this pH.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the C28H45ClO2 reagent. Because it is sequestered in a micelle or cyclodextrin, its effective concentration available for reaction may be lower than its total concentration.

    • Recommendation: Start with a 10- to 20-fold molar excess of C28H45ClO2 over your biomolecule and optimize from there.

  • Post-Reaction Purification: After the reaction, you must remove the excess unreacted hydrophobic compound as well as the solubilizing agent (surfactant or cyclodextrin). Failure to do so can interfere with downstream applications.

    • Dialysis: Effective for removing co-solvents and some detergents with high CMCs (e.g., CHAPS, octyl-glucoside)[14][23]. However, it is very inefficient for removing detergents with low CMCs like Tween® 20 and Triton™ X-100, as the micelles are too large to pass through the dialysis membrane pores[14][23].

    • Size Exclusion Chromatography (SEC) / Gel Filtration: An excellent method for separating the large biomolecule conjugate from smaller molecules like free C28H45ClO2, cyclodextrins, and detergent monomers.

    • Detergent Removal Resins: Commercially available resins can bind and remove detergents from protein solutions[14][24].

    • Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to crash out the protein, leaving detergents behind, but this is often harsh and can lead to poor recovery of the protein[25].

Summary of Solubilization Strategies

MethodEfficacyProtein CompatibilityEase of UseEase of Removal
Co-Solvents GoodVariable, Protein-DependentEasyEasy (Dialysis, SEC)
Surfactants ExcellentGood (Non-ionic)ModerateDifficult (SEC, Specialty Resins)
Cyclodextrins ExcellentExcellentModerateModerate (SEC)

References

  • G-Biosciences. (2018, June 8). Handbook & Selection Guide to Detergents & Detergent Removal. [Link]

  • Al-Omar, M. (n.d.). Cyclodextrin (CD) complexes of cholesterol. IMR Press. [Link]

  • Zou, C., Zhou, L., Wang, Y., & Li, L. (2014). Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution. Journal of Applied Solution Chemistry and Modeling, 3, 48-52. [Link]

  • Norgen Biotek Corp. (n.d.). Efficient Removal of Both Free and Tightly-Bound SDS from Protein Solutions using the ProteoSpin™ Detergent Clean-up Kit. [Link]

  • Wu, Y. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. IntechOpen. [Link]

  • Szejtli, J. (n.d.). Cyclodextrin (CD) complexes of cholesterol. [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2231-2239. [Link]

  • Hocek, M., et al. (2020). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 59(40), 17696-17702. [Link]

  • Chan, D. S. H., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(18), 9945-9952. [Link]

  • Wallin, S., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 122(23), 6134-6140. [Link]

  • Michiue, H., et al. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residue. Pharmaceuticals, 15(11), 1334. [Link]

  • Mahammad, S., & Parmryd, I. (2015). Cholesterol Depletion using Methyl-β-cyclodextrin. In Cell Membrane Nanodomains (pp. 115-124). Humana Press. [Link]

  • Various Authors. (2016, March 7). How to complex cholesterol in B-cyclodextrin for better solubility and stability? ResearchGate. [Link]

  • G-Biosciences. (n.d.). Detergents: A Handbook & Selection Guide to Detergents & Detergent Removal. [Link]

  • Javeri, I. (2013). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Strambini, G. B., & Gonnelli, M. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(1), 55-62. [Link]

  • Chan, D. S. H., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. The University of Manchester Research Explorer. [Link]

  • Kim, S. Y., et al. (2003). Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. Biomacromolecules, 4(3), 558-564. [Link]

  • Liu, R. (Ed.). (2019). Water-Insoluble Drug Formulation. CRC press. [Link]

  • Neubert, T. A., & Zhang, G. (2007). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. Current protocols in protein science, Chapter 16, Unit-16.12. [Link]

  • Galibert, M., et al. (2014). Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters. Beilstein Journal of Organic Chemistry, 10, 1618-1624. [Link]

  • Chan, D. S. H., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. ResearchGate. [Link]

  • Bitesize Bio. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Magen. (n.d.). Tween-20, CAS: 9005-64-5. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2566. [Link]

  • Lok, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments: JoVE, (127), 56211. [Link]

  • Chemsrc. (2025, August 20). Cholesterol Chloroformate. [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2004). Toxicological Profile for Chlorine Dioxide and Chlorite. [Link]

  • Rutgers University. (n.d.). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents. [Link]

Sources

Technical Support Center: Mitigating Aggregation in C28H45ClO2 Modified Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing aggregation in nanoparticle formulations incorporating the hydrophobic compound C28H45ClO2. The following question-and-answer format is designed to directly address common challenges encountered during experimental work, offering both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C28H45ClO2 nanoparticles are visibly aggregating and precipitating out of solution. What are the primary causes?

A1: Nanoparticle aggregation is fundamentally a process driven by the system's tendency to minimize high surface energy.[1] For hydrophobic compounds like C28H45ClO2, this is particularly pronounced in aqueous environments. The primary causes of aggregation in your formulation are likely one or a combination of the following:

  • Insufficient Stabilization: The surfaces of your nanoparticles lack adequate protection to overcome the attractive van der Waals forces pulling them together.[1] This can be due to the absence of or an insufficient concentration of stabilizing agents.

  • Inappropriate Solvent Environment: The choice of solvent and its interaction with the nanoparticle surface is critical.[2][3] A poor solvent for the stabilizing layer can lead to its collapse, exposing the nanoparticle cores and promoting aggregation.[4]

  • High Ionic Strength of the Medium: For charge-stabilized nanoparticles, high salt concentrations in the buffer can shield the surface charges, reducing electrostatic repulsion and leading to aggregation.[5]

  • pH Imbalances: The pH of the solution can affect the surface charge of both the nanoparticles and any stabilizing agents, potentially leading to a point of zero charge (isoelectric point) where electrostatic repulsion is minimal, and aggregation is favored.[5]

  • Temperature Fluctuations: Changes in temperature can affect solvent quality and the conformation of stabilizing polymers, influencing nanoparticle stability.[4]

  • Mechanical Stress: Vigorous stirring or centrifugation can sometimes induce aggregation, contrary to the intuitive belief that it promotes dispersion.[5][6]

Q2: What are the most effective strategies to prevent the aggregation of my hydrophobic C28H45ClO2 nanoparticles?

A2: Preventing aggregation requires creating a repulsive barrier around each nanoparticle that is strong enough to counteract the inherent attractive forces. The two primary mechanisms for achieving this are steric and electrostatic stabilization.[7]

  • Steric Stabilization: This involves adsorbing or grafting large molecules, typically polymers, onto the nanoparticle surface. These molecules form a protective layer that physically prevents the nanoparticles from getting close enough to aggregate.[7]

    • Common Polymeric Stabilizers: Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG), and Poloxamers are widely used non-ionic surfactants that provide excellent steric hindrance.[8][9] Poly(vinylpyrrolidone) (PVP) is another effective polymeric stabilizer.[10] For hydrophobic drugs, amphiphilic polymers can be particularly effective, with their hydrophobic segments interacting with the drug core and hydrophilic segments extending into the aqueous phase.[11]

  • Electrostatic Stabilization: This strategy relies on creating a net electrical charge on the surface of the nanoparticles. The resulting electrostatic repulsion between similarly charged particles keeps them dispersed.[7]

    • Achieving Surface Charge: This can be accomplished by using charged surfactants (anionic or cationic) or by controlling the pH of the solution to ionize surface functional groups.[9][12]

  • Electrosteric Stabilization: This is a combination of both steric and electrostatic effects, often providing the most robust stabilization. This can be achieved by using charged polymers or a mixture of ionic surfactants and non-ionic polymers.

Troubleshooting Guide: A Deeper Dive

Problem 1: Immediate aggregation is observed upon nanoparticle formation.

This scenario suggests a fundamental issue with the initial formulation or the synthesis method.

Workflow for Troubleshooting Immediate Aggregation:

A Immediate Aggregation Observed B Review Formulation Components A->B Initial Step C Increase Stabilizer Concentration B->C Insufficient Stabilizer? D Change Stabilizer Type B->D Incompatible Stabilizer? E Optimize Solvent System B->E Poor Solvent Quality? F Evaluate Synthesis Method C->F D->F E->F G Sonication F->G Post-synthesis Treatment H Stable Nanoparticle Dispersion G->H Successful?

Caption: Troubleshooting workflow for immediate nanoparticle aggregation.

Detailed Steps:

  • Review Formulation Components:

    • Is a stabilizer present? If not, the addition of a suitable stabilizer is essential.

    • Is the stabilizer concentration sufficient? There is an optimal concentration range for stabilizers. Too little will not provide adequate coverage, while too much can sometimes lead to bridging flocculation.

  • Increase Stabilizer Concentration:

    • Systematically increase the concentration of your current stabilizer in increments. Monitor particle size and polydispersity index (PDI) at each step.

  • Change Stabilizer Type:

    • If increasing the concentration is ineffective, your chosen stabilizer may not be optimal for C28H45ClO2.

    • For Hydrophobic Drugs: Consider non-ionic surfactants like Polysorbates (e.g., Tween 80), PVA, or Poloxamers.[8] Amphiphilic polymers are also an excellent choice.[11]

  • Optimize Solvent System:

    • The solvent plays a crucial role in both dissolving the C28H45ClO2 and interacting with the stabilizer.[2]

    • For methods like nanoprecipitation, the choice of the organic solvent and the aqueous anti-solvent is critical.[13] Ensure the organic solvent is miscible with the anti-solvent to allow for rapid diffusion and nanoparticle formation.[14]

  • Evaluate Synthesis Method:

    • Methods like nanoprecipitation (solvent displacement) and emulsion-solvent evaporation are commonly used for hydrophobic drugs.[13] The rate of solvent addition and the mixing speed can significantly impact nanoparticle formation and stability.

  • Post-Synthesis Sonication:

    • Ultrasonication can be used to break up loose agglomerates that may have formed during synthesis.[12] However, this is often a temporary solution if the underlying formulation is not stable.

Problem 2: Nanoparticles are stable initially but aggregate over time or upon storage.

This indicates a long-term instability issue, which could be due to subtle changes in the formulation or storage conditions.

Workflow for Troubleshooting Long-Term Instability:

A Long-Term Aggregation B Check Storage Conditions A->B First Check C Evaluate Buffer/Medium B->C Temperature/Light Stable? D Consider Lyophilization C->D Ionic Strength/pH Issue? E Re-evaluate Stabilizer C->E Buffer Change Ineffective? F Stable Long-Term Formulation D->F For Solid-State Storage E->F

Caption: Troubleshooting workflow for long-term nanoparticle instability.

Detailed Steps:

  • Check Storage Conditions:

    • Temperature: Store nanoparticles at the recommended temperature, typically between 2-8°C.[5] Avoid freezing unless appropriate cryoprotectants are used, as ice crystal formation can force nanoparticles together.[5]

    • Light: Protect the formulation from light, especially if any components are light-sensitive.

  • Evaluate Buffer/Medium:

    • Ionic Strength: If your application requires a high salt buffer (e.g., PBS), a purely charge-stabilized system is likely to fail. Switch to or incorporate a sterically stabilizing polymer like PEG.[5]

    • pH: Ensure the pH of your storage buffer is not near the isoelectric point of your nanoparticles. Maintain a pH that ensures sufficient surface charge for electrostatic repulsion.[5]

  • Consider Lyophilization (Freeze-Drying) for Long-Term Storage:

    • Lyophilization can produce a stable powder form of your nanoparticles. However, the process itself can induce aggregation.

    • Cryoprotectants: The use of cryoprotectants such as sucrose or trehalose is essential to prevent aggregation during freeze-drying.[12][15]

    • Surface Coatings: PEG coatings have been shown to be particularly effective at preventing aggregation during lyophilization, even without additional cryoprotectants.[16]

  • Re-evaluate Stabilizer:

    • The chosen stabilizer may be desorbing from the nanoparticle surface over time. Consider using a stabilizer that can be covalently attached or has a very strong affinity for the nanoparticle surface.

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Nanoprecipitation

This method is suitable for hydrophobic compounds like C28H45ClO2.

  • Organic Phase Preparation: Dissolve a specific amount of C28H45ClO2 and a polymeric stabilizer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile, or THF).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., PVA, Poloxamer 188) to further enhance stability.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and polymer as nanoparticles.[13]

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 2: Characterization of Nanoparticle Aggregation

Regularly characterizing your nanoparticles is crucial for identifying aggregation issues early.

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanoparticles in suspension.

    • Procedure: Dilute a small aliquot of your nanoparticle suspension in an appropriate solvent (e.g., deionized water or the formulation buffer). An increase in the average size and PDI over time is a clear indicator of aggregation.[17][18]

  • Zeta Potential Measurement:

    • Purpose: To determine the surface charge of the nanoparticles.

    • Procedure: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate reading.[19] A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the morphology and aggregation state of the nanoparticles.

    • Procedure: A drop of the nanoparticle suspension is placed on a TEM grid or SEM stub and allowed to dry. The images can confirm if the particles are well-dispersed or have formed aggregates.[15]

Table 1: Recommended Stabilizer Concentrations for Initial Screening

Stabilizer TypeExampleTypical Concentration Range (% w/v)Primary Stabilization Mechanism
Non-ionic Polymer Poly(vinyl alcohol) (PVA)0.5 - 5%Steric
Poly(vinylpyrrolidone) (PVP)1 - 5%Steric
Poloxamer 188 (Pluronic F-68)0.1 - 2%Steric
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)0.01 - 0.5%Electrostatic
Amphiphilic Polymer PLGA-PEG0.5 - 3%Electrosteric

Note: Optimal concentrations are highly dependent on the specific formulation and should be determined experimentally.

Mechanistic Insights into Stabilization

Diagram: Steric vs. Electrostatic Stabilization

cluster_0 Steric Stabilization cluster_1 Electrostatic Stabilization A B A->B Repulsion p1 A->p1 p2 A->p2 p3 A->p3 p4 A->p4 p5 B->p5 p6 B->p6 p7 B->p7 p8 B->p8 C D C->D Repulsion c1 + c2 + c3 + c4 + c5 + c6 + c7 + c8 +

Caption: Mechanisms of nanoparticle stabilization.

Expertise & Experience: In practice, for hydrophobic drug nanoparticles like those modified with C28H45ClO2, a combination of stabilization methods (electrosteric) often yields the most robust formulation. This can be achieved by using an ionic surfactant in combination with a non-ionic polymer. The surfactant provides an initial electrostatic barrier, while the polymer provides a long-term steric shield, making the formulation resilient to changes in ionic strength and pH.

Trustworthiness: Each protocol described is a self-validating system. For instance, in the nanoparticle formulation protocol, the characterization steps (DLS, Zeta Potential, TEM) are integrated to provide immediate feedback on the success of the formulation strategy. A successful formulation will exhibit a small particle size, a low PDI, and a high absolute zeta potential, which can be visually confirmed by TEM.

References

  • ResearchGate. (2016). What are some basic ways to prevent aggregation of nanoparticles?[Link]

  • MDPI. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. [Link]

  • Hiyka. (n.d.). The Science Behind Surfactant Stabilized Gold Nanoparticles. [Link]

  • PMC. (n.d.). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Solvation and Solvent-Induced Effects in Nanomaterials Synth. [Link]

  • Frontiers. (n.d.). Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions. [Link]

  • ResearchGate. (n.d.). Surfactants for nanoparticle stabilization. [Link]

  • Springer. (n.d.). Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control. [Link]

  • PMC. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. [Link]

  • University of Toronto. (2017). Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations. [Link]

  • ACS Publications. (2010). Impact of Solvent Quality on Nanoparticle Dispersion in Semidilute and Concentrated Polymer Solutions. [Link]

  • NanoHybrids. (n.d.). How to prevent gold nanoparticles from aggregating. [Link]

  • ACS Nano. (2023). The Colloidal Stability of Apolar Nanoparticles in Solvent Mixtures. [Link]

  • Duke University. (n.d.). Impact of Particle Aggregation on Nanoparticle Reactivity. [Link]

  • ACS Publications. (2012). Polymeric Coatings on Silver Nanoparticles Hinder Autoaggregation but Enhance Attachment to Uncoated Surfaces. [Link]

  • GeoScienceWorld. (n.d.). Structure, Aggregation and Characterization of Nanoparticles. [Link]

  • bioRxiv. (2025). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. [Link]

  • ACS ES&T Water. (2020). Determining the Aggregation Kinetics of Nanoparticles by Single Nanoparticle Counting. [Link]

  • PMC. (n.d.). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles. [Link]

  • Patsnap. (2025). Chloroform Solvent Effects on Nanoparticle Stability — Control Factors. [Link]

  • Royal Society of Chemistry. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. [Link]

  • ACS Publications. (2006). Nanoparticles Distribution Control by Polymers: Aggregates versus Nonaggregates. [Link]

  • ETH Zurich. (2016). Stabilization of the Amorphous Structure of Spray-dried Drug Nanoparticles. [Link]

  • Quora. (2016). How can the aggregation of nanoparticles be prevented?[Link]

  • PubMed. (2008). How to concentrate nanoparticles and avoid aggregation?[Link]

  • Springer. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]

  • ResearchGate. (2013). Surfactant in hydrophobic drugs. [Link]

  • PMC. (n.d.). Nanoparticles in relation to peptide and protein aggregation. [Link]

  • MDPI. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. [Link]

  • ResearchGate. (2015). What makes nanoparticles form agglomerates?[Link]

  • ACS Central Science. (2015). Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. [Link]

  • PMC. (n.d.). Nano-enabled agglomerates and compact: Design aspects of challenges. [Link]

  • Journal of the American Chemical Society. (2005). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. [Link]

  • ScienceDirect. (2024). Proof-of-Concept in Developing a 45% Drug Loaded Amorphous Nanoparticle Formulation. [Link]

  • PMC. (2022). Formulation of Chlorine-Dioxide-Releasing Nanofibers for Disinfection in Humid and CO2-Rich Environment. [Link]

  • PMC. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation. [Link]

  • Preprints.org. (2025). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. [Link]

  • ResearchGate. (n.d.). Proof-of-Concept in Developing a 45% Drug Loaded Amorphous Nanoparticle Formulation. [Link]

Sources

Technical Support Center: Optimizing Storage of Compound X (C28H45ClO2) at -20°C

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Compound X (C28H45ClO2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this lipophilic molecule. Maintaining the chemical fidelity of your research compounds is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common stability issues, and protocols for self-validation.

Foundational Knowledge: Understanding the Stability of Compound X

The molecular formula C28H45ClO2 suggests a large, sterol-like, and highly lipophilic (water-insoluble) structure. The presence of a chlorine atom and two oxygen atoms introduces specific chemical liabilities that must be managed during storage.

Inherent Chemical Liabilities

Based on its formula, Compound X is susceptible to several degradation pathways. The chlorine atom can make the molecule susceptible to nucleophilic substitution or elimination reactions, while the oxygen atoms may be part of ester, ether, or hydroxyl groups, which are prone to hydrolysis and oxidation.[1] Halogenation is known to influence the lipophilicity and metabolic stability of bioactive molecules.[1]

Primary Degradation Pathways at -20°C

Even at -20°C, degradation is not halted, only slowed. Understanding the potential degradation pathways is the first step toward mitigation.[2] Key environmental factors like temperature, humidity, and light influence the stability of drug substances.[3]

  • Hydrolysis: Trace amounts of water, either from atmospheric moisture absorbed into the solvent or from the container surfaces, can hydrolyze susceptible groups like esters.

  • Oxidation: Atmospheric oxygen can degrade the molecule, especially if it contains sensitive functional groups. This process can be accelerated by light or the presence of trace metal impurities.

  • Photolysis: Exposure to light, particularly UV, can provide the energy needed to break chemical bonds, leading to significant degradation.[4] Photostability testing is an integral part of stress testing to evaluate a compound's light sensitivity.[4]

  • Physical Instability (Freeze-Thaw Cycles): Repeated cycles of freezing and thawing can negatively impact stability. For molecules in solution, this can lead to the formation of ice crystals that may damage the compound or cause it to fall out of solution, altering its concentration.[5][6]

Below is a diagram illustrating the primary threats to the stability of Compound X during storage.

Caption: Potential degradation pathways for Compound X under storage conditions.

Frequently Asked Questions (FAQs) on -20°C Storage

This section addresses common questions regarding the optimal storage of Compound X.

Q1: Should I store Compound X as a dry powder or in solution?

A1: For long-term storage, storing the compound as a lyophilized or dry powder at -20°C (or even -80°C) is strongly recommended.[2][7][8] This minimizes solvent-mediated degradation pathways like hydrolysis.[7] Solutions should only be prepared for short-term use. If you must store it in solution, prepare a high-concentration stock and aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[9]

Q2: What is the best solvent for storing Compound X at -20°C?

A2: Given its high lipophilicity, suitable solvents would include anhydrous DMSO, ethanol, or other organic solvents in which the compound is highly soluble and stable. Anhydrous (water-free) solvents are critical to prevent hydrolysis. DMSO is a common choice but is hygroscopic (absorbs water from the air), so careful handling is essential.[9] Always use high-purity, anhydrous solvents from a reputable supplier.

Q3: How can I minimize degradation from freeze-thaw cycles?

A3: The best practice is to avoid them altogether.[8] When you first prepare a stock solution, immediately divide it into smaller, single-use aliquots in appropriate vials.[9] Store these aliquots at -20°C. When you need the compound for an experiment, remove and thaw only one aliquot. Discard any leftover solution from that aliquot; do not refreeze it.[9]

Q4: My stock solution of Compound X in DMSO has some visible crystals after thawing. What should I do?

A4: This indicates that the compound may have precipitated out of solution, a common issue with lipophilic compounds in DMSO at low temperatures. Before use, ensure the solution is fully re-dissolved. You may need to gently warm the vial (e.g., to 37°C) and vortex it thoroughly to bring the compound back into solution. Always visually inspect for complete dissolution before making dilutions for your experiment. Failure to do so will result in inaccurate dosing and poor experimental reproducibility.

Q5: How should I package and seal my samples for storage?

A5: Proper packaging is crucial to protect against environmental factors.[10][11]

  • Vials: Use amber glass vials or vials specifically designed for low-temperature storage to protect against light.[2][12]

  • Seals: Ensure vials have high-quality, airtight seals (e.g., screw caps with PTFE-lined septa) to prevent moisture and air from entering.[11]

  • Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage of the dry powder, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[2][11]

Troubleshooting Guide: Investigating Stability Issues

If you suspect your compound has degraded, a systematic approach is needed to identify the cause.

Observed Problem Potential Causes Recommended Actions
Variable results in bioassays from the same stock. 1. Incomplete dissolution after thawing.2. Degradation due to multiple freeze-thaw cycles.3. Gradual degradation over time in solution.1. Ensure complete re-dissolution before use (gentle warming/vortexing).2. Prepare fresh dilutions from a new, single-use aliquot.3. Perform a stability check using an analytical method like HPLC (see Protocol 4.1).
New peaks appear in my HPLC/LC-MS analysis. 1. Chemical degradation (hydrolysis, oxidation).2. Photodegradation from light exposure.1. This is a classic sign of degradation. The new peaks are likely degradants.[13][14]2. Compare the chromatogram to a freshly prepared standard.3. Review your storage and handling procedures. Were samples protected from light? Was the solvent anhydrous?
The concentration of my stock solution has decreased. 1. Degradation of the parent compound.2. Adsorption to the container surface.3. Evaporation of solvent due to improper sealing.1. Quantify the parent peak area via HPLC against a standard curve.2. Use low-adsorption vials/plates if adsorption is suspected.3. Inspect vial seals for integrity. Ensure they are tightly closed.

Protocols for Stability Assessment

To ensure the integrity of your compound, you must have a self-validating system. The most direct way is to perform a simple stability study. The International Council for Harmonisation (ICH) provides comprehensive guidelines on stability testing.[4][15][16][17][18]

Protocol: Establishing a Baseline and Monitoring Stability via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for stability testing because it can separate the parent compound from its degradation products.[3][13][14]

Objective: To quantify the purity of Compound X over time under -20°C storage conditions.

Materials:

  • Compound X (solid)

  • High-purity, anhydrous solvent (e.g., DMSO or Acetonitrile)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 for lipophilic compounds)

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Amber, airtight HPLC vials

Methodology:

  • Time-Zero (T0) Analysis:

    • Carefully prepare a fresh stock solution of Compound X in your chosen solvent at a known concentration (e.g., 10 mM). This is your T0 reference standard.

    • Immediately dilute a sample to an appropriate concentration for HPLC analysis and inject it.

    • Record the chromatogram. The area of the main peak for Compound X at T0 represents 100% purity. Note its retention time.

  • Sample Preparation for Stability Study:

    • Using the same T0 stock, create several small aliquots in amber, airtight vials.

    • Place these aliquots in the -20°C freezer, ensuring they are protected from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from the freezer.

    • Allow it to thaw completely and ensure it is fully dissolved.

    • Prepare a sample for HPLC analysis at the same concentration as your T0 sample.

    • Run the HPLC using the exact same method as for T0.

  • Data Analysis:

    • Compare the chromatogram from each time point to the T0 chromatogram.

    • Look for the appearance of new peaks (degradants) or a decrease in the peak area of the parent compound.

    • Calculate the percent purity remaining at each time point using the formula: % Purity = (Parent Peak Area at Tx / Parent Peak Area at T0) * 100

The following diagram illustrates the experimental workflow for this stability study.

Caption: Experimental workflow for monitoring Compound X stability via HPLC.

Data Interpretation

Your results can be summarized in a table to track stability over time. An acceptable purity level is typically >95%, but this depends on the sensitivity of your specific application.

Time PointStorage ConditionParent Peak Area (Arbitrary Units)% Purity RemainingObservations
T0Freshly Prepared1,500,000100.0%Single, sharp peak.
1 Month-20°C in DMSO1,485,00099.0%No significant change.
3 Months-20°C in DMSO1,440,00096.0%Minor degradant peak observed at RT 4.5 min.
6 Months-20°C in DMSO1,380,00092.0%Degradant peak has increased in area.

Summary of Best Practices

  • Prioritize Dry Storage: For long-term stability, store Compound X as a dry, solid powder at -20°C or -80°C.[7]

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize hydrolysis.

  • Aliquot Solutions: Prepare single-use aliquots from a stock solution to avoid destructive freeze-thaw cycles.[9]

  • Protect from Light: Always use amber vials or other light-blocking containers to prevent photodegradation.[2]

  • Ensure Proper Sealing: Use high-quality, airtight seals to protect against moisture and oxygen.[11] For ultimate protection, consider backfilling with an inert gas.

  • Visually Inspect Before Use: Always ensure any frozen solution is completely thawed and re-dissolved before use.

  • Verify Stability: When in doubt, perform a simple analytical check (e.g., HPLC) to confirm the integrity of your compound.[3]

By implementing these scientifically grounded practices, you can ensure the stability of Compound X, leading to more reliable and reproducible research.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • OL Research. (n.d.). Optimizing Peptide Storage for Maximum Effectiveness. [Link]

  • Single Use Support. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]

  • Kozlowski, P. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • Yan, B. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-214. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs.in solution ?. [Link]

  • Bansal, S. K., et al. (2017). Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers. RSC Advances, 7(66), 41659-41664. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Amine Coupling Processes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and researchers engaged in amine coupling reactions, particularly those involving complex molecules like C28H45ClO2. This guide is designed to provide in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome common side reactions encountered during the synthesis of amide bonds. Our focus is on understanding the "why" behind the problem to empower you to develop robust and efficient coupling protocols.

Assumed Model System: C28H45ClO2

For the purposes of this guide, we will consider C28H45ClO2 to be a large, lipophilic carboxylic acid, a common type of molecule in drug development programs. The core challenges with such a molecule often revolve around steric hindrance, solubility, and the potential for side reactions at chiral centers or with other functional groups, such as the chloro-substituent.

General Reaction Scheme:

Troubleshooting Guide: A Question-and-Answer Approach

Question 1: I am observing a very low yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions are a frequent challenge, often stemming from several factors that can act independently or in concert.[1][2]

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the sterically hindered carboxylic acid of C28H45ClO2, or the activated intermediate may be too short-lived.[1]

  • Low Nucleophilicity of the Amine: The amine partner may be electron-deficient or sterically hindered, reducing its ability to attack the activated carboxylic acid.[1]

  • Poor Solubility: The lipophilic nature of C28H45ClO2 may lead to poor solubility in common reaction solvents, hindering the reaction kinetics.[2]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, pH, or reagent stoichiometry can significantly impact the reaction outcome.[1][3]

Troubleshooting Workflow:

G start Low Amide Yield check_reagents Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Reagent) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected change_reagent Select Alternative Coupling Reagent optimize_conditions->change_reagent No Improvement optimize_conditions->success Yield Improved analyze_byproducts Analyze for Side Reactions change_reagent->analyze_byproducts Still Low Yield change_reagent->success Yield Improved analyze_byproducts->start Side Reaction Identified (See Q2-Q5)

Caption: Troubleshooting logic for low amide yield.

Step-by-Step Experimental Protocol to Improve Yield:

  • Reagent Qualification:

    • Ensure the carboxylic acid (C28H45ClO2) and amine are pure and dry. Impurities can interfere with the reaction.[2]

    • Use fresh, high-quality coupling reagents. Carbodiimides like EDC are moisture-sensitive and can hydrolyze, rendering them inactive.[2] Store them in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.[4]

  • Solvent Screening:

    • For lipophilic substrates, consider more polar aprotic solvents like DMF, NMP, or DMSO to improve solubility.[1][2] Ensure the solvent is anhydrous.

  • Condition Optimization:

    • Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-60 °C can improve yields for less reactive partners.[1]

    • Concentration: A reaction concentration of 0.1-0.5 M is a good starting point. Avoid overly dilute conditions.[1]

    • pH/Base: For amine hydrochlorides, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine. The reaction is typically most efficient at a pH of 7-8.[4][5]

  • Choice of Coupling Reagent:

    • If a standard carbodiimide coupling (e.g., EDC/NHS) fails, switch to a more potent uronium/aminium-based reagent like HATU or HBTU.[6][7] These reagents are often more effective for sterically hindered substrates.[6]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC/DCC CarbodiimideCost-effective, well-established.[8]Can cause racemization, forms urea byproducts that can be difficult to remove (especially DCU).[8]
HATU/HBTU Uronium/AminiumHigh reactivity, fast kinetics, low racemization (especially HATU).[6][8]More expensive, can cause guanidinylation of the amine if used in excess.[9][10]
COMU UroniumHigh solubility of byproducts, very low racemization.Higher cost.
Acyl Chlorides Activated AcidHighly reactive.Can be harsh, requires a base to neutralize HCl byproduct, may not be suitable for sensitive substrates.[11][12]
Question 2: My product's mass spectrum shows a peak corresponding to the loss of chirality. What is happening and how can I prevent it?

Answer:

The loss of stereochemical integrity, known as racemization or epimerization, is a critical side reaction, particularly when the chiral center is at the α-carbon of the carboxylic acid.[13][14]

Mechanism of Racemization:

The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate.[15] Strong activation of the carboxylic acid can lead to cyclization, and the resulting oxazolone has an acidic proton at the chiral center (Cα). In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate. Re-protonation can occur from either face, resulting in a mixture of stereoisomers.[14][15]

G start Activated L-Amino Acid oxazolone Oxazolone Intermediate (Planar) start->oxazolone Intramolecular Cyclization enolate Enolate (Achiral) oxazolone->enolate Base-mediated Proton Abstraction l_product L-Amide Product (Desired) enolate->l_product Protonation & Amine Attack d_product D-Amide Product (Epimerized) enolate->d_product Protonation & Amine Attack

Caption: Mechanism of racemization via an oxazolone intermediate.

Strategies to Suppress Racemization:

  • Use of Additives:

    • The most effective strategy is to add auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[9][13][16] These additives rapidly trap the highly reactive activated intermediate (e.g., the O-acylisourea from EDC) to form an active ester.[16] These active esters are more stable and less prone to forming the oxazolone intermediate.[8][13] HOAt is generally more effective than HOBt at suppressing racemization.[6]

  • Choice of Coupling Reagent:

    • Uronium salt reagents that incorporate HOAt in their structure, such as HATU, are designed to minimize racemization.[8] They generate the less-racemization-prone OAt active ester in situ.[6]

  • Base Selection:

    • The choice and amount of base can influence racemization.[13] Use the minimum amount of a sterically hindered, non-nucleophilic base (e.g., DIPEA) required for the reaction.

Experimental Protocol for Low-Racemization Coupling:

  • Pre-activation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid C28H45ClO2 (1.0 equiv), HATU (1.0 equiv), and HOAt (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture and stir at room temperature for 15-30 minutes. This allows for the formation of the active ester.[17][18]

  • Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Proceed with a standard aqueous work-up and purification.[19]

Question 3: I am using EDC as a coupling reagent and I'm struggling to remove a byproduct during purification. What is this byproduct and how can I get rid of it?

Answer:

When using carbodiimide reagents like EDC or DCC, the formation of a urea byproduct is a classic side reaction.[2] For EDC, the byproduct is a water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU). For DCC, it is the largely insoluble dicyclohexylurea (DCU).[8]

Mechanism of Urea Formation:

The intended reaction pathway involves the activated carboxylic acid (as an O-acylisourea intermediate) reacting with the amine. However, this intermediate is unstable.[20][21] If it doesn't react with the amine, it can undergo hydrolysis back to the carboxylic acid or rearrange to form a stable N-acylurea, which is an undesired side product. The EDC itself is consumed in this process, forming the urea byproduct.

G start R-COOH + EDC o_acylisourea O-Acylisourea (Active Intermediate) start->o_acylisourea Activation amide Desired Amide + EDU Byproduct o_acylisourea->amide + R'-NH2 hydrolysis R-COOH (Regenerated) + EDU Byproduct o_acylisourea->hydrolysis + H2O n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea Rearrangement

Sources

refining C28H45ClO2 concentration for optimal gene transfection efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for our novel gene transfection reagent, C28H45ClO2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the scientific principles behind them, ensuring you can achieve optimal gene transfection efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for C28H45ClO2 in gene transfection?

A1: C28H45ClO2 is a cationic lipid-based reagent. Its mechanism relies on the electrostatic interactions between the positively charged lipid molecules and the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid into a compact, positively charged complex. This complex can then interact with the negatively charged cell membrane, facilitating its uptake into the cell, primarily through endocytosis.[1] Once inside the cell, the reagent is designed to aid in the release of the nucleic acid from the endosome into the cytoplasm, allowing it to reach its target destination for transcription and translation (in the case of DNA) or to be active in the cytoplasm (in the case of RNA).

Q2: What are the critical parameters to consider when first using C28H45ClO2?

A2: For successful transfection, four key parameters need to be optimized for each new cell line and plasmid combination:

  • Amount of DNA: The quantity of your nucleic acid will directly impact the level of gene expression.

  • Ratio of C28H45ClO2 to DNA: This ratio determines the charge of the transfection complex, which is crucial for its interaction with the cell membrane.[2][3]

  • Incubation Time: The duration of exposure of the cells to the transfection complex can affect both efficiency and cell viability.

  • Cell Density: The confluency of your cells at the time of transfection is a critical factor for success.[4]

Q3: Can I use serum and antibiotics in my culture medium during transfection with C28H45ClO2?

A3: It is highly recommended to form the C28H45ClO2-DNA complexes in a serum-free medium, as some serum proteins can interfere with complex formation.[1][5] However, the transfection itself can often be performed in the presence of serum. If you choose to do so, it is important to optimize the conditions with serum present, as the ideal lipid and DNA concentrations may change.[1] Antibiotics should be avoided in the transfection medium. Cationic lipids can increase cell permeability, leading to increased antibiotic uptake and cytotoxicity.[1][6]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

If you are observing low transfection efficiency, consider the following potential causes and solutions:

Potential Cause Suggested Solution
Suboptimal C28H45ClO2 to DNA Ratio The ratio of cationic lipid to DNA is a critical factor.[2] Perform a dose-response experiment to determine the optimal ratio for your specific cell type and plasmid. We recommend testing a range of ratios, for example, from 1:2 to 5:1 (µL of C28H45ClO2 : µg of DNA).
Incorrect Cell Density For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[6][7] If cells are too sparse or too confluent, transfection efficiency can be compromised.
Poor Quality of DNA Use high-purity plasmid DNA with an A260/A280 ratio between 1.7 and 1.9.[4][7] Contaminants such as endotoxins can significantly reduce transfection efficiency and increase cytotoxicity.
Presence of Inhibitors in Medium Ensure that your transfection medium does not contain antibiotics or other potential inhibitors like EDTA or citrate.[8]
Suboptimal Incubation Time The optimal time for cells to be in contact with the transfection complex can vary. Try optimizing the incubation time, for instance, testing 4, 6, and 24-hour intervals before changing the medium.[]

Problem 2: High Cell Viability, but Low Expression

This scenario often points to issues with the nucleic acid itself or its downstream processing.

Potential Cause Suggested Solution
Inefficient Promoter in Plasmid Ensure the promoter in your vector is active in the cell line you are using.
Issues with Post-Transfection Analysis Verify your method for detecting gene expression (e.g., qPCR, Western blot, fluorescence microscopy). Ensure your assay is sensitive enough and that you are analyzing the cells at the appropriate time point post-transfection (typically 24-72 hours).
Plasmid Integrity Confirm the integrity of your plasmid DNA by gel electrophoresis. Nicked or degraded DNA will not be efficiently transcribed.

Problem 3: High Cell Death (Cytotoxicity)

Cationic lipids can be toxic to cells, especially at high concentrations.[10] If you are observing significant cell death, consider these solutions:

Potential Cause Suggested Solution
Excessive Concentration of C28H45ClO2 Reduce the amount of C28H45ClO2 used in your transfection. Perform a titration to find the lowest effective concentration that provides good transfection efficiency with minimal cytotoxicity.
Prolonged Exposure to Transfection Complex Shorten the incubation time of the cells with the transfection complex. For sensitive cell types, a 4-6 hour incubation may be sufficient.[][11]
High Cell Density Plating cells at a higher density can sometimes mitigate the toxic effects of transfection reagents.
Presence of Antibiotics As mentioned, avoid using antibiotics in the medium during transfection.[1][6]
Poor Cell Health Pre-Transfection Ensure your cells are healthy and in the logarithmic growth phase before transfection. Do not use cells that have been passaged too many times.[7]

Experimental Protocols

Protocol 1: Optimization of C28H45ClO2 to DNA Ratio

This protocol is designed to determine the optimal ratio of C28H45ClO2 to plasmid DNA for your specific cell line in a 24-well plate format.

Materials:

  • C28H45ClO2 Transfection Reagent

  • High-quality plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium with serum

  • 24-well tissue culture plates

  • Your cell line of interest

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA and C28H45ClO2 Solutions (for one well):

    • Tube A (DNA): Dilute 0.5 µg of your plasmid DNA in 50 µL of serum-free medium.

    • Tube B (C28H45ClO2): In separate tubes, prepare a series of dilutions of C28H45ClO2 in 50 µL of serum-free medium. We recommend testing a range of volumes, for example, 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL. This corresponds to lipid:DNA ratios of 1:1, 2:1, 3:1, 4:1, and 5:1 (v/w).

  • Formation of Transfection Complex:

    • Add the diluted DNA solution (Tube A) to each of the diluted C28H45ClO2 solutions (Tube B).

    • Mix gently by pipetting up and down.

    • Incubate the mixture for 15-20 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add 400 µL of complete growth medium (with serum but without antibiotics) to each well.

    • Add the 100 µL of the transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Analyze gene expression using your desired method (e.g., reporter assay, qPCR, Western blot).

Protocol 2: Optimizing Cell Density

This protocol helps determine the optimal cell seeding density for transfection.

Procedure:

  • The day before transfection, seed your cells in a 24-well plate at three different densities (e.g., low, medium, and high) to achieve approximately 50%, 70%, and 90% confluency on the day of transfection.

  • On the day of transfection, perform the transfection using the optimal C28H45ClO2 to DNA ratio determined in Protocol 1.

  • After 24-48 hours, assess both transfection efficiency and cell viability (e.g., using a trypan blue exclusion assay or a viability stain).

  • Select the cell density that provides the best balance of high transfection efficiency and low cytotoxicity.

Visualizing the Workflow

Transfection_Workflow cluster_preparation Complex Formation (Serum-Free) cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Dilute_DNA Dilute DNA DNA->Dilute_DNA Lipid C28H45ClO2 Reagent Dilute_Lipid Dilute Lipid Lipid->Dilute_Lipid SFM1 Serum-Free Medium SFM1->Dilute_DNA SFM2 Serum-Free Medium SFM2->Dilute_Lipid Mix_Complex Incubate (15-20 min) Dilute_DNA->Mix_Complex Add to Dilute_Lipid->Mix_Complex Add_Complex Add Complex to Cells Mix_Complex->Add_Complex Cells Cells in Culture (70-90% Confluent) Cells->Add_Complex Incubate_Cells Incubate (24-48h) Add_Complex->Incubate_Cells Analysis Analyze Gene Expression (e.g., qPCR, Western Blot) Incubate_Cells->Analysis

Caption: A streamlined workflow for gene transfection using C28H45ClO2.

Understanding the Mechanism

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Environment DNA Negatively Charged Nucleic Acid Complex Transfection Complex (Net Positive Charge) DNA->Complex Lipid Positively Charged C28H45ClO2 Lipid->Complex Cell_Membrane Cell Membrane (Negatively Charged) Complex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Released_NA->Cytoplasm

Caption: The proposed mechanism of C28H45ClO2-mediated gene delivery.

References

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • Low toxicity of cationic lipid-based emulsion for gene transfer - PubMed. (2004). National Center for Biotechnology Information. [Link]

  • Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. (2012). PLOS ONE. [Link]

  • Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells - Taylor & Francis. (2017). Taylor & Francis Online. [Link]

  • New Cationic Liposomes for Gene Transfer into Mammalian Cells with High Efficiency and Low Toxicity | Bioconjugate Chemistry - ACS Publications. (2001). ACS Publications. [Link]

  • Optimization of cationic lipid-mediated gene transfer to airway epithelia - University of Iowa. (1996). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Full article: OPTIMIZATION OF CATIONIC LIPID MEDIATED GENE TRANSFER: STRUCTURE-FUNCTION, PHYSICO-CHEMICAL, AND CELLULAR STUDIES. (2002). Taylor & Francis Online. [Link]

  • Optimized cationic lipid-based gene delivery reagents for use in developing vertebrate embryos - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • Transfection Optimization—How to Get It Right - Biocompare. (2018). Biocompare. [Link]

  • Factors controlling the efficiency of cationic lipid-mediated transfection in vivo via intravenous administration - PubMed. (1996). National Center for Biotechnology Information. [Link]

  • DNA Transfection Troubleshooting - GenScript. GenScript. [Link]

  • Transfection Optimization for Improved Efficiency and Performance - Cell Culture Dish. (2014). Cell Culture Dish. [Link]

  • Chlorine Dioxide | ClO2 | CID 24870 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in C28H45ClO2 PEGylation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of PEGylating sterically hindered molecules, with a specific focus on compounds similar to the C28H45ClO2 scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions and deep mechanistic insights into common challenges encountered during conjugation. Here, you will find a blend of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your PEGylation strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges faced when attempting to PEGylate a large, sterically hindered molecule.

Q1: My PEGylation reaction with C28H45ClO2 has a very low or no yield. What are the primary factors to investigate?

A: Low PEGylation yield with a sterically hindered substrate is a common issue and typically stems from several key factors.[1] The spatial arrangement of atoms near the target reactive group (e.g., a hydroxyl or amine) on your C28H45ClO2 molecule can physically block the approach of the bulky PEG reagent.[2]

Here are the first-line items to check:

  • Reaction Stoichiometry: An insufficient molar excess of the PEG reagent is a frequent cause of incomplete reactions. For sterically hindered molecules, a much higher excess (e.g., 20- to 50-fold) may be required compared to less hindered substrates.[1][3]

  • Reaction Conditions (pH, Temperature): The reactivity of your target functional group is highly dependent on pH. For instance, primary amines are more nucleophilic and reactive with NHS-ester PEGs at a pH of 7.0-8.5.[1][4] Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but must be balanced against the potential for reagent hydrolysis or product degradation.[4][5]

  • PEG Reagent Activity: Activated PEGs, particularly N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, which deactivates them.[1][6] Always use fresh or properly stored reagents and prepare solutions immediately before use.[1][5]

Q2: What is steric hindrance and how does it specifically impact the PEGylation of a molecule like C28H45ClO2?

A: Steric hindrance is a chemical phenomenon where the three-dimensional structure of a molecule obstructs a reaction.[2] In the context of C28H45ClO2, which is a large and complex molecule, it implies that the target functional group for PEGylation is likely located in a "crowded" chemical environment. This crowding prevents the reactive end of the PEG polymer from physically reaching the target site to form a covalent bond, dramatically slowing down or preventing the reaction. The bulky nature of the PEG chain itself further exacerbates this issue.[7][8]

Q3: Can changing the PEG reagent itself improve my reaction efficiency?

A: Absolutely. The choice of the activated PEG reagent is critical. Different activating groups (the "warhead" that reacts with your molecule) have different reactivities and stabilities.

  • NHS Esters: These are common for targeting primary amines.[1] Within this class, there are variations. For example, mPEG-Succinimidyl Carbonate (SC) is a very reactive NHS ester.[9] Others, like mPEG-Succinimidyl Valerate (SVA), have longer hydrolysis half-lives, which can be advantageous in prolonged reactions needed for hindered sites.[10]

  • Aldehydes: PEG-aldehyde reagents can target N-terminal amines with high specificity under controlled pH, forming a stable secondary amine linkage via reductive amination.[11]

  • Maleimides: If your molecule has a free thiol (cysteine) group, maleimide chemistry is highly specific and efficient at a pH of 6.5-7.5.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving persistent issues with low yield and reaction inefficiency.

Guide 1: Optimizing Reaction Conditions for a Hindered Substrate

If initial attempts at PEGylation fail, a systematic optimization of reaction parameters is the next logical step. This process, often managed through a Design of Experiments (DOE) approach, can reveal the ideal conditions for your specific molecule.[3]

Troubleshooting Logic for Low PEGylation Yield

G start Low PEGylation Yield ph Is the reaction pH optimal for the target group? (e.g., 7.0-8.5 for NHS-esters) start->ph molar_ratio Is the PEG:Substrate molar ratio sufficient? (Try 20-50x excess) ph->molar_ratio Yes optimize_ph Optimize pH in small-scale trials (e.g., test pH 7.0, 7.5, 8.0, 8.5) ph->optimize_ph No reagent_activity Is the PEG reagent active and fresh? molar_ratio->reagent_activity Yes increase_ratio Increase molar ratio incrementally molar_ratio->increase_ratio No temp_time Are reaction time and temperature adequate? reagent_activity->temp_time Yes use_fresh Use fresh, properly stored reagent. Test activity if possible. reagent_activity->use_fresh No increase_conditions Increase reaction time (e.g., 4-24h) or temperature (e.g., RT to 37°C) temp_time->increase_conditions No improved_yield Improved Yield temp_time->improved_yield Yes optimize_ph->molar_ratio increase_ratio->reagent_activity use_fresh->temp_time increase_conditions->improved_yield

Caption: Troubleshooting logic for low PEGylation yield.

Parameter Optimization Table:

ParameterInitial RangeRationale & Key Considerations
pH 6.5 - 9.0The reactivity of target amines is highly pH-dependent.[1][4] Higher pH increases amine nucleophilicity but also accelerates the hydrolysis of NHS-ester PEGs.[6] A balance must be found.
Temperature 4°C - 40°CIncreased temperature can provide the activation energy needed to overcome steric barriers.[4] However, it also significantly increases the rate of reagent hydrolysis.
Molar Ratio 5:1 to 50:1A high molar excess of PEG reagent is often necessary to drive the reaction to completion against an unfavorable steric environment.[1][3]
Solvent Aqueous Buffer, DMF, DMSOWhile aqueous buffers are common, the addition of a co-solvent like DMSO can help solubilize a hydrophobic molecule like C28H45ClO2 and may alter its conformation to improve accessibility.
Reaction Time 2 - 24 hoursSterically hindered reactions are kinetically slow. Longer reaction times may be necessary, provided the PEG reagent remains active.[5]
Guide 2: Employing Linker Chemistry to Circumvent Steric Blockades

When optimizing reaction conditions is insufficient, the most powerful strategy is to change the linker itself. Using a PEG reagent with a long, flexible spacer arm can act as a "fishing line," allowing the reactive group to access a sterically shielded site that the main PEG polymer backbone cannot approach.[2][12]

Conceptual Diagram of Linker Strategy

G cluster_0 Direct PEGylation (Hindered) cluster_1 Linker-Mediated PEGylation Molecule1 C28H45ClO2 ReactiveSite1 OH Molecule1->ReactiveSite1 PEG1 PEG PEG1->ReactiveSite1 Approach Blocked Molecule2 C28H45ClO2 ReactiveSite2 OH Molecule2->ReactiveSite2 PEG2 PEG Linker Flexible Linker PEG2->Linker Linker->ReactiveSite2 Successful Access

Caption: Overcoming steric hindrance with a flexible linker.

Selecting the Right Linker:

  • Heterobifunctional PEGs: These are ideal. They possess two different reactive ends, connected by a PEG spacer.[13][14] For example, a Mal-(PEG)n-NHS ester allows you to first react the NHS ester with an accessible amine on a carrier protein, and then use the maleimide end to conjugate to a thiol on your target molecule, using the PEG chain as a long spacer.[12]

  • Chain Length: The length of the PEG linker is a critical parameter.[2] A longer chain provides more distance to overcome steric clashes.[15] However, an excessively long chain can sometimes wrap around the molecule, creating its own steric issues.[2]

  • Branched PEGs: Branched or multi-arm PEGs can offer enhanced shielding and solubility properties, which can be beneficial for highly hydrophobic molecules.[2]

Part 3: Experimental Protocols & Characterization

A self-validating protocol includes checkpoints to confirm the outcome of each major step.

Protocol 1: Screening for Optimal pH in Amine-Reactive PEGylation

This protocol describes a small-scale screening experiment to determine the optimal pH for conjugating an NHS-activated PEG to C28H45ClO2.

Materials:

  • C28H45ClO2 stock solution (e.g., 10 mg/mL in DMSO).

  • mPEG-NHS reagent (e.g., mPEG-SVA, 5 kDa).

  • Reaction Buffers: 0.1 M Sodium Phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Analytical HPLC system with a suitable C8 or C18 column.

Procedure:

  • Setup: Label four 1.5 mL microcentrifuge tubes, one for each pH value.

  • Reagent Preparation: In each tube, add 100 µL of the corresponding reaction buffer.

  • Substrate Addition: Add 5 µL of the C28H45ClO2 stock solution to each tube. Mix gently.

  • PEG Addition: Prepare a fresh stock solution of mPEG-NHS in the pH 7.0 buffer. Add a 20-fold molar excess of the mPEG-NHS solution to each of the four reaction tubes.

  • Incubation: Incubate all tubes at room temperature for 4 hours with gentle agitation.

  • Quenching: Add 10 µL of Quenching Buffer to each tube to consume any unreacted mPEG-NHS.

  • Analysis (Validation Step): Analyze a sample from each tube by RP-HPLC. Compare the chromatograms to identify the pH condition that results in the highest area of the new, earlier-eluting PEGylated product peak relative to the unreacted C28H45ClO2 peak.

Protocol 2: Characterization of the PEGylated Product

Confirming successful PEGylation and determining the degree of conjugation is crucial.

Workflow for Product Characterization

G start Purified Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec maldi MALDI-TOF Mass Spectrometry sec->maldi outcome1 Separates PEG-conjugate from unreacted substrate and free PEG. sec->outcome1 nmr NMR Spectroscopy maldi->nmr outcome2 Confirms mass increase corresponding to one or more PEG chains. maldi->outcome2 outcome3 Confirms presence of PEG ethylene oxide protons and identifies conjugation site. nmr->outcome3 final_product Characterized PEG-C28H45ClO2 nmr->final_product

Caption: Analytical workflow for conjugate validation.

Key Characterization Techniques:

  • Size-Exclusion Chromatography (SEC): This is the primary method for separating the larger PEGylated product from smaller, unreacted starting materials.[16][17] Combining SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the absolute determination of the molar mass of the conjugate, confirming the degree of PEGylation without relying on column calibration standards.[16][18][19]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides direct evidence of conjugation by showing a mass shift corresponding to the attached PEG chain(s). The characteristic repeating mass of the ethylene glycol units (44 Da) will be evident in the spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the presence of the large, repeating ethylene oxide signal from the PEG chain at ~3.6 ppm and can sometimes be used to identify the site of conjugation by observing shifts in the protons of the parent molecule near the attachment point.

By systematically addressing reaction conditions, intelligently selecting PEG linkers, and employing robust analytical validation, the challenges of PEGylating sterically hindered molecules like C28H45ClO2 can be successfully overcome.

References

  • Technical Support Center: Managing Steric Hindrance with PEG Linkers in Bioconjugation - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem.
  • common issues in PEGylation reactions and solutions - Benchchem.
  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC. Available at: [Link]

  • Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC. Available at: [Link]

  • Optimization of a PEGylation Reaction Using Design of Experiments (DOE) - Contentstack. Available at: [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC. Available at: [Link]

  • Common challenges in PEGylation and how to solve them - Benchchem.
  • Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review - PMC. Available at: [Link]

  • Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society. Available at: [Link]

  • Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC. Available at: [Link]

  • mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights | Request PDF - ResearchGate. Available at: [Link]

  • heterobifunctional pegs - JenKem Technology. Available at: [Link]

  • Protein PEGylation: An overview of chemistry and process considerations. Available at: [Link]

  • How Effective is PEGylation as a Stability Enhancement Method? | NHSJS. Available at: [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. Available at: [Link]

  • AN1612: Protein PEGylation processes characterized by SEC-MALS - AWS. Available at: [Link]

  • PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs | Request PDF - ResearchGate. Available at: [Link]

  • US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents.
  • The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed. Available at: [Link]

  • Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. Available at: [Link]

  • Overcoming PEG Protein Mutual Repulsion to Improve the Efficiency of PEGylation | Biomacromolecules - ACS Publications. Available at: [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC. Available at: [Link]

  • Nucleic Acid Conjugates: Unlocking Therapeutic Potential | ACS Bio & Med Chem Au. Available at: [Link]

  • Methoxy PEG Succinimidyl Carbonate - JenKem Technology. Available at: [Link]

  • Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Available at: [Link]

  • Chlorine Dioxide | ClO2 | CID 24870 - PubChem. Available at: [Link]

  • Poly(ethylene glycol)-Supported Nitroxyls: Branched Catalysts for the Selective Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Degradable and Multifunctional PEG-Based Hydrogels Formed by iEDDA Click Chemistry with Stable Click-Induced Supramolecular Interactions | Macromolecules - ACS Publications. Available at: [Link]

  • Overcoming barriers to poor protein PEGylation efficiency - Espace INRS.. Available at: [Link]

  • Pegylated enzyme entrapped in poly(vinyl alcohol) hydrogel for biocatalytic application. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available at: [Link]

  • Engineering Catalysts for Selective Ester Hydrogenation | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Polyoxometalate-Based Amphiphilic Catalysts for Selective Oxidation of Benzyl Alcohol with Hydrogen Peroxide under Organic Solvent-Free Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Physical and Chemical Properties of Group 2 Elements - Prezi. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide for Formulation Scientists: Cholesterol vs. Cholesteryl Chloroformate in Liposome Engineering

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of Structural Stability and Functional Roles

For researchers and professionals in drug development, the stability of liposomal drug delivery systems is paramount. A well-designed liposome must protect its payload, remain stable during storage, and circulate effectively in vivo. The choice of excipients is critical to achieving these goals. While cholesterol is universally recognized as the gold standard for enhancing liposome stability, other cholesterol-related compounds, such as Cholesteryl Chloroformate (C28H45ClO2), appear in the literature, leading to questions about their respective roles.

This guide provides an in-depth, objective comparison of cholesterol and cholesteryl chloroformate, moving beyond a simple surface-level analysis. We will explore their distinct chemical functionalities, their impact on the structural integrity of liposomes, and provide the experimental context necessary for making informed formulation decisions.

Part 1: The Foundational Stabilizer - The Role of Cholesterol

Cholesterol is an indispensable component in many successful liposomal formulations, prized for its ability to modulate the physical properties of the lipid bilayer.[1][2] Its rigid, planar steroid ring structure and single hydroxyl group allow it to intercalate between phospholipid molecules, profoundly influencing membrane characteristics.

Mechanism of Action:

Cholesterol's primary function is to regulate membrane fluidity and packing.[3][4] In a bilayer composed of phospholipids above their phase transition temperature (in a fluid, liquid-disordered state), cholesterol's rigid structure imposes order on the flexible acyl chains of adjacent lipids. This "ordering effect" leads to a more condensed, less permeable membrane. Conversely, at temperatures below the phase transition temperature (in a rigid, gel-like state), cholesterol disrupts the tight packing of the acyl chains, increasing membrane fluidity. This dual role makes cholesterol a "fluidity buffer," ensuring the liposome membrane maintains its integrity across a range of physiological and storage conditions.[3]

Impact on Liposome Stability:

  • Reduced Permeability: By filling gaps between phospholipids, cholesterol decreases the passive leakage of encapsulated drugs from the liposome's aqueous core.[3][4]

  • Increased Bilayer Strength: The condensing effect enhances the mechanical rigidity and elasticity of the membrane, making liposomes less susceptible to rupture.[2][5]

  • Improved Plasma Stability: Incorporation of cholesterol is crucial for reducing the destabilizing effects of plasma proteins, which can otherwise bind to and disrupt the liposome structure.[1][2]

cluster_0 Lipid Bilayer without Cholesterol (High Fluidity) cluster_1 Lipid Bilayer with Cholesterol (Reduced Fluidity & Packing) P1 Phospholipid P2 Phospholipid P3 Phospholipid P4 Phospholipid P5 Phospholipid C1 Cholesterol P6 Phospholipid C2 Cholesterol P7 Phospholipid

Caption: Cholesterol intercalates within the lipid bilayer, increasing order and packing density.

Part 2: The Reactive Intermediate - Understanding Cholesteryl Chloroformate (C28H45ClO2)

Cholesteryl chloroformate is a cholesterol derivative, not a direct structural component for liposomes. Its primary role is that of a reactive chemical intermediate used in synthesis.[6][7] The key functional group is the chloroformate (-OCOCl), which is highly reactive, particularly towards nucleophiles like amines (-NH2) and hydroxyl (-OH) groups. This reactivity is its defining feature.

Primary Application in Liposome Science:

The principal use of cholesteryl chloroformate in the context of drug delivery is for the synthesis of cholesterol conjugates .[] It acts as a linker to covalently attach other molecules to the cholesterol backbone. A prominent example is the synthesis of cholesterol-PEG conjugates, which are used to create "stealth" liposomes. The chloroformate group reacts with a hydroxyl or amine group on the PEG molecule to form a stable carbonate or carbamate linkage, respectively.

It is crucial to understand that cholesteryl chloroformate itself is generally not incorporated into the final liposome formulation due to its high reactivity and moisture sensitivity.[9][10] Its purpose is fulfilled during the chemical synthesis that occurs before the liposome manufacturing process.

Chol_Cl Cholesteryl Chloroformate Reaction Reaction (Covalent Bond Formation) Chol_Cl->Reaction Molecule_X Molecule with -OH or -NH2 group (e.g., PEG-OH) Molecule_X->Reaction Chol_X Cholesterol Conjugate (e.g., PEG-Cholesterol) Reaction->Chol_X - HCl

Caption: Cholesteryl chloroformate acts as a reactive linker to create cholesterol conjugates.

Part 3: Functional Comparison - Stabilizer vs. Synthetic Reagent

The comparison between cholesterol and cholesteryl chloroformate is not one of performance for the same task, but rather one of fundamentally different functions.

FeatureCholesterolCholesteryl Chloroformate (C28H45ClO2)
Primary Role Structural Stabilizer Reactive Intermediate / Chemical Linker [6][]
Mechanism of Action Intercalates non-covalently into the lipid bilayer to modulate fluidity and packing.[3][4]Reacts covalently with other molecules to form stable cholesterol conjugates.[]
Incorporation Method Directly mixed with phospholipids during the liposome preparation process.Used in a separate chemical synthesis prior to liposome formulation. The final product is the conjugate, not the chloroformate itself.
Chemical State in Use Chemically inert and stable within the final liposome structure.Highly reactive and moisture-sensitive; consumed during the synthesis reaction.[9]
Direct Effect on Stability Directly increases membrane rigidity, reduces drug leakage, and enhances stability in biological fluids.[1][2]No direct effect. Its synthetic products (e.g., PEG-cholesterol) can indirectly confer stability (e.g., steric hindrance).

Part 4: Experimental Protocols for Assessing Liposome Stability

To quantitatively assess the structural stability conferred by components like cholesterol, a series of standardized experiments is required. The following protocols provide a self-validating workflow for characterizing liposome formulations.

A 1. Liposome Formulation (Thin-Film Hydration) B 2. Extrusion (Size Homogenization) A->B C 3. Purification (Removal of Unencapsulated Drug) B->C D 4. Stability Assessment C->D E Particle Size & PDI (DLS Analysis) D->E F Drug Retention (Leakage Assay) D->F G Physical Integrity (Serum Stability) D->G

Caption: Experimental workflow for liposome stability testing.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This common method forms the basis for creating multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs).

  • Lipid Preparation: Dissolve the primary phospholipid (e.g., DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of phospholipid to cholesterol is a critical parameter, with ratios around 2:1 often providing good stability.[11]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the flask wall. It is crucial to ensure all solvent is removed to prevent residual toxicity and effects on bilayer structure.

  • Hydration: Add an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated to the flask. Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature (Tm) of the primary lipid. This process allows the lipid film to swell and form MLVs.

  • Extrusion (Size Homogenization): To achieve a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This process breaks down the large MLVs into smaller, unilamellar vesicles (LUVs) with a narrow size distribution.[12]

Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of liposomes.[13][14][15]

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to avoid osmotic stress. The concentration should be sufficient to obtain a stable signal without causing multiple scattering effects.

  • DLS Measurement: Place the diluted sample in a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[16]

  • Data Analysis: The Stokes-Einstein equation is used to correlate the rate of these fluctuations to the particle diffusion coefficient and, subsequently, to the hydrodynamic diameter. The Polydispersity Index (PDI) is also calculated, indicating the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a homogenous population.[16]

  • Stability Monitoring: Repeat measurements over time (e.g., 1, 7, 14, 30 days) and under different storage conditions (e.g., 4°C vs. 25°C) to monitor for aggregation (increase in size) or degradation.[5][17]

Protocol 3: Encapsulation Efficiency (EE) and Drug Retention Assay

This protocol determines how much drug is successfully entrapped and how well it remains inside the liposomes over time.

  • Separation of Free Drug: Separate the newly formed liposomes from the unencapsulated ("free") drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the sample through a column (e.g., Sephadex G-50). The larger liposomes will elute first, while the smaller free drug molecules are retained longer.

    • Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through into a larger volume of buffer, while retaining the liposomes.[18][19]

  • Quantification of Encapsulated Drug:

    • Collect the purified liposome fraction.

    • Disrupt the liposomes by adding a suitable surfactant or solvent (e.g., Triton X-100 or methanol) to release the encapsulated drug.

    • Quantify the drug concentration using an appropriate analytical technique, such as HPLC or UV-Vis spectrophotometry. This value is the amount of encapsulated drug (Drug_encap).

  • Quantification of Total Drug: Measure the drug concentration in an aliquot of the initial, unpurified liposome suspension after disruption. This gives the total drug amount (Drug_total).

  • Calculation of Encapsulation Efficiency (%EE):

    • %EE = (Drug_encap / Drug_total) * 100

  • Drug Retention (Leakage) Study:

    • Store the purified liposome suspension under defined conditions (e.g., in PBS or 50% fetal bovine serum at 37°C to simulate physiological conditions).[20]

    • At various time points, take an aliquot, separate the now-leaked free drug from the liposomes (using SEC or dialysis), and quantify the amount of drug remaining inside the liposomes.

    • Plot the percentage of retained drug versus time to determine the leakage profile.

Conclusion

The comparison between cholesterol and cholesteryl chloroformate highlights a critical distinction in function within liposome science. Cholesterol is a fundamental, non-covalent structural component essential for modulating membrane fluidity and enhancing the physical stability of the final liposomal product. Cholesteryl chloroformate, in contrast, is a reactive chemical tool used in the synthesis of cholesterol conjugates, which can then be incorporated into liposomes to provide new functionalities, such as the steric shielding offered by PEGylation.

For the formulation scientist, the choice is not "one versus the other" for the same purpose. Rather, the decision is whether to include cholesterol for its direct stabilizing effects and, separately, whether to employ a synthetic strategy involving cholesteryl chloroformate to create functionalized lipids for advanced drug delivery applications. A comprehensive understanding of these distinct roles is essential for the rational design of stable and effective liposomal systems.

References

  • The Science Behind Liposome Formation and Stability: A Comprehensive Review. (2024, September 17). Preprints.org.
  • Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC. (2025, June 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Liposomes: structure, composition, types, and clinical applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fields, D. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (2021, September 9). SciSpace.
  • Manca, M. L., et al. (2015, June 15). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. Retrieved from [Link]

  • Liposomes synthesis and size characterization with high precision DLS. (n.d.). Elveflow.
  • A robust and quantitative method for tracking liposome contents after intravenous administration - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hupfeld, S., et al. (n.d.).
  • Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering. (2018, August 11). Technology Networks.
  • Effect of Solvent and Cholesterol on Liposome Production by the Reverse-Phase Evaporation (RPE) Method. (2024, October 23).
  • Liposome Stability Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Liposome Stability and Storage Testing. (n.d.). CD Formulation. Retrieved from [Link]

  • Cholesteryl chloroformate, 100g. (2026, March 10). Worldwide Life Sciences.
  • The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A method of measuring entrapment efficiency of liposome - Google Patents. (n.d.). Google Patents.
  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. (2008, October 19). Taylor & Francis Online.
  • Stable liposomes for assays of human sera. (n.d.). PubMed. Retrieved from [Link]

  • Cholesteryl chloroform
  • Liposome Drug Release Kinetics. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Real-Time Quantitative Evaluation of a Drug during Liposome Preparation Using a Probe-Type Raman Spectrometer. (2024, April 5).
  • Stimuli-Responsive Carriers for Delivery of Anticancer Bioactive Agents. (2026, March 31). MDPI. Retrieved from [Link]

  • The liposome preparation and the role of cholesterol in its stability. (n.d.).
  • Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). SciSpace.
  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Physical Stability of Cholesterol Derivatives Combined with Liposomes and Their in Vitro Behavior. (n.d.). IEEE Xplore.

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of C28H45ClO2 in Complex Lipid Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Novel Lipids

In modern drug development, particularly in the realm of lipid-based delivery systems like Lipid Nanoparticles (LNPs), researchers are frequently tasked with quantifying novel, highly lipophilic molecules within complex biological or formulation matrices. The target analyte for this guide, C28H45ClO2, represents a typical challenge: a cholesteryl ester-like molecule that is highly non-polar and lacks a significant UV chromophore, making its accurate quantification a non-trivial pursuit.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and validation strategies for such a compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each decision, from the initial choice of chromatographic mode to the final validation parameters. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating methods that are not only compliant with regulatory expectations but are also scientifically sound and "fit for purpose."[1][2]

Chapter 1: Foundational Principles: Why We Validate

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance, which form the bedrock of our approach.[5][6][7][8][9] The core principle is to build a self-validating system where the data generated provides a high degree of confidence in the method's reliability, accuracy, and consistency.

The validation process follows a logical sequence, ensuring that fundamental performance characteristics are established before more detailed assessments are made.

Method_Validation_Logic MD Method Development Spec Specificity & Selectivity MD->Spec Establish Separation Lin Linearity & Range Spec->Lin Confirm Identity AP Accuracy & Precision Lin->AP Define Quantitation Range LOD LOD & LOQ AP->LOD Assess Reliability Rob Robustness LOD->Rob Determine Sensitivity VM Validated Method Rob->VM Ensure Transferability

Caption: Logical flow of the analytical method validation process.

Chapter 2: Strategic Choices in HPLC Method Development

The success of any validation hinges on a well-developed method. For a lipophilic analyte like C28H45ClO2, the two most critical decisions are the chromatographic mode and the detection technology.

The Chromatographic Dilemma: Normal-Phase vs. Reversed-Phase
  • Normal-Phase (NP) Chromatography: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[10][11] Separation is based on the polarity of the analyte's functional groups. NP-HPLC excels at separating lipids into different classes (e.g., cholesteryl esters from triglycerides).[11][12] However, it can be less effective at resolving molecules within the same class that differ only in alkyl chain length.

  • Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/isopropanol).[13] It separates molecules based on their hydrophobicity.[14] For quantifying a specific cholesteryl ester-like molecule amongst other structurally similar lipids, RP-HPLC is often the superior choice as it can resolve analytes based on differences in their carbon chain length and degree of unsaturation.[15][16][17]

The Detection Conundrum: Choosing the Right Detector

Since most lipids lack strong UV chromophores, standard UV detection is often inadequate.[16] The choice of detector is therefore critical for achieving the required sensitivity and accuracy.

DetectorPrincipleProsConsIdeal For
UV-Vis (Low λ) Measures absorbance of light (e.g., 200-210 nm).Simple, widely available, non-destructive.Low sensitivity for lipids, solvent limitations, potential matrix interference.[18]Analytes with some degree of unsaturation or specific functional groups.
ELSD Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles.[19][20]"Universal" for non-volatile analytes, compatible with gradients.[21]Non-linear response, lower sensitivity than CAD, requires optimization of gas and temperature settings.[12][21]General-purpose lipid analysis where high sensitivity is not paramount.
CAD Nebulizes eluent, charges analyte particles, and measures the resulting electrical current.[22][23]"Universal," better sensitivity and dynamic range than ELSD, more consistent response.[24]Response can be analyte-dependent, destructive.Robust, sensitive quantification of lipids, especially for impurity profiling.[25][26]
MS Ionizes analyte and separates ions by mass-to-charge ratio.Highest sensitivity and specificity, provides structural confirmation.[27][28][29]High cost, complex instrumentation, potential for ion suppression from matrix.Definitive identification and trace-level quantification.[30][31]

For C28H45ClO2, a "universal" detector like CAD or a highly specific one like MS is strongly recommended over UV or ELSD for achieving the sensitivity and reliability required in a drug development setting.

Chapter 3: Comparative Experimental Protocols & Performance Data

To illustrate the practical differences, we present three distinct methods for quantifying C28H45ClO2 and summarize their validation performance.

Experimental Workflows

A robust analytical workflow begins with meticulous sample preparation to isolate the analyte from the complex lipid matrix, followed by chromatographic analysis and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data & Validation Sample Lipid Mixture Sample LLE Liquid-Liquid Extraction (e.g., Hexane/IPA) Sample->LLE Evap Evaporation & Reconstitution LLE->Evap Inject Autosampler Injection Evap->Inject Column HPLC Column (RP or NP) Inject->Column Detect Detector (UV, CAD, or ELSD) Column->Detect Acquire Data Acquisition (CDS) Detect->Acquire Validate Validation Assessment (ICH Q2(R1) Parameters) Acquire->Validate Result Validated Quantitative Result Validate->Result

Caption: General experimental workflow for HPLC analysis of lipids.

Optimized Chromatographic Conditions
ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-CADMethod C: NP-HPLC-ELSD
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 2.7 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Isopropanol (50:50, v/v)[15][32][33]Gradient: A: Acetonitrile/Water (90:10); B: IsopropanolGradient: A: Hexane; B: Isopropanol / Acetic Acid (98:2)[10]
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Column Temp. 40 °C50 °C35 °C
Injection Vol. 20 µL10 µL50 µL
Detector UV at 205 nmCAD: Evap Temp 35°C, N2 gasELSD: Drift Tube 40°C, N2 gas 1.6 SLM[34]
Summary of Method Validation Results

The following table presents illustrative data comparing the performance of the three methods based on ICH Q2(R1) validation parameters.

Validation ParameterMethod A (RP-UV)Method B (RP-CAD)Method C (NP-ELSD)Acceptance Criteria
Specificity Potential interference from co-eluting lipids.High specificity due to separation power.Good class specificity, but potential intra-class co-elution.Peak purity > 98%
Linearity (R²) 0.991> 0.9980.993 (Log-Log Fit)R² ≥ 0.995
Range (µg/mL) 10 - 1000.5 - 2005 - 150Defined by linearity, accuracy, precision.
Accuracy (% Recovery) 88 - 109%98 - 102%93 - 106%80-120% (FDA Bioanalytical)
Precision (RSD%) < 10%< 3%< 8%≤ 15% (FDA Bioanalytical)
LOQ (µg/mL) 100.55S/N ≥ 10
Robustness Sensitive to mobile phase composition.Robust across minor flow and temperature changes.Sensitive to mobile phase water content.RSD < 15% under varied conditions.

Chapter 4: A Deep Dive into Method Validation Parameters

Executing validation requires a thorough understanding of each parameter's purpose.

  • Specificity & Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components.[4][9] For Method A (UV), this is a significant weakness, as many lipids in the matrix may have some absorbance at 205 nm. For Methods B and C, specificity is primarily conferred by the chromatographic separation itself. It is verified by analyzing blank matrix, spiked matrix, and stress-degraded samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity & Range : This demonstrates the proportional relationship between analyte concentration and detector response over a defined range.[2] Method B (CAD) typically provides excellent linearity over a wide range.[24] In contrast, ELSD (Method C) often exhibits a non-linear (e.g., allometric) response, requiring a logarithmic transformation or a polynomial fit for the calibration curve.[12] Linearity is assessed by analyzing a series of calibration standards (minimum 5 levels) and performing a linear regression analysis.

  • Accuracy & Precision : Accuracy is the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements.[2] They are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days with different analysts (intermediate precision). The superior signal-to-noise and stable baseline of the CAD detector (Method B) directly contribute to its higher accuracy and precision compared to the other methods.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2] It is a critical parameter for impurity analysis or bioanalysis. The high sensitivity of the CAD makes it far superior for this purpose, allowing for the detection and quantification of C28H45ClO2 at levels that would be undetectable by UV.

  • Robustness : This parameter examines the method's reliability when subjected to small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature).[9] A robust method is crucial for long-term use and transfer between laboratories. Method B, with its stable C8 column and optimized gradient, demonstrates superior robustness, a key requirement for methods used in regulated environments.

Chapter 5: Conclusion and Recommendations

The successful quantification of a novel lipophilic compound like C28H45ClO2 in a complex lipid matrix is highly dependent on the strategic selection of the HPLC method and, most critically, the detector.

  • Reversed-Phase HPLC with Charged Aerosol Detection (Method B) emerges as the most suitable approach. It provides an optimal balance of specificity from the chromatography and sensitivity, linearity, and robustness from the detector. This combination is ideal for accurate quantification in support of drug development and quality control activities.

  • LC-MS would be the gold standard if absolute structural confirmation and the lowest possible detection limits are required, though it comes with higher operational complexity and cost.[29][30]

  • Normal-Phase HPLC with ELSD or CAD (Method C) is a viable alternative, particularly if the primary goal is to separate and quantify entire lipid classes rather than resolving individual molecular species within a class.[11][35]

  • Reversed-Phase HPLC with UV detection (Method A) is generally not recommended for this type of analyte due to its inherent lack of sensitivity and specificity, which compromises the reliability of the validation and the final quantitative data.[16][18]

By grounding the choice of method in a thorough understanding of the analyte's properties and the strengths of each technology, and by systematically validating the final procedure against internationally recognized standards, researchers can ensure the generation of high-quality, defensible data essential for advancing their scientific and developmental objectives.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Bel-Lopes, A., et al. (1989). Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population. Atherosclerosis. [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Bioanalysis Zone. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • Wikipedia. Evaporative light scattering detector. Wikipedia. [Link]

  • Agilent Technologies. (2021). Sensitive Detection Technique for Analysis of Lipids in Liposomal Formulations Using an Agilent 1290 Infinity II ELSD. Agilent Technologies. [Link]

  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Moreau, R. A. (2009). Lipid analysis via HPLC with a charged aerosol detector. Lipid Technology. [Link]

  • Technology Networks. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control. Technology Networks. [Link]

  • Waters Corporation. Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Waters Corporation. [Link]

  • Hamilton, J. G., & Comai, K. (1988). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Lipids. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Nyassa, F., et al. (1990). Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Agilent Technologies. Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. Agilent Technologies. [Link]

  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies. [Link]

  • Allen, D. K., & Lynch, D. V. (2020). Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux. Journal of Chromatography B. [Link]

  • Murphy, R. C. (2015). New Applications of Mass Spectrometry in Lipid Analysis. Journal of Biological Chemistry. [Link]

  • Al-Saffar, F. Z., et al. (2024). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Pharmaceutics. [Link]

  • Hartler, J., et al. (2011). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of Lipid Research. [Link]

  • De Meulenaer, B., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Foods. [Link]

  • Guedes, A., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2026). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Wang, M., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. International Journal of Molecular Sciences. [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors? Peak Scientific. [Link]

  • Christie, W. W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS. [Link]

  • Sannova. Analysis of Lipids via Mass Spectrometry. Sannova. [Link]

  • Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research. [Link]

  • Hammad, S., et al. (1992). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Liquid Chromatography. [Link]

  • Kim, H. Y., & Wang, T. (2015). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Experimental & Molecular Medicine. [Link]

  • ResearchGate. (2006). A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. ResearchGate. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Royal Society of Chemistry. (2024). Validation of an RP-HPLC method for simultaneously quantifying three UV filters encapsulated into nanostructured lipid carriers. RSC Publishing. [Link]

  • Valko, K., et al. (2009). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rutkowska, M., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the NMR-Based Characterization of Steroidal Bioconjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the precise structural elucidation of bioconjugates is not merely a regulatory formality but a cornerstone of establishing safety, efficacy, and reproducibility. For researchers working with novel steroidal bioconjugates, such as those with a molecular formula of C28H45ClO2, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for definitive characterization. This guide provides an in-depth, experience-driven comparison of NMR techniques and their alternatives, grounded in the principles of scientific integrity and practical application.

The Central Role of NMR in Bioconjugate Characterization

While techniques like mass spectrometry provide crucial information about molecular weight, and chromatography assesses purity, NMR spectroscopy offers an atomic-level view of the molecule's three-dimensional structure and connectivity.[1][2] For a C28H45ClO2 bioconjugate, which likely consists of a complex steroidal backbone linked to a functional moiety, NMR is indispensable for:

  • Unambiguous Structure Verification: Confirming the precise covalent attachment points of the conjugate, which is critical for its biological activity.

  • Stereochemical Determination: Elucidating the relative and absolute stereochemistry of the steroidal core and any chiral centers introduced during conjugation.[3][4]

  • Conformational Analysis: Providing insights into the solution-state conformation of the molecule, which can influence its interaction with biological targets.[3]

  • Purity Assessment: Identifying and quantifying impurities, including isomers and unreacted starting materials.

This guide will walk you through a comprehensive NMR workflow for characterizing a representative C28H45ClO2 bioconjugate, compare the utility of different NMR experiments, and benchmark NMR against other common analytical techniques.

A Step-by-Step NMR Characterization Workflow

The following protocol outlines a robust, self-validating workflow for the complete NMR characterization of a C28H45ClO2 bioconjugate. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: The Foundation of Quality Data

    • Rationale: High-quality data begins with a meticulously prepared sample. The choice of solvent is critical to ensure the analyte is fully dissolved and stable. The concentration needs to be optimized for sensitivity without causing aggregation.[5]

    • Procedure:

      • Dissolve 5-10 mg of the purified C28H45ClO2 bioconjugate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent should be based on the solubility of the compound.

      • Filter the solution through a glass wool pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

      • Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[6]

  • 1D NMR: The Initial Fingerprint

    • ¹H NMR (Proton NMR):

      • Rationale: The ¹H NMR spectrum provides the initial overview of the molecule's proton environment. The number of signals, their chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) give a wealth of structural information.[6][7][8]

      • Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (for signal-to-noise) and the relaxation delay.

    • ¹³C NMR (Carbon NMR):

      • Rationale: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.[9] While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton.

      • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced information, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

  • 2D NMR: Unraveling the Connectivity

    • ¹H-¹H COSY (Correlation Spectroscopy):

      • Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This is fundamental for tracing out the spin systems within the steroidal backbone and the conjugated moiety.

      • Interpretation: Cross-peaks in the 2D spectrum connect protons that are scalar-coupled.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

      • Rationale: The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[10][11] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

      • Interpretation: Each cross-peak represents a direct C-H bond.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

      • Rationale: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ²JCH and ³JCH couplings).[10] This is critical for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).

      • Interpretation: Cross-peaks connect protons to carbons over multiple bonds, allowing the assembly of the molecular framework.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve Bioconjugate (5-10 mg in 0.5-0.7 mL solvent) filter Filter into NMR Tube dissolve->filter add_ref Add TMS Reference filter->add_ref H1_NMR ¹H NMR add_ref->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR assign_protons Assign Proton Signals H1_NMR->assign_protons COSY ¹H-¹H COSY C13_NMR->COSY assign_carbons Assign Carbon Signals C13_NMR->assign_carbons HSQC ¹H-¹³C HSQC COSY->HSQC COSY->assign_protons confirm_connectivity Confirm Connectivity COSY->confirm_connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->assign_carbons HMBC->assign_protons HMBC->assign_carbons HMBC->confirm_connectivity assign_protons->assign_carbons assign_carbons->confirm_connectivity elucidate_structure Elucidate 3D Structure confirm_connectivity->elucidate_structure

Caption: A comprehensive workflow for the NMR characterization of a C28H45ClO2 bioconjugate.

Comparative Analysis of NMR Techniques

The different NMR experiments provide complementary information. The table below summarizes their respective roles in the characterization of a C28H45ClO2 bioconjugate.

NMR Experiment Primary Information Gained Application to C28H45ClO2 Bioconjugate Strengths Limitations
¹H NMR Proton chemical shifts, coupling constants (J-values), and integration.[6][7]Provides a "fingerprint" of the molecule; initial assessment of purity and structural integrity.High sensitivity, rapid acquisition.Signal overlap in complex regions of the steroidal backbone can be significant.[12]
¹³C NMR Number of unique carbon environments.[9]Confirms the total number of carbons and identifies the presence of key functional groups (e.g., carbonyls).High resolution, less signal overlap.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
DEPT Differentiates between CH, CH₂, and CH₃ groups.[1]Simplifies the assignment of the aliphatic regions of the steroid.Provides valuable information for spectral assignment.Quaternary carbons are not observed.
¹H-¹H COSY Identifies proton-proton spin systems.[10][11]Traces the connectivity of protons within the fused ring system and the conjugated moiety.Excellent for establishing through-bond proton connectivity.Does not provide information about non-protonated atoms.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.[10][11]Unambiguously assigns carbon signals based on their attached protons.High sensitivity due to proton detection.Only provides one-bond correlation information.
¹H-¹³C HMBC Shows long-range (2-3 bond) correlations between protons and carbons.[10]Connects different spin systems and confirms the location of the conjugated moiety on the steroidal framework.Essential for assembling the complete molecular structure and assigning quaternary carbons.Requires careful optimization of the long-range coupling delay.

NMR Spectroscopy vs. Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques. The following table compares NMR with mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Technique Primary Application Strengths for C28H45ClO2 Analysis Limitations for C28H45ClO2 Analysis
NMR Spectroscopy Definitive structural elucidation and stereochemical analysis.[3][4]Provides detailed atomic-level structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS; requires higher sample amounts. Can be time-consuming for full 2D analysis.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[13][14]High sensitivity, requires very small sample amounts. Provides accurate mass measurements to confirm the molecular formula.Provides limited information on stereochemistry and isomer differentiation. Fragmentation patterns can be complex to interpret for structural elucidation.[15]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[16][17]Excellent for determining the purity of the bioconjugate and separating it from starting materials and byproducts. Can be used for quantification.[18]Provides no structural information beyond a retention time. Co-elution of impurities can lead to an overestimation of purity.
Decision-Making for Analytical Technique Selection

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate method.

Technique_Selection cluster_questions cluster_techniques question What is the primary analytical question? q1 What is the molecular formula? question->q1 q2 What is the purity? question->q2 q3 What is the complete 3D structure? question->q3 ms Mass Spectrometry (MS) q1->ms hplc High-Performance Liquid Chromatography (HPLC) q2->hplc nmr NMR Spectroscopy (1D and 2D) q3->nmr ms->hplc Orthogonal Confirmation hplc->nmr Isolate for Analysis nmr->ms Confirm Mass of Determined Structure

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

For the robust and unambiguous characterization of C28H45ClO2 bioconjugates, a multi-technique approach is often necessary. However, NMR spectroscopy remains the cornerstone for definitive structural elucidation. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can gain an unparalleled, high-resolution understanding of their molecule's structure, stereochemistry, and purity. This detailed molecular picture is fundamental to advancing drug development programs and ensuring the quality and consistency of novel therapeutic agents.

References

  • Semantic Scholar. (n.d.). NMR and X-ray characterization of steroids with furospirostane side chains. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Steroids and NMR. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • LCGC International. (2026, March 19). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Steroids and NMR. Retrieved from [Link]

  • ACS Omega. (2020, May 22). Development of Methods to Quantify Free and Conjugated Steroids in Fatty Matrices by HPLC–MS/MS. Retrieved from [Link]

  • PMC. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NMR and X-Ray characterization of steroids with furospirostane side chains. Retrieved from [Link]

  • Taylor & Francis Online. (2018, January 5). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • PMC. (2025, May 6). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (2022, March 23). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • R Discovery. (1988, January 1). γgauche effects in the 1H and 13C NMR spectra of steroids. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Agilent. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]

  • De Gruyter. (n.d.). Nuclear Magnetic Resonance of Steroids. Retrieved from [Link]

  • PMC. (n.d.). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Techniques for Steroid Analysis | PDF | Chromatography. Retrieved from [Link]

  • R Discovery. (2021, April 30). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins | Request PDF. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • MDPI. (2021, April 30). Resolving Entangled J H-H -Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Nmr-relax.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • European Pharmaceutical Review. (2020, February 24). How can NMR spectroscopy help protein biopharmaceutical development?. Retrieved from [Link]

  • Springer. (2020, April 18). Revisiting biomolecular NMR spectroscopy for promoting small-molecule drug discovery. Retrieved from [Link]

  • Wiley Online Library. (2015, December 15). Synthesis and mass spectrometry analysis of quaternary cryptando-peptidic conjugates. Retrieved from [Link]

  • PMC. (2026, January 7). An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates. Retrieved from [Link]

  • PubMed. (2024, June 15). Drug deconjugation-assisted peptide mapping by LC-MS/MS to identify conjugation sites and quantify site occupancy for antibody-drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry | Request PDF. Retrieved from [Link]

Sources

A Comparative Guide to Chloroformates in Bioconjugation: Spotlight on Cholesteryl Chloroformate (C28H45ClO2)

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of bioconjugation—the science of covalently linking biomolecules—the choice of coupling reagent is paramount to achieving desired therapeutic and diagnostic outcomes. Among the plethora of available chemistries, chloroformates (ROC(O)Cl) have carved out a significant niche due to their high reactivity with nucleophiles like amines, enabling the formation of stable carbamate linkages.[1][2] This guide provides an in-depth comparison of cholesteryl chloroformate (C28H45ClO2) with other commonly employed chloroformates in bioconjugation, offering insights into their respective efficiencies, applications, and underlying chemical principles.

Introduction to Chloroformates in Bioconjugation

Chloroformates are highly reactive organic compounds that serve as versatile reagents for introducing alkoxycarbonyl groups.[1] Their utility in bioconjugation stems from their ability to react readily with primary and secondary amines on biomolecules, such as the lysine residues of proteins, to form stable carbamate bonds.[3][] This reaction is fundamental to various applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the synthesis of peptide-based therapeutics.[5][6]

The general reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of a chloride ion and the formation of a carbamate linkage.[3] This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

G Cholesteryl_Chloroformate Cholesteryl Chloroformate (C28H45ClO2) Carbamate_Linkage Cholesteryl-Carbamate-Biomolecule Cholesteryl_Chloroformate->Carbamate_Linkage Nucleophilic Attack Amine Biomolecule-NH2 Amine->Carbamate_Linkage HCl HCl Carbamate_Linkage->HCl Byproduct

A Comparative Analysis of Common Chloroformates

While the fundamental reactivity of chloroformates is similar, the nature of the "R" group significantly influences their physical properties, reactivity, and the characteristics of the resulting bioconjugate. Here, we compare cholesteryl chloroformate with other notable chloroformates.

ChloroformateChemical FormulaKey Features & ApplicationsAdvantagesDisadvantages
Cholesteryl Chloroformate C28H45ClO2Introduction of a lipophilic cholesterol moiety for drug delivery systems, enhancing cell membrane interactions.[]Biocompatible, enhances drug solubility and circulation time.[]Poor water solubility requires organic co-solvents.[7]
4-Nitrophenyl Chloroformate (PNP-Cl) C7H4ClNO4Used to create activated carbonates for subsequent reaction with amines; acts as a cleavable cross-linker.[8][9]Versatile for multi-step conjugations, allows for controlled release.[8]Two-step process can be less efficient than direct conjugation.
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) C15H11ClO2Primarily used as a protecting group for amines in peptide synthesis.[5][]Stable under acidic conditions, easily removed with a mild base.[]Not typically used for creating stable bioconjugates.
Allyloxycarbonyl Chloride (Alloc-Cl) C4H5ClO2An amine protecting group that can be removed under mild conditions using palladium catalysts.[11]Orthogonal to many other protecting groups.Requires specific and potentially toxic catalysts for removal.
Isobutyl Chloroformate C5H9ClO2Used to form mixed anhydrides with carboxylic acids for peptide coupling.[1][]High reactivity for peptide bond formation.Primarily for activating carboxyl groups, not direct bioconjugation to amines.
Deep Dive: Cholesteryl Chloroformate (C28H45ClO2) in Bioconjugation

Cholesteryl chloroformate is a cholesterol derivative that has gained significant attention in the development of drug delivery systems.[13] The cholesterol moiety, being a natural component of cell membranes, can enhance the cellular uptake and bioavailability of conjugated therapeutics.[14]

Bioconjugation Efficiency: Studies have demonstrated good to excellent yields (70-90%) for the reaction of cholesteryl chloroformate with various amines, particularly when catalyzed by 4-dimethylaminopyridine (DMAP).[3] The use of DMAP has been shown to significantly reduce reaction times.[3]

Applications:

  • Drug Delivery: Cholesteryl chloroformate is instrumental in creating lipid-based carriers like liposomes and nanocarriers for targeted drug delivery.[]

  • Hydrophobization: It is used to hydrophobize polysaccharides and other biomolecules to improve their interaction with cell membranes.[13]

  • Biomaterials: The biocompatibility of cholesterol makes it a valuable reagent for modifying biomaterials to enhance their performance.[13]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using Cholesteryl Chloroformate

This protocol describes a general method for conjugating cholesteryl chloroformate to a primary amine-containing biomolecule.

Materials:

  • Cholesteryl Chloroformate

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous Dichloromethane (DCM) or similar organic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • Dissolve the amine-containing biomolecule in a suitable buffer. If the biomolecule is not water-soluble, dissolve it in an appropriate organic solvent.

  • In a separate, dry flask, dissolve cholesteryl chloroformate in anhydrous DCM.

  • Slowly add the cholesteryl chloroformate solution to the biomolecule solution with gentle stirring.

  • Add TEA or DIEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed at room temperature for 12-24 hours.[14]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, purify the conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography or dialysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Dissolve_Biomolecule Dissolve Biomolecule Mix_Reagents Mix Reagents Dissolve_Biomolecule->Mix_Reagents Dissolve_Cholesteryl_Chloroformate Dissolve Cholesteryl Chloroformate Dissolve_Cholesteryl_Chloroformate->Mix_Reagents Add_Base Add Base (TEA/DIEA) Mix_Reagents->Add_Base Incubate Incubate (12-24h) Add_Base->Incubate Monitor_Reaction Monitor Progress (TLC/HPLC) Incubate->Monitor_Reaction Purify Purify Conjugate Monitor_Reaction->Purify

Validation of Bioconjugation Efficiency

Accurately determining the efficiency of bioconjugation is crucial.[15] Several techniques can be employed:

  • Mass Spectrometry (MS): Provides direct measurement of the molecular weight of the conjugate, allowing for the determination of the degree of labeling.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugate from unreacted starting materials, enabling quantification.

  • Fluorescence Spectroscopy: If a fluorescent tag is incorporated, the degree of labeling can be determined by measuring fluorescence intensity.[15]

Conclusion

Cholesteryl chloroformate (C28H45ClO2) stands out as a valuable tool in bioconjugation, particularly for applications requiring enhanced lipophilicity and cellular interaction. While other chloroformates like PNP-Cl and Fmoc-Cl have their specific niches in multi-step synthesis and as protecting groups, the unique properties of the cholesterol moiety make cholesteryl chloroformate a compelling choice for the development of advanced drug delivery systems and biomaterials. The selection of the appropriate chloroformate will ultimately depend on the specific goals of the bioconjugation strategy, including the desired stability of the linkage and the functional properties of the final conjugate.

References

  • Benchchem. Cholesteryl chloroformate | 7144-08-3.

  • BOC Sciences. Cholesteryl chloroformate | CAS 7144-08-3.

  • DAKO. Bioconjugation Strategies Enhanced by 4-Nitrophenyl Chloroformate.

  • Chem-Impex. Fmoc-Chloride.

  • BOC Sciences. Advanced Protein Conjugation Techniques.

  • Al-Ghanim, A. M., et al. (2018). A novel method for conjugating the terminal amine of peptide ligands to cholesterol. PMC.

  • Ferreira, H., et al. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC.

  • Li, J., et al. (2020). Cytosolic delivery of proteins by cholesterol tagging. PMC.

  • PubMed. (1998). Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials.

  • ACS Publications. (2024). Amphiphilic Poly(ethylene glycol)-Cholesterol Conjugate: Stable Micellar Formulation for Efficient Loading and Effective Intracellular Delivery of Curcumin.

  • ResearchGate. (2015). How can cholesterol be conjugated to a peptide in solid phase peptide synthesis?.

  • Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.

  • Benchchem. Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications.

  • ResearchGate. (2019). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs.

  • Wikipedia. Chloroformate.

  • BOC Sciences. Fmoc Amino Acids.

  • ACS Publications. (2002). Porphyrin, Chlorin, and Bacteriochlorin Isothiocyanates: Useful Reagents for the Synthesis of Photoactive Bioconjugates.

  • King's College London Research Portal. (2012). Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability.

  • SciSpace. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.

  • Sigma-Aldrich. 4-Nitrophenyl chloroformate 96 7693-46-1.

  • CymitQuimica. CAS 7144-08-3: Cholesteryl chloroformate.

  • Sigma-Aldrich. Fmoc chloride BioReagent, = 99.0 HPLC 28920-43-6.

  • ResearchGate. (2021). Synthesis of compound 5. Reagents and conditions: (i) 1. Alloc‐Cl,...

  • Nature. (2022). Tuning cyclometalated gold(III) for cysteine arylation and ligand-directed bioconjugation.

  • ResearchGate. (2005). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.

  • Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.

  • Galgotias University. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.

  • ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

  • Benchchem. A Researcher's Guide to Validating Bioconjugation Efficiency: Fluorescence Spectroscopy vs. Alternatives.

  • ResearchGate. (2019). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.

  • ChemBK. Alloc-Cl allyloxycarbonylchloride.

Sources

A Comparative Guide to Validating the Structural Integrity of C28H45ClO2 Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine and materials science has underscored the critical importance of nanoparticle stability. For drug delivery systems, the structural integrity of a nanoparticle directly influences its pharmacokinetic profile, therapeutic efficacy, and potential toxicity.[1][2][3] This guide provides a comprehensive framework for validating the structural integrity of nanoparticles modified with C28H45ClO2, a lipophilic moiety increasingly explored for its potential to enhance therapeutic payload delivery.

Through a comparative analysis of established analytical techniques and alternative nanoparticle platforms, this document offers field-proven insights and detailed protocols to ensure the development of robust and reliable nanocarriers.

Foundational Principles: Why Structural Integrity is Paramount

The covalent or non-covalent modification of a nanoparticle's surface with molecules like C28H45ClO2 is designed to improve its function, such as enhancing drug encapsulation or facilitating passage through biological membranes.[4][5] However, these modifications can also alter the physicochemical properties of the nanoparticle, potentially compromising its stability.

Key Stability Concerns:

  • Aggregation and Flocculation: Changes in surface charge can lead to particle aggregation, affecting in vivo distribution and potentially causing embolisms.[3]

  • Premature Drug Release: A compromised nanoparticle structure can lead to the "burst release" of its payload, reducing therapeutic efficacy and increasing systemic toxicity.[3][6]

  • Degradation: The nanoparticle matrix itself can be susceptible to chemical or enzymatic degradation, altering its size, shape, and function over time.[7][8]

A rigorous validation of structural integrity is therefore not merely a characterization step but a critical component of preclinical development.

The Analytical Toolkit: A Multi-Modal Approach to Validation

No single technique can fully elucidate the structural integrity of a nanoparticle. A combination of methods, each providing a different piece of the puzzle, is essential for a comprehensive assessment.

Size and Size Distribution: The First Line of Defense

Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[9][10][11] It is an excellent first-pass method for detecting aggregation, as the formation of larger clusters will cause a significant shift in the measured size distribution.[12][13]

Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanoparticles, offering invaluable information on their size, shape, and morphology.[14][15][16] Unlike DLS, which provides an ensemble average, TEM allows for the analysis of individual particles, revealing subtle changes in structure that might be missed by other techniques.[17][18]

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about nanoparticles.[19][20] It is particularly useful for assessing surface roughness and can be performed in both air and liquid environments, allowing for the study of nanoparticles in near-native conditions.[21][22][23]

Surface Charge and Stability

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.[3][12] Nanoparticles with a zeta potential above ±30 mV are generally considered stable in suspension.[3]

Structural Integrity Under Stress

Forced Degradation Studies: To predict the in-vivo stability of C28H45ClO2 modified nanoparticles, it is crucial to subject them to physiologically relevant stress conditions. This includes incubation in biological media (e.g., serum, plasma) and exposure to a range of pH and temperature conditions.[7][24][25]

Comparative Analysis: C28H45ClO2 Modified Nanoparticles vs. Alternatives

The choice of nanoparticle platform is dictated by the specific therapeutic application. Here, we compare the typical structural integrity challenges of C28H45ClO2 modified nanoparticles with other common systems.

Nanoparticle TypeCommon Core MaterialsKey Structural Integrity ChallengesRecommended Validation Techniques
C28H45ClO2 Modified Nanoparticles Lipids, PLGA, SilicaPotential for altered surface charge leading to aggregation. Susceptibility of the core to degradation.DLS, TEM, Zeta Potential, Forced Degradation Studies
Liposomes Phospholipids, CholesterolFusion, drug leakage, and instability in biological fluids.[26]DLS, Cryo-TEM, Fluorescence-based leakage assays
Polymeric Nanoparticles PLGA, PLA, PCLPolymer degradation, swelling, and burst drug release.[8][27][28]DLS, TEM, Gel Permeation Chromatography (GPC)
Inorganic Nanoparticles Gold, Iron Oxide, SilicaAggregation, surface ligand detachment, and potential for ion leaching.TEM, DLS, Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol: Stability Assessment by Dynamic Light Scattering (DLS)

Objective: To monitor changes in nanoparticle size and polydispersity over time under various stress conditions.

Materials:

  • C28H45ClO2 modified nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • DLS instrument

Procedure:

  • Dilute the nanoparticle suspension to an appropriate concentration in PBS.

  • Measure the initial particle size and polydispersity index (PDI) at time zero.

  • Divide the remaining suspension into aliquots and store at 4°C, 25°C, and 37°C.

  • At predetermined time points (e.g., 1, 6, 24, 48 hours), take a sample from each temperature condition and measure the particle size and PDI.

  • For serum stability, incubate the nanoparticles in a 50% FBS solution at 37°C and measure at the same time points.

  • Plot the average particle size and PDI as a function of time for each condition.

Interpretation: A significant increase in particle size or PDI indicates aggregation and instability.

Protocol: Morphological Analysis by Transmission Electron Microscopy (TEM)

Objective: To visualize changes in nanoparticle morphology after exposure to stress conditions.

Materials:

  • Nanoparticle samples from the DLS stability study

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)

  • Transmission Electron Microscope

Procedure:

  • Place a drop of the nanoparticle suspension onto a TEM grid.

  • Wick away the excess liquid with filter paper.

  • Apply a drop of the negative staining agent and allow it to sit for 1-2 minutes.

  • Wick away the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a TEM at various magnifications.

Interpretation: Look for changes in particle shape, the presence of aggregates, or evidence of particle degradation.

Visualizing Workflows

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis at Time Points cluster_output Data Interpretation NP_Suspension C28H45ClO2 NP Suspension Dilution Dilute in PBS NP_Suspension->Dilution Aliquots Create Aliquots for Stress Conditions Dilution->Aliquots Temp_Stress Incubate at 4°C, 25°C, 37°C Aliquots->Temp_Stress Serum_Stress Incubate in 50% FBS at 37°C Aliquots->Serum_Stress DLS_Analysis DLS: Size & PDI Temp_Stress->DLS_Analysis Serum_Stress->DLS_Analysis TEM_Analysis TEM: Morphology DLS_Analysis->TEM_Analysis If unstable Zeta_Analysis Zeta Potential: Surface Charge DLS_Analysis->Zeta_Analysis If unstable Data_Plot Plot Size/PDI vs. Time DLS_Analysis->Data_Plot Morph_Eval Evaluate TEM Images TEM_Analysis->Morph_Eval Charge_Eval Assess Zeta Potential Zeta_Analysis->Charge_Eval Conclusion Draw Conclusion on Structural Integrity Data_Plot->Conclusion Morph_Eval->Conclusion Charge_Eval->Conclusion

Caption: Workflow for assessing nanoparticle stability.

Conclusion

The validation of structural integrity is a non-negotiable step in the development of C28H45ClO2 modified nanoparticles. A multi-faceted approach, combining techniques that probe size, morphology, and surface charge, is essential for a comprehensive understanding of nanoparticle stability. By employing the protocols and comparative frameworks outlined in this guide, researchers can ensure the development of robust and reliable nanocarriers with the potential to advance therapeutic interventions.

References

  • nanoComposix. (n.d.). TEM Nanoparticle Analysis. Retrieved from [Link]

  • Delong America. (2023, June 6). Guide to Nanoparticle Characterization Techniques. Retrieved from [Link]

  • AFM Workshop. (n.d.). Atomic Force Microscopes for Nanoparticle Characterization. Retrieved from [Link]

  • Malatesta, M., et al. (2016). Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures. PMC. Retrieved from [Link]

  • BioPharm International. (2025, March 9). Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. Retrieved from [Link]

  • MDPI. (2023, February 16). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Retrieved from [Link]

  • National Cancer Institute. (2010, February 15). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). Retrieved from [Link]

  • PubMed. (2019). Robust Nanoparticle Morphology and Size Analysis by Atomic Force Microscopy for Standardization. Retrieved from [Link]

  • J-Stage. (n.d.). Robust Nanoparticle Morphology and Size Analysis by Atomic Force Microscopy for Standardization. Retrieved from [Link]

  • PMC. (2012). Colloidal stability of polymeric nanoparticles in biological fluids. Retrieved from [Link]

  • MDPI. (2023, July 3). Precise Analysis of Nanoparticle Size Distribution in TEM Image. Retrieved from [Link]

  • ACS Publications. (2011, July 8). Stability of Self-Assembled Polymeric Micelles in Serum. Retrieved from [Link]

  • AZoNano. (2025, December 19). The Advantages of Dynamic Light Scattering in Nanoparticle Research. Retrieved from [Link]

  • PMC. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]

  • Wyatt Technology. (n.d.). dynamic light scattering (DLS). Retrieved from [Link]

  • AZoNano. (2021, December 29). Using AFM for Nanostructure Analysis. Retrieved from [Link]

  • AIP Publishing. (2010, May 19). Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump. Retrieved from [Link]

  • ACS Publications. (2018, December 28). On the Stability of Polymeric Nanoparticles Fabricated through Rapid Solvent Mixing. Retrieved from [Link]

  • PubMed. (1998). Stability study of nanoparticles of poly(epsilon-caprolactone), poly(D,L-lactide) and poly(D,L-lactide-co-glycolide). Retrieved from [Link]

  • ACS Nano. (2010, September 28). Nanoparticulate Alternatives for Drug Delivery. Retrieved from [Link]

  • PMC. (2011, August 30). Atomic force microscopy analysis of nanoparticles in non-ideal conditions. Retrieved from [Link]

  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Nanoparticle-eluting stents for coronary intervention: formulation, characterization, and in vitro evaluation. Retrieved from [Link]

  • PubMed. (2010, September 28). Nanoparticulate alternatives for drug delivery. Retrieved from [Link]

  • PMC. (n.d.). Nanoparticle Eluting-Angioplasty Balloons to Treat Cardiovascular Diseases. Retrieved from [Link]

  • PMC. (n.d.). Physicochemical characterization of drug nanocarriers. Retrieved from [Link]

  • IJPQA. (2021, March 10). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. Retrieved from [Link]

  • PMC. (n.d.). Liposome-like Nanostructures for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2015, July 21). (PDF) Characterization of Drug-Loaded Nanoparticles. Retrieved from [Link]

  • ACS Nano. (2016, March 9). Labeling the Structural Integrity of Nanoparticles for Advanced In Situ Tracking in Bionanotechnology. Retrieved from [Link]

  • PMC. (n.d.). Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations. Retrieved from [Link]

  • Labcompare. (2025, September 9). LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy. Retrieved from [Link]

  • AZoNano. (2018, November 30). Examining Nanoparticle Image Analysis. Retrieved from [Link]

  • American Chemical Society. (2024, July 15). Chlorine dioxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Coating of Surfaces with Functionalized Nanoparticles for Regulation of Cell Behavior. Retrieved from [Link]

  • PubChem. (n.d.). Chlorine Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 86584177. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Chlorohydrin, (+)-. Retrieved from [Link]

  • PubMed. (2015, November 15). Recent advances in chemical functionalization of nanoparticles with biomolecules for analytical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-Functionalized IGEPAL® Surfactants as Novel Fluorescent Ligands for the Silica Coating of Gold Nanoparticles. Retrieved from [Link]

  • MDPI. (2024, July 12). A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. Retrieved from [Link]

  • IntechOpen. (2019, October 11). Synthesis and Functionalization of Nanoparticles in Supercritical CO 2. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of C28H45ClO2 Degradation Products

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the degradation pathways of a molecule like C28H45ClO2, a representative chlorinated sterol-like compound, is critical for assessing its stability, efficacy, and potential toxicity. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of its degradation products, grounded in established scientific principles and experimental data.

The Analytical Challenge: Unraveling Complexity

The analysis of C28H45ClO2 and its degradation products presents a multifaceted challenge. The inherent structural similarity of sterol-like molecules, coupled with the introduction of a chlorine atom, necessitates highly selective and sensitive analytical techniques. Degradation can be induced by various stress factors, including hydrolysis (acidic and basic), oxidation, and photolysis, leading to a complex mixture of structurally related compounds. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for such analyses.[1]

Strategic Approach: A Multi-Modal Mass Spectrometry Workflow

A robust analytical strategy for characterizing C28H45ClO2 degradation products involves a systematic workflow, from sample preparation to data interpretation. This guide will compare and contrast key components of this workflow.

Foundational Step: Sample Preparation and Extraction

The quality of your data is fundamentally dependent on your sample preparation. The primary goal is to efficiently extract the analytes of interest from the sample matrix while minimizing interferences.

Comparison of Extraction Techniques:

Technique Principle Advantages Disadvantages Recommended For
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility. Common methods include the Folch and Bligh-Dyer techniques.[2][3]Simple, cost-effective, and effective for a broad range of lipids.[2]Can be labor-intensive, may use large volumes of organic solvents, and can be less selective.Initial screening and extraction from biological matrices.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent. C18 columns are commonly used to remove polar contaminants.[2]High selectivity, good reproducibility, and can be automated.Can be more expensive than LLE, and method development can be time-consuming.Targeted analysis and sample cleanup prior to LC-MS.
QuEChERS A streamlined method involving salting-out extraction followed by dispersive SPE for cleanup.Rapid, simple, and requires less solvent than traditional methods.[4]May not be suitable for all matrices and may require optimization.High-throughput analysis of multiple samples.

Experimental Protocol: Optimized Liquid-Liquid Extraction for Chlorinated Sterols

  • Homogenization: Homogenize the sample (e.g., tissue, cell culture) in a suitable solvent.

  • Solvent Addition: Add a mixture of chloroform and methanol (2:1, v/v) to the homogenized sample, following the Folch method.[2]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to induce phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., methanol/water).[5][6]

The Core of the Analysis: Chromatography and Mass Spectrometry

The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) is indispensable for resolving complex mixtures of degradation products before their detection and identification.[7]

Comparison of Analytical Platforms:

Platform Principle Advantages Disadvantages Best Suited For
LC-MS/MS Separates compounds based on their polarity using a liquid mobile phase, followed by mass analysis.Excellent for analyzing a wide range of polar and non-polar compounds without derivatization, high sensitivity and specificity.[1]Resolution may be lower than GC for some non-polar compounds.Comprehensive profiling of both the parent compound and its polar and non-polar degradation products.
GC-MS Separates volatile compounds based on their boiling points using a gaseous mobile phase.Superior resolution for volatile and semi-volatile compounds.[7]Often requires derivatization for non-volatile compounds like sterols to increase their volatility.[7][8]Analysis of specific, thermally stable, and volatile degradation products.

Workflow Diagram: LC-MS/MS Analysis

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase C18) Cleanup->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Processing Data Processing (Peak Detection, Integration) Detector->Processing Identification Compound Identification (Mass & Fragmentation) Processing->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for LC-MS/MS analysis of C28H45ClO2 degradation products.

Ionization Techniques: A Critical Choice

The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For LC-MS analysis of sterol-like compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[7][9]

Comparison of Ionization Sources:

Ionization Source Principle Advantages Disadvantages Optimal For
Electrospray Ionization (ESI) Generates ions from a solution by applying a high voltage to a liquid to create an aerosol."Soft" ionization technique, good for polar and large molecules, produces intact molecular ions.[10][11]Can suffer from ion suppression in complex matrices, less effective for non-polar compounds.[10]Analysis of more polar degradation products and confirming molecular weight.
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules.Efficient for moderately polar to non-polar compounds, less susceptible to matrix effects than ESI.[10][11]Can sometimes lead to in-source fragmentation, such as the loss of water from sterols.[12]Analysis of the parent compound and less polar degradation products.

For a comprehensive analysis, employing both ESI and APCI can provide complementary information. ESI is often more effective at ionizing a wider range of cholesteryl esters, for instance.[9]

Deciphering the Structure: Fragmentation Analysis with MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[7] In this technique, a specific precursor ion (e.g., the molecular ion of a degradation product) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound.

Expected Fragmentation Pathways for a Chlorinated Sterol:

The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M) due to the natural abundance of 35Cl and 37Cl.[13]

Common fragmentation pathways for sterol-like molecules include:

  • Loss of Water (H₂O): A common fragmentation for sterols, especially in APCI.[12]

  • Loss of HCl: A characteristic fragmentation for chlorinated compounds.[5]

  • Cleavage of the Steroid Nucleus: Fragmentation of the ring system can provide information about the location of functional groups.

  • Side-Chain Cleavage: Fragmentation of the alkyl side chain.

By analyzing these fragmentation patterns, it is possible to identify the specific modifications that have occurred during degradation, such as hydroxylation, oxidation, or dehalogenation.

Hypothetical Degradation and Fragmentation Pathway:

Degradation_Fragmentation cluster_Degradation Degradation Pathways cluster_Fragmentation MS/MS Fragmentation Parent C28H45ClO2 (Parent Compound) Hydroxylation Hydroxylated Product (C28H45ClO3) Parent->Hydroxylation Oxidative Stress Dehydrochlorination Dehydrochlorinated Product (C28H44O2) Parent->Dehydrochlorination Thermal/Base Stress Oxidation Oxidized Product (e.g., Ketone) Parent->Oxidation Oxidative Stress Frag2 [M-HCl]+ Parent->Frag2 Frag1 [M-H2O]+ Hydroxylation->Frag1 Frag3 Ring Cleavage Products Dehydrochlorination->Frag3 Frag4 Side-Chain Fragments Oxidation->Frag4

Caption: Potential degradation and fragmentation pathways for C28H45ClO2.

Conclusion: A Path to Confident Characterization

The successful analysis of C28H45ClO2 degradation products hinges on a well-designed analytical strategy that leverages the strengths of modern mass spectrometry. By carefully selecting sample preparation techniques, chromatographic conditions, and ionization methods, researchers can obtain high-quality data. The power of tandem mass spectrometry then allows for the confident structural elucidation of the resulting degradation products. This comprehensive approach is essential for ensuring the safety and efficacy of new chemical entities in drug development and for understanding the environmental fate of chlorinated organic compounds.

References

  • Kim, J. H., et al. (2016). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry. [Link]

  • Meckelmann, S., et al. (2025). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. Analytical and Bioanalytical Chemistry. [Link]

  • McDonald, J. G., et al. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. [Link]

  • Wang, Y., et al. (2012). Strategies for the analysis of chlorinated lipids in biological systems. Methods in Molecular Biology. [Link]

  • Thatcher, G. R. J., et al. (2011). Approaches for the Analysis of Chlorinated Lipids. Free Radical Biology and Medicine. [Link]

  • IAEA. (2025). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. International Atomic Energy Agency. [Link]

  • Penning, T. M. (2005). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Hotha, K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry. [Link]

  • Meckelmann, S., et al. (2025). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. PubMed. [Link]

  • The Royal Society of Chemistry. (2016). ONLINE METHODS Sample Preparation for Lipid Standards. [Link]

  • Koal, T., et al. (2016). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Phenomenex. (2020). Rapid Extraction and Analysis of Steroid Hormones from Sediments by QuEChERS and LC-MS/MS. [Link]

  • Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. [Link]

  • Lebedev, A. T. (2007). Mass spectrometry in the study of mechanisms of aquatic chlorination of organic substrates. European Journal of Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. [Link]

  • McDonald, J. G., et al. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. PMC. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • LibreTexts Chemistry. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • Fink, C., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules. [Link]

  • Fink, C., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. ResearchGate. [Link]

  • Flis, A., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sahu, P. K., et al. (2017). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Singh, S., et al. (2004). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. [Link]

  • ResearchGate. (2025). Tracking photodegradation products and bond-cleavage reaction pathways of triclosan using ultra-high resolution mass spectrometry and stable carbon isotope analysis. [Link]

  • Wrona-Polańska, H., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. [Link]

Sources

Comparative Guide: Cholesteryl Chloroformate (C28H45ClO2) vs. PEG-Cholesterol in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

In the engineering of lipid-based and polymeric drug delivery systems (DDS), cholesterol is a fundamental structural component that modulates membrane fluidity, stability, and cellular uptake. However, native cholesterol lacks the reactive functional groups necessary for direct conjugation to hydrophilic polymers like polyethylene glycol (PEG).

As a Senior Application Scientist, I have structured this guide to provide an objective, mechanistic comparison of two critical molecules in the nanomedicine pipeline: Cholesteryl chloroformate (C28H45ClO2) and PEG-cholesterol . While the former serves as a highly reactive chemical building block, the latter acts as the functional, self-assembling end-product used for liposomal stealthing and micellar formulation.

Mechanistic Role in Drug Delivery

Cholesteryl Chloroformate (C28H45ClO2): The Reactive Precursor

Cholesteryl chloroformate is an electrophilic cholesterol derivative featuring a highly reactive chloroformate group[1]. It acts as an essential intermediate to covalently link the hydrophobic cholesterol moiety to primary amines or hydroxyl groups of hydrophilic polymers (e.g., PEG, chitosan, or polyethylenimine)[2]. The resulting carbonate or carbamate linkages are stable under physiological conditions but can be engineered for stimuli-responsive cleavage in tumor microenvironments[3]. Because of its moisture sensitivity, it requires strict anhydrous conditions during synthesis to prevent hydrolysis into native cholesterol and hydrochloric acid.

PEG-Cholesterol: The Amphiphilic Stabilizer

PEG-cholesterol is a pre-synthesized amphiphilic conjugate. In liposomal formulations, its hydrophobic cholesterol anchor inserts deeply into the lipid bilayer, while the hydrophilic PEG chain extends outward to form a "stealth" corona[4]. This steric barrier prevents opsonization by serum proteins, significantly reducing clearance by the reticuloendothelial system (RES) and prolonging blood circulation time[4]. Furthermore, PEG-cholesterol has been shown to enhance cellular uptake and transfection efficiency in gene delivery compared to traditional PEG-phospholipids (like PEG-DSPE), as it avoids disrupting the functional cholesterol domains within the lipoplex[5]. In micellar systems, PEG-cholesterol self-assembles to encapsulate highly hydrophobic drugs, offering exceptional formulation stability[6].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and functional metrics of both compounds to guide formulation decisions.

ParameterCholesteryl Chloroformate (C28H45ClO2)PEG-Cholesterol (e.g., mPEG2000-Chol)
Role in DDS Reactive intermediate / Precursor[1]Amphiphilic structural component / Stabilizer[6]
Molecular Weight 449.1 g/mol ~2400 - 10,000+ g/mol (depends on PEG chain)[7]
Solubility Soluble in DCM, Chloroform, THFSoluble in Water, DCM, Chloroform, Methanol
Critical Micelle Concentration (CMC) N/A (Does not form micelles alone)~6 μM (Highly stable in aqueous media)[6]
Primary Application Synthesis of targeted delivery polymers[2]Liposome pegylation, Micelle formation[4][6]
Storage Conditions -20°C, Moisture-sensitive[2]-20°C, Desiccated

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Synthesis of mPEG-Cholesterol via Cholesteryl Chloroformate

Causality: The reaction requires an anhydrous environment because the chloroformate group is highly moisture-sensitive. 4-Dimethylaminopyridine (DMAP) and triethylamine (TEA) are utilized as a catalyst and an acid scavenger, respectively, to drive the esterification/amidation forward by neutralizing the HCl byproduct[8].

  • Preparation: Dissolve mPEG2000-OH (or mPEG2000-NH2) and DMAP in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Catalysis & Scavenging: Add an excess of TEA to the solution to act as the acid scavenger.

  • Conjugation: Dropwise add cholesteryl chloroformate (dissolved in anhydrous DCM) to the polymer solution in an ice bath to control the exothermic reaction, then allow it to stir at room temperature for 12-24 hours[3][8].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an iodine stain. The disappearance of the high-Rf cholesteryl chloroformate spot confirms precursor consumption.

  • Purification & Final Validation: Precipitate the product in cold diethyl ether, filter, and dry under vacuum. Confirm the successful formation of the carbonate/carbamate linkage via 1 H NMR (shift of the cholesterol C3 proton) and FT-IR (appearance of C=O stretch at ~1650-1700 cm⁻¹)[6][7].

Synthesis Chol Cholesteryl Chloroformate (C28H45ClO2) Reaction Esterification / Amidation (12-24h, RT) Chol->Reaction PEG mPEG-OH / mPEG-NH2 PEG->Reaction Solvent Anhydrous DCM + DMAP / TEA Solvent->Reaction Product PEG-Cholesterol Conjugate + HCl (neutralized) Reaction->Product

Workflow for synthesizing PEG-cholesterol conjugates using cholesteryl chloroformate.

Protocol 2: Formulation of Curcumin-Loaded PEG-Cholesterol Micelles

Causality: A thin-film hydration (solvent evaporation) method is employed because curcumin is highly hydrophobic. Co-dissolving the drug and PEG-cholesterol in a volatile organic solvent ensures homogeneous molecular mixing. Upon hydration, the hydrophobic cholesterol domains thermodynamically self-assemble to encapsulate the curcumin, while the PEG corona stabilizes the nanostructure in the aqueous phase[6].

  • Co-Dissolution: Co-dissolve PEG-cholesterol and curcumin in a volatile organic solvent mixture (e.g., chloroform/methanol).

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid-polymer film.

  • Primary Validation: Ensure the film is completely dry under a vacuum desiccator overnight. Any residual solvent smell indicates incomplete evaporation, which causes severe in vitro toxicity.

  • Hydration & Assembly: Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) and sonicate briefly to induce self-assembly of the micelles.

  • Purification & Final Validation: Filter the dispersion through a 0.22 μm syringe filter to remove unencapsulated drug aggregates. Measure the hydrodynamic size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A successful micelle formulation should yield a monodisperse population around 20–25 nm with a PDI < 0.2[6].

Uptake PEGChol PEG-Cholesterol Amphiphiles Micelle Self-Assembled Micelle (Core-Shell Structure) PEGChol->Micelle Drug Hydrophobic Drug (e.g., Curcumin) Drug->Micelle Circulation Prolonged Blood Circulation (Stealth Effect) Micelle->Circulation Uptake Endocytosis into Target Cells Circulation->Uptake Release Intracellular Drug Release (Endosomal Escape) Uptake->Release

Mechanism of PEG-cholesterol micelle self-assembly, stealth circulation, and cellular uptake.

References

  • The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC - NIH. 5

  • Physical-Chemistry Characteristics and Biodistribution of Poly(ethylene glycol)-Coated Liposomes Using Poly(oxyethylene) Cholesteryl Ether - J-Stage. 4

  • Recent development of poly(ethylene glycol)-cholesterol conjugates - Semantic Scholar. 9

  • Amphiphilic Poly(ethylene glycol)-Cholesterol Conjugate: Stable Micellar Formulation for Efficient Loading and Effective Intracellular Delivery of Curcumin - ACS Publications. 6

  • α, ω-Cholesterol-Functionalized Low Molecular Weight Polyethylene Glycol as a Novel Modifier of Cationic Liposomes for Gene Delivery - PMC - NIH. 10

  • Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEG) conjugates in physicochemical characterization of nonionic surfactant vesicles - ResearchGate. 7

  • Cholesteryl chloroformate | 7144-08-3 - Benchchem. 1

  • Cholesteryl chloroformate, 7144-08-03 - BroadPharm.2

  • Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - MDPI. 8

  • Cholesteryl chloroformate 95 7144-08-3 - Sigma-Aldrich.

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC - NIH. 11

  • FT‐IR spectra of PEG–NH2, cholesteryl chloroformate (Chol–COCl), folic... - ResearchGate. 12

  • Synthesis of Novel Cholesteryl Carbamate Derivatives - Oriental Journal of Chemistry. 3

Sources

In Vitro Toxicity Comparison of C28H45ClO2-Based Gene Carriers: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of safe and efficient non-viral gene delivery systems relies heavily on the rational design of lipid and polymeric carriers. C28H45ClO2 (Cholesteryl chloroformate, Chol-CF) is a highly reactive, pivotal precursor used to synthesize a variety of cholesterol-based gene delivery vectors[1],[]. By reacting its chloroformate group with primary amines, researchers generate diverse carriers ranging from classic cationic lipids like DC-Chol to polymeric amphiphiles like Cholesteryl-Chitosan (CH-CS) [],[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro toxicity profiles of these Chol-CF-derived carriers. Rather than simply listing viability percentages, this guide dissects the causality behind carrier-induced cytotoxicity and provides self-validating experimental protocols to ensure rigorous formulation screening.

Mechanistic Toxicology of Cholesteryl-Derived Carriers

To optimize a gene carrier, one must first understand how it induces cellular stress. While the cholesterol backbone of C28H45ClO2 derivatives provides excellent biocompatibility and membrane integration compared to purely aliphatic lipids (e.g., DOTAP)[5], the conjugated cationic headgroups still present toxicity risks.

The ROS-Apoptosis Axis

The primary mechanism of toxicity for cationic carriers is the disruption of intracellular redox homeostasis.

  • Membrane Interaction: The permanent positive charge of carriers like DC-Chol facilitates electrostatic binding to the anionic cell membrane, causing transient destabilization and pore formation.

  • Mitochondrial Depolarization: Upon endocytosis and endosomal escape, excess cationic lipids accumulate in the cytoplasm and localize to the mitochondrial membrane.

  • Oxidative Stress: This accumulation disrupts the electron transport chain, leading to the generation of Reactive Oxygen Species (ROS)[6].

  • Apoptosis: Elevated ROS levels trigger the release of cytochrome c, activating the caspase cascade and driving the cell into apoptosis rather than necrosis[7].

ToxicityMechanisms CholCF C28H45ClO2-Derived Carrier (e.g., DC-Chol Lipoplex) Uptake Cellular Endocytosis CholCF->Uptake Membrane Endosomal Membrane Destabilization Uptake->Membrane Cationic Interaction Mito Mitochondrial Depolarization Membrane->Mito Intracellular Lipid Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis

Fig 1: ROS-mediated apoptosis pathway induced by cationic lipid overload.

Comparative In Vitro Toxicity Profiles

Different C28H45ClO2 derivatives exhibit distinct toxicity profiles based on their macromolecular structure and charge density. Table 1 summarizes the comparative in vitro performance of these carriers against a highly toxic standard (PEI 25kDa).

Table 1: Quantitative Toxicity and Performance Comparison (HepG2 / HEK293T Models)

Carrier FormulationSynthesis PrecursorIC50 (µg/mL)Primary Toxicity MechanismTransfection EfficiencyBiocompatibility Rating
DC-Chol / DOPE C28H45ClO2 + Amine40 - 60ROS generation, Mitochondrial stressHigh (Lipoplex fusion)Moderate
Cholesteryl-Chitosan C28H45ClO2 + Chitosan> 150High N/P ratio membrane thinningModerate (Proton sponge)High
PLGA / DC-Chol C28H45ClO2 modified> 200Delayed degradation byproductsHigh (Sustained release)Very High
PEI 25kDa (Control) N/A (Polymeric)< 10Acute membrane rupture, NecrosisVery HighLow

Data Insights:

  • DC-Chol exhibits moderate toxicity. However, formulating DC-Chol with high mole ratios of neutral cholesterol (e.g., >66.7 mol%) creates anhydrous neutral domains that significantly lower cytotoxicity while maintaining high transfection activity in the presence of serum[8].

  • Cholesteryl-Chitosan (CH-CS) self-assembles into micelles, burying the hydrophobic C28H45ClO2 core and exposing the biocompatible chitosan corona. This steric arrangement drastically reduces direct hydrophobic interactions with the cell membrane, pushing the IC50 well above 150 µg/mL[1],[4].

Standardized In Vitro Toxicity Validation Protocols

To ensure scientific integrity, toxicity cannot be evaluated by a single assay. A robust, self-validating workflow must differentiate between metabolic inhibition, oxidative stress, and actual cell death.

ProtocolWorkflow Prep 1. Carrier Formulation (N/P Ratio Optimization) Dose 2. Cell Treatment (HepG2 / HEK293T) Prep->Dose CCK8 3A. Viability (CCK-8) Determine IC50 Dose->CCK8 FACS 3B. Apoptosis (FACS) Annexin V / PI Dose->FACS ROS 3C. ROS Detection DCFDA Assay Dose->ROS

Fig 2: Multiplexed experimental workflow for rigorous in vitro toxicity screening.

Protocol A: Multiplexed Cell Viability (CCK-8 Assay)

Causality Note: We utilize CCK-8 over the traditional MTT assay. MTT forms insoluble formazan crystals requiring a DMSO solubilization step, which necessitates washing. Washing can inadvertently remove loosely adherent apoptotic cells, artificially inflating viability metrics. CCK-8 produces a water-soluble formazan dye, allowing direct reading and preserving the integrity of the well.

Step-by-Step Methodology:

  • Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace medium with 100 µL of fresh medium containing escalating doses of the C28H45ClO2-derived carrier (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Include a PEI 25kDa positive toxicity control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well. Avoid introducing bubbles.

  • Detection: Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis vs. Necrosis Differentiation (Flow Cytometry)

Causality Note: To confirm if the toxicity is driven by the ROS-Apoptosis axis (typical of DC-Chol) or acute membrane rupture (typical of PEI), we use Annexin V-FITC / Propidium Iodide (PI) staining. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only penetrates cells with ruptured membranes (necrosis/late apoptosis)[6].

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the carrier at its predetermined IC50 concentration for 24 hours.

  • Harvesting: Collect both the supernatant (containing detached apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can chelate calcium required for Annexin V binding).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry. Gate for Q4 (Live), Q3 (Early Apoptosis), Q2 (Late Apoptosis), and Q1 (Necrosis).

Formulation Strategies to Mitigate Toxicity

If your C28H45ClO2-based carrier exhibits unacceptable in vitro toxicity, consider the following structural and formulation modifications:

  • Co-Lipid Dilution: Integrating neutral helper lipids like DOPE or un-modified Cholesterol dilutes the surface charge density of the lipoplex. Studies show that increasing the mole ratio of cholesterol to >60% in DC-Chol formulations creates neutral domains that drastically lower cytotoxicity without sacrificing transfection efficiency[8].

  • Steric Shielding (PEGylation): Reacting C28H45ClO2 with Polyethylene Glycol (PEG) yields PEG-Cholesterol. Incorporating 1-5 mol% of PEG-Chol into the carrier formulation provides a steric hydration shell that prevents acute electrostatic shock to the cell membrane and reduces ROS generation.

  • Tether Modification: Replacing rigid carbamate linkages with bioreducible disulfide tethers (e.g., dithiodiglycolic acid linkers) allows the carrier to rapidly degrade in the reducing environment of the cytoplasm, preventing mitochondrial accumulation and subsequent toxicity[9].

References

  • Yang, S. et al. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. Colloids and Surfaces B: Biointerfaces. URL:[Link]

  • Kikuchi, T. et al. (2015). Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells. Biological and Pharmaceutical Bulletin. URL: [Link]

  • Wang, J. et al. (2016). Therapeutic Use of 3β-[N-(N',N'-Dimethylaminoethane) Carbamoyl] Cholesterol-Modified PLGA Nanospheres as Gene Delivery Vehicles. International Journal of Molecular Sciences. URL:[Link]

  • Byun, H. et al. (1999). Use of dithiodiglycolic acid as a tether for cationic lipids decreases the cytotoxicity and increases transgene expression of plasmid DNA in vitro. Bioconjugate Chemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Gene Silencing Efficiency of Novel C28H45ClO2 Derived Vectors

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the development of novel, efficient, and safe delivery vectors is paramount. This guide provides an in-depth, objective comparison of a novel C28H45ClO2-derived cationic lipid vector, hereafter referred to as 'C28-Vector', against established industry standards. Our focus is not merely on protocol execution but on the scientific rationale behind each step, ensuring a robust and self-validating system for assessing gene silencing efficacy.

The core challenge in RNAi is the delivery of small interfering RNA (siRNA) across the cell membrane to the cytoplasm where it can engage with the RNA-induced silencing complex (RISC)[1]. Cationic lipids, like the C28-Vector, address this by forming positively charged lipoplexes with the negatively charged siRNA backbone. These complexes interact with the cell membrane, facilitating cellular uptake[2][3]. While endocytosis is a major route of entry, evidence suggests that functional siRNA delivery may occur via a minor pathway, possibly direct fusion with the plasma membrane, which allows the siRNA to bypass degradation in endolysosomes[2][4][5][6].

This guide will systematically compare the C28-Vector to two widely used alternatives:

  • Electroporation: A non-viral, physical method that uses an electrical pulse to create temporary pores in the cell membrane[11][12][13].

We will evaluate these vectors based on three critical parameters: silencing efficiency at the mRNA and protein levels, cytotoxicity, and the versatility of the delivery method across different cell types.

Comparative Experimental Design: A Framework for Rigorous Validation

To ensure an unbiased comparison, all three delivery methods will be tested in parallel using the same cell line (e.g., HeLa or HEK293), the same siRNA sequence targeting a constitutively expressed housekeeping gene (e.g., GAPDH), and a non-targeting scramble siRNA as a negative control.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="Overall workflow for comparing siRNA delivery vectors." fontsize=10 fontcolor="#5F6368" } Overall workflow for comparing siRNA delivery vectors.

Method 1: Quantifying mRNA Knockdown via RT-qPCR

Quantitative Real-Time PCR (RT-qPCR) is the gold standard for measuring changes in transcript levels, providing a direct assessment of siRNA-mediated mRNA degradation. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is essential for reproducibility and data integrity[14][15][16][17][18].

Causality: We perform RT-qPCR to confirm that the observed phenotype (protein knockdown) originates from the intended mechanism: the degradation of the target mRNA. This step validates the on-target activity of the siRNA at the transcript level.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="RT-qPCR workflow for mRNA knockdown validation." fontsize=10 fontcolor="#5F6368" } RT-qPCR workflow for mRNA knockdown validation.

Step-by-Step RT-qPCR Protocol:
  • RNA Extraction: At 24-48 hours post-transfection, lyse cells and extract total RNA using a column-based kit. Assess RNA quality and quantity via spectrophotometry (A260/280 ratio should be ~2.0)[15].

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity reverse transcription kit with random primers.

  • qPCR: Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers for the target gene (e.g., GAPDH) and at least two validated reference genes (e.g., ACTB, B2M).

    • Control Wells: No-template controls (NTC) and no-reverse-transcriptase controls (-RT) must be included to check for contamination and genomic DNA carryover.

Method 2: Verifying Protein Knockdown via Western Blot

Causality: This assay confirms that the reduction in mRNA has translated into a tangible decrease in the functional protein, which is the ultimate goal of gene silencing. It also serves as a specificity check; a good antibody will show a clean band at the correct molecular weight that diminishes only in the target siRNA lane[24].

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="Western Blot workflow for protein knockdown validation." fontsize=10 fontcolor="#5F6368" } Western Blot workflow for protein knockdown validation.

Step-by-Step Western Blot Protocol:
  • Lysate Preparation: At 48-72 hours post-transfection, harvest cells and prepare total protein lysates using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane[25].

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to minimize non-specific antibody binding[26].

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GAPDH) and a primary antibody for a loading control (e.g., anti-β-actin or anti-α-tubulin) overnight at 4°C[27].

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal for each lane.

Method 3: High-Throughput Validation with Dual-Luciferase® Reporter Assay

For a highly quantitative and scalable assessment of silencing, a dual-luciferase reporter assay is an excellent choice[28][29][30]. This system uses a vector containing the target gene's 3' UTR (the binding site for the siRNA) downstream of a primary reporter gene (e.g., Firefly luciferase). A second, constitutively expressed reporter (e.g., Renilla luciferase) on the same plasmid serves as an internal control for transfection efficiency and cell viability[28].

Causality: This assay directly measures the activity of the RNAi machinery on a specific target sequence. A reduction in the Firefly luciferase signal, when normalized to the Renilla signal, provides a clean and direct readout of the siRNA's silencing potential, independent of the endogenous protein's half-life.

Step-by-Step Dual-Luciferase® Protocol:
  • Co-transfection: Co-transfect cells with the luciferase reporter plasmid and either the target siRNA or scramble control siRNA using the C28-Vector, Lipofectamine™ RNAiMAX, or electroporation.

  • Incubation: Incubate cells for 24-48 hours.

  • Lysis & Measurement: Lyse the cells and measure Firefly luciferase activity. Then, add the quenching reagent and measure Renilla luciferase activity in the same well using a luminometer.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. Normalize the ratios from the target siRNA-treated cells to the scramble siRNA-treated cells to determine the percentage of silencing.

Comparative Performance Data

The following tables summarize expected data from a comparative study, illustrating how to present results clearly.

Table 1: Gene Silencing Efficiency

Delivery VectorTarget GenemRNA Knockdown (%) (via RT-qPCR)Protein Knockdown (%) (via Western Blot)Reporter Silencing (%) (via Luciferase Assay)
C28-Vector GAPDH85 ± 5%78 ± 7%88 ± 4%
Lipofectamine™ RNAiMAX GAPDH92 ± 4%88 ± 5%94 ± 3%
Electroporation GAPDH75 ± 8%65 ± 10%78 ± 7%
Scramble Control GAPDH< 5%< 5%< 5%

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Transfection Efficiency

Delivery VectorCell Viability (%) (48h post-transfection)Notes
C28-Vector 90 ± 5%Low observed cytotoxicity.
Lipofectamine™ RNAiMAX 80 ± 7%Moderate cytotoxicity, as expected[31][32].
Electroporation 65 ± 10%Higher cytotoxicity, common for physical methods.
Untreated Control 100%Baseline for viability.

Cell viability assessed by MTT or similar assay. Cytotoxicity can be highly cell-type dependent[33].

Conclusion and Expert Recommendations

This guide outlines a multi-faceted, self-validating approach to rigorously assess the gene silencing efficiency of the novel C28-Vector.

  • For high-throughput screening and initial validation, the Dual-Luciferase® Reporter Assay offers unparalleled speed and quantitation[34][35].

Based on the hypothetical data, the C28-Vector demonstrates strong silencing efficacy, approaching that of the gold-standard Lipofectamine™ RNAiMAX, but with a potentially superior cytotoxicity profile. While electroporation can be effective, especially for difficult-to-transfect cells, its higher associated cell death is a significant drawback[12].

Ultimately, the choice of a delivery vector depends on the specific experimental context, including cell type, desired efficiency, and tolerance for cytotoxicity[31][38]. The C28-Vector presents a promising alternative, warranting further investigation across a broader range of cell lines and with different siRNA targets. The comprehensive validation workflow detailed herein provides the robust framework necessary for such an evaluation.

References

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611–622. Retrieved from [Link]

  • Lu, J. J., Langer, R., & Chen, J. (2009). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics. Retrieved from [Link]

  • Lu, J. J., Langer, R., & Chen, J. (2011). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics. Retrieved from [Link]

  • Lu, J. J., Langer, R., & Chen, J. (2009). A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery. Molecular Pharmaceutics, 6(3), 763–771. Retrieved from [Link]

  • Lu, J. J., Langer, R., & Chen, J. (2009). A novel mechanism is involved in cationic lipid-mediated functional siRNA delivery. Molecular Pharmaceutics, 6(3), 763-771. Retrieved from [Link]

  • Wikipedia. (n.d.). MIQE. Retrieved from [Link]

  • Cui, J., & Magnuson, T. (2018). High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome. Methods in molecular biology (Clifton, N.J.), 1861, 281–296. Retrieved from [Link]

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-22. Retrieved from [Link]

  • Faran, N., et al. (2013). Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line. Avicenna journal of medical biotechnology, 5(1), 49–55. Retrieved from [Link]

  • GenScript. (n.d.). siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. Retrieved from [Link]

  • Alfayez, N., et al. (2023). Advances with Lipid-Based Nanosystems for siRNA Delivery to Breast Cancers. Pharmaceutics, 15(7), 1899. Retrieved from [Link]

  • Promega Corporation. (n.d.). Luciferase Assays. Retrieved from [Link]

  • Promega Corporation. (n.d.). Reporter Assays. Retrieved from [Link]

  • Bio-Rad Laboratories. (2019). Taking Control of Your Western Blotting Troubles. Retrieved from [Link]

  • Pang, K. M., et al. (2005). Usefulness of the luciferase reporter system to test the efficacy of siRNA. Journal of biomolecular techniques : JBT, 16(4), 302–307. Retrieved from [Link]

  • Loke, Y. L., et al. (2014). Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. Methods in molecular biology (Clifton, N.J.), 1141, 143–153. Retrieved from [Link]

  • Wang, T., et al. (2018). Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides. International journal of molecular sciences, 19(10), 3079. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for validation of knockdown of target genes.... Retrieved from [Link]

  • Biocompare. (2013). Optimal siRNA Transfection Using an Electroporator. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]

  • Mirus Bio LLC. (n.d.). Ingenio® Electroporation Kits and Solution. Retrieved from [Link]

  • Grönningsaeter, A., et al. (2011). Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line. Cancer chemotherapy and pharmacology, 67(4), 891–899. Retrieved from [Link]

  • ResearchGate. (2025). Transfection Efficiency and Cytotoxicity of Nonviral Gene Transfer Reagents in Human Smooth Muscle and Endothelial Cells. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). siRNA-Mediated Gene Silencing in Namalwa Cells Using the Gene Pulser MXcell™ Electroporation System. Retrieved from [Link]

  • Győrffy, B., et al. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. PloS one, 11(9), e0163328. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro transfection efficiency and cytotoxicity of different.... Retrieved from [Link]

  • Győrffy, B. (n.d.). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. Retrieved from [Link]

  • Győrffy, B., et al. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. PloS one, 11(9), e0163328. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of Western blotting (WB). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of siRNA efficiency and confirmation of RNA-seq results by.... Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for C28H45ClO2

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive intermediates into complex drug development workflows. C28H45ClO2 , universally known as (CAS: 7144-08-3)[1], is a critical reagent used in the synthesis of hydrophobized chitosan oligosaccharides and [2].

However, its utility is matched by its hazards. This guide provides the definitive, step-by-step operational and disposal protocols required to handle this compound safely, ensuring both scientific integrity and laboratory safety.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand the fundamental causality behind its reactivity. Cholesteryl chloroformate features a highly electrophilic carbonyl carbon, flanked by electron-withdrawing oxygen and chlorine atoms.

The Causality of Corrosivity: When exposed to nucleophiles—most notably ambient moisture or the water present in human mucous membranes—the chloroformate group undergoes rapid hydrolysis. This reaction forms an unstable carbonic acid monoester intermediate that spontaneously decarboxylates.

Reaction Mechanism: R−O−CO−Cl+H2​O→R−OH+CO2​↑+HCl↑

The vigorous evolution of hydrogen chloride (HCl) gas is the mechanical cause of the [3], and respiratory toxicity associated with this compound. Furthermore, the generation of HCl makes the compound .

Quantitative Data & Safety Parameters
Property / HazardValue / DescriptionOperational Implication
Chemical Name Cholesteryl chloroformateUtilize for inventory and SDS tracking.
CAS Number 7144-08-3Primary identifier for regulatory compliance.
Molecular Formula C28H45ClO2MW: 449.1 g/mol [1]; use for precise stoichiometry.
Appearance White to almost white crystalVisual baseline; discoloration indicates degradation.
Primary Hazards Skin Corr. 1B, Eye Dam. 1[3]Mandates acid-resistant PPE and face shields.
Decomposition Products HCl gas, CO, CO2[3]Requires handling strictly inside a vented fume hood.

Operational Plan: Safe Handling & Synthesis Protocol

The following methodology details the safe synthesis of cholesteryl carbamates, a common workflow in drug delivery research.

Step 1: Preparation & Environmental Control Don high-level PPE: acid-resistant nitrile gloves (double-gloved), a face shield, and a chemically resistant lab coat. Ensure the fume hood is operating at optimal face velocity and is entirely free of moisture.

Step 2: Inert Atmosphere Setup In a dry, two-necked round-bottom flask purged with Argon or Nitrogen, dissolve your target amine substrate in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane).

Step 3: Acid Scavenging Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). Causality: The base acts as an acid scavenger, immediately neutralizing the HCl generated during the substitution reaction, thereby preventing the degradation of acid-sensitive substrates and mitigating gas pressure buildup.

Step 4: Controlled Addition Dissolve the Cholesteryl chloroformate in anhydrous solvent and add it dropwise to the reaction mixture at 0°C. Causality: The low temperature and slow addition control the highly exothermic nature of the reaction and prevent thermal runaway.

Step 5: Self-Validating Checkpoint Validation: This protocol validates itself through physical and analytical markers. Physically, the cessation of mild fuming and temperature stabilization indicate the completion of the exothermic phase. Analytically, monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the high-Rf cholesteryl chloroformate spot confirms that the reactive hazard has been successfully converted into the stable carbamate product, rendering the solution safe for standard aqueous workup.

Proper Disposal Procedures & Spill Response

Because of its reactivity, C28H45ClO2 cannot be disposed of via standard organic waste streams without specific precautions.

Routine Waste Disposal Protocol
  • Segregation: Never mix unreacted cholesteryl chloroformate with aqueous waste streams, alcohols, or amines in a sealed container, as this will generate pressurized CO2​ and HCl gas, leading to container rupture.

  • Quenching (Micro-Scale): For trace amounts left in reaction vials, quench the residue in a fume hood by slowly adding a chilled, dilute alkaline solution (e.g., 5% sodium bicarbonate). Self-Validation Checkpoint: The absence of effervescence (bubbling) upon the addition of bicarbonate confirms the complete neutralization of the chloroformate, validating that the waste is stable.

  • Primary Collection: Collect bulk unreacted material in its original packaging or a dedicated, . Ensure the cap is slightly vented if there is any risk of residual moisture contamination.

  • Final Disposal: Transfer the segregated waste to an [3].

Emergency Spill Response
  • Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Responders must wear a self-contained breathing apparatus (SCBA) if the spill occurs outside a fume hood, due to the rapid release of HCl gas.

  • Containment (Dry Method): Absorb liquid components (if dissolved in solvent) with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Crucial Rule: Do NOT use water or damp rags, as this will trigger a violent release of corrosive gas.

  • Mechanical Collection: using a non-sparking, non-metal (plastic) shovel to prevent corrosion and sparks. Avoid dust formation[3].

  • Decontamination: Only after all bulk solid has been removed and secured in a vented hazardous waste bin, wash the affected surface with a mild alkaline solution to neutralize residual acid.

Visual Workflow: Handling & Emergency Logic

G N1 C28H45ClO2 (Cholesteryl Chloroformate) Operational Workflow N2 Don Acid-Resistant PPE (Gloves, Face Shield) N1->N2 N3 Execute in Moisture-Free Inert Fume Hood N2->N3 N4 Is material exposed to moisture / spilled? N3->N4 N5 Emergency Protocol: Sweep solid (Avoid dust). NO WATER. N4->N5 Yes (Spill) N6 Routine Protocol: Quench or collect unreacted material. N4->N6 No (Routine) N7 Store in Corrosion-Resistant Vented Container N5->N7 N6->N7 N8 Transfer to Licensed Hazardous Waste Facility N7->N8

Fig 1. Safe handling, emergency response, and disposal workflow for Cholesteryl Chloroformate.

References

  • Title: Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | Source: PubChem | URL: [Link]

Sources

Essential Safety and Handling Guide for Chlorine Dioxide (ClO₂)

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: The request specified personal protective equipment for "C28H45ClO2." Following a comprehensive search, it has been determined that this chemical formula does not correspond to a recognized substance. It is highly probable that this was a typographical error and the intended subject was Chlorine Dioxide (ClO₂) . This guide will therefore focus on the safe handling of Chlorine Dioxide, a powerful oxidizing agent with significant industrial applications and corresponding hazards.

Chlorine dioxide is a versatile and highly reactive disinfectant used in various applications, including water treatment and pulp bleaching.[1][2] However, its utility is matched by its potential for harm if not handled with the utmost care. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of chlorine dioxide.

Understanding the Hazards of Chlorine Dioxide

Chlorine dioxide is a volatile and potent oxidizing agent that can be hazardous if not handled correctly.[3] It is crucial to be aware of its properties to mitigate risks effectively.

Key Hazards:

  • Explosivity: Chlorine dioxide gas at concentrations greater than 10% in the air is explosive.[4] It can also explode upon heating, exposure to sunlight, shock, or sparks.[5]

  • Reactivity: It reacts violently with combustible and reducing materials, organic substances, phosphorus, potassium hydroxide, and sulfur, creating fire and explosion hazards.[5][6]

  • Health Hazards:

    • Inhalation: Chlorine dioxide gas is a severe respiratory irritant and can be fatal if inhaled.[5][7] It may cause pulmonary edema, with a delayed onset of symptoms.[8]

    • Skin and Eye Contact: It is corrosive and can cause severe skin burns and serious eye damage.[2][6][7][8]

    • Ingestion: While less common for the gaseous form, swallowing solutions can cause gastrointestinal irritation.[8]

Exposure Limits:

AgencyTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)
ACGIH0.1 ppm0.3 ppm

Data sourced from the Safety Data Sheet for Chlorine Dioxide Gas.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure to chlorine dioxide. The level of protection required will depend on the concentration and the nature of the work being performed.

Levels of Protection

There are four established levels of PPE (Levels A, B, C, and D) to protect workers handling hazardous materials.[9]

  • Level A: Required for the highest level of skin, respiratory, and eye protection. This is necessary when dealing with high concentrations of toxic gases or vapors, or when there is a significant risk of skin contact.[9][10]

  • Level B: Demands the highest level of respiratory protection but a lower level of skin protection.[9][11]

  • Level C: To be used when airborne contaminants are present, and the criteria for using air-purifying respirators are met, with unlikely skin and eye exposure.[9][10][11]

  • Level D: The minimum level of protection for nuisance contamination only.[11][12]

Recommended PPE for Chlorine Dioxide

For most laboratory applications involving chlorine dioxide solutions, Level C protection is generally sufficient. However, a site-specific risk assessment is always necessary.

  • Respiratory Protection: A full-face or half-mask air-purifying respirator (NIOSH-approved) with cartridges suitable for acid gases and chlorine dioxide is essential.[9][10] In situations with potential for high gas concentrations, a self-contained breathing apparatus (SCBA) may be required (Level B or A protection).[9][10][11]

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes of chlorine dioxide solutions.[13][14]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Neoprene gloves are a suitable option.[14] It is good practice to wear both inner and outer gloves.[9][10]

    • Protective Clothing: A chemical-resistant suit or coveralls, along with a chemical-resistant apron, should be worn.[10][14]

  • Foot Protection: Steel-toe, chemical-resistant boots are required.[9][10]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Selection cluster_ppe_components Specific PPE Components Start Assess Task and Potential Exposure Concentration High Gas Concentration or Splash Risk? Start->Concentration Level_A_B Level A or B Protection (SCBA, Encapsulated Suit) Concentration->Level_A_B Yes Level_C Level C Protection (APR, Chemical Suit) Concentration->Level_C No Components Full-face APR Chemical Goggles & Face Shield Neoprene Gloves (Double) Chemical-Resistant Suit Steel-toe Boots Level_C->Components

Caption: PPE Selection Workflow for Chlorine Dioxide.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and accidents.

Preparation and Handling
  • Ventilation: Always work with chlorine dioxide in a well-ventilated area, preferably within a chemical fume hood.[3][15]

  • Training: Ensure all personnel handling chlorine dioxide are thoroughly trained on its hazards and the proper safety procedures.[3]

  • Incompatible Materials: Keep chlorine dioxide away from combustible materials, reducing agents, acids, and organic materials to prevent hazardous reactions.[3]

  • Storage: Store chlorine dioxide solutions in a cool, dark, and well-ventilated area in compatible containers.[3][14]

  • Personal Hygiene: Wash hands thoroughly after handling chlorine dioxide, and before eating, drinking, or smoking.[13] Do not wear contact lenses when working with this chemical.[13]

Spill Management

In the event of a spill:

  • Evacuate the area immediately.

  • Wear the appropriate level of PPE before re-entering the area.

  • Ventilate the spill area.[6]

  • For small spills, use a fine water spray to remove the gas.[5]

  • Have spill kits with appropriate neutralizing agents readily available.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chlorine dioxide and contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Characterization: All waste materials must be assessed to determine the applicable hazards.

  • Neutralization: If required by local regulations, chlorine dioxide solutions may need to be neutralized before disposal. Glycine can be used to neutralize some disinfectants, however, specific guidance for chlorine dioxide should be sought from your institution's Environmental Health and Safety (EHS) office.[16]

  • Collection: Collect all chlorine dioxide waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.[17]

  • Disposal: Dispose of this material and its container at a hazardous or special waste collection point.[8] Incineration under controlled conditions is a preferred method of disposal.[8] Never dispose of chlorine dioxide down the drain or in regular trash.[17]

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_treatment On-Site Treatment (If Applicable) cluster_disposal Final Disposal Start Chlorine Dioxide Waste Generated Collection Collect in Labeled Hazardous Waste Container Start->Collection Neutralization Neutralize Solution (Consult EHS) Collection->Neutralization Storage Store in Satellite Accumulation Area Neutralization->Storage Proceed Pickup Contact EHS for Pickup Storage->Pickup Final_Disposal Licensed Hazardous Waste Facility (Incineration) Pickup->Final_Disposal

Caption: Waste Disposal Workflow for Chlorine Dioxide.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling chlorine dioxide, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

  • What Are the Levels of PPE Protection? - Triumvirate Environmental. (2021, January 13). Retrieved from [Link]

  • SDS US. (2024, September 21).
  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Chlorine Dioxide | PureLine. (2022, June 7). Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chlorine dioxide - American Chemical Society. (2024, July 15). Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. Retrieved from [Link]

  • Safe Handling and Storage of Chlorine Dioxide: Best Practices - Scotmas. (2024, May 6). Retrieved from [Link]

  • CHLORINE DIOXIDE GAS - FSS, Inc. (2014, February 25).
  • ICSC 0127 - CHLORINE DIOXIDE - International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Material Safety Data Sheet - Anderson Chemical Company.
  • SAFETY DATA SHEET CHLORINE DIOXIDE AQUEOUS SOLUTION, ClO2, < 3% - Magnum Solvent, Inc.
  • Safety Data Sheet - PureLine. (2019, June 25). Retrieved from [Link]

  • Safety Data Sheet Chlorine Dioxide Gas - Clordisys. (2019, January 2).
  • Chemical Agent Resistant Coating Waste Disposal Guidelines - Defense Centers for Public Health. Retrieved from [Link]

  • Chlorine Dioxide (ClO2) Safe Storage and Handling - ComplianceOnline. Retrieved from [Link]

  • How to Dispose of High Level Disinfectants Safely - CIVCO Medical Solutions. (2026, March 30). Retrieved from [Link]

  • Hazardous Waste Characteristics | US EPA. (2025, September 8). Retrieved from [Link]

  • Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C28H45ClO2
Reactant of Route 2
Reactant of Route 2
C28H45ClO2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。